1-Octanol-d2-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H18O |
|---|---|
Molecular Weight |
132.24 g/mol |
IUPAC Name |
7,8-dideuteriooctan-1-ol |
InChI |
InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i1D,2D |
InChI Key |
KBPLFHHGFOOTCA-QDNHWIQGSA-N |
Isomeric SMILES |
[2H]CC([2H])CCCCCCO |
Canonical SMILES |
CCCCCCCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Octanol-d2-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Octanol-d2-1, more formally known as 1-Octanol-1,1-d2. This deuterated analog of 1-octanol is of significant interest in pharmaceutical research and development, primarily for its applications in pharmacokinetic studies and as an internal standard in analytical methodologies. This document details its properties, methods for its synthesis and characterization, and its applications in drug development, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Chemical and Physical Properties
1-Octanol-1,1-d2 is a saturated fatty alcohol where the two hydrogen atoms on the carbon bearing the hydroxyl group are replaced with deuterium. This isotopic substitution imparts a slightly higher molecular weight compared to its non-deuterated counterpart, which can be leveraged in various analytical techniques.
General Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₆D₂O | |
| IUPAC Name | 1,1-dideuteriooctan-1-ol | |
| Synonyms | 1-Octanol-d2, n-Octyl-1,1-d2 Alcohol, 1,1-dideuteriooctanol | |
| CAS Number | 78510-02-8 |
Physical Properties
| Property | Value (1-Octanol-1,1-d2, Computed) | Value (1-Octanol, Experimental) | Source |
| Molecular Weight | 132.24 g/mol | 130.23 g/mol | [1] |
| Boiling Point | Not available | 195 °C | |
| Melting Point | Not available | -16 °C | |
| Density | Not available | 0.827 g/mL at 25 °C | |
| Appearance | Expected to be a clear, colorless liquid | Clear, colorless liquid with a penetrating aromatic odor | [2] |
| Solubility | Expected to be sparingly soluble in water; soluble in organic solvents | Sparingly soluble in water; miscible with ethanol and ether | [2] |
Experimental Protocols
This section details the methodologies for the synthesis of 1-Octanol-1,1-d2 and the experimental determination of its key physical properties.
Synthesis of 1-Octanol-1,1-d2
A common and effective method for the synthesis of 1-Octanol-1,1-d2 is the reduction of octanal or an octanoic acid ester using a deuterated reducing agent. The following protocol describes the synthesis from octanal using lithium aluminum deuteride (LiAlD₄).
Reaction: CH₃(CH₂)₆CHO + LiAlD₄ → CH₃(CH₂)₆CD₂OH
Materials:
-
Octanal (freshly distilled)
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deuterated water (D₂O)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
In the flask, prepare a suspension of LiAlD₄ in anhydrous diethyl ether.
-
Dissolve freshly distilled octanal in anhydrous diethyl ether and place it in the dropping funnel.
-
Cool the LiAlD₄ suspension to 0 °C using an ice bath.
-
Add the octanal solution dropwise to the cooled LiAlD₄ suspension with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlD₄ by the slow, dropwise addition of D₂O. This should be followed by the addition of a 15% aqueous sodium hydroxide solution and then water.
-
Filter the resulting mixture to remove the aluminum salts. Wash the salts with diethyl ether.
-
Combine the filtrate and the ether washings. Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-Octanol-1,1-d2.
Safety Precautions: Lithium aluminum deuteride is a highly reactive and flammable solid. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert and anhydrous atmosphere. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Determination of Boiling Point
The boiling point of the synthesized 1-Octanol-1,1-d2 can be determined using a micro-boiling point or distillation method.
Apparatus:
-
Small-scale distillation apparatus or a Thiele tube setup
-
Calibrated thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure (Micro-boiling point):
-
Place a small amount (a few milliliters) of the purified 1-Octanol-1,1-d2 into a small test tube.
-
Add a boiling chip to ensure smooth boiling.
-
Insert a calibrated thermometer into the test tube, ensuring the bulb is above the liquid surface to measure the vapor temperature.
-
Gently heat the test tube in a heating mantle or oil bath.
-
The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature at which the liquid boils and condenses on the thermometer bulb.
Determination of Density
The density of 1-Octanol-1,1-d2 can be determined by measuring the mass of a known volume of the liquid.
Apparatus:
-
Pycnometer or a calibrated micropipette
-
Analytical balance
Procedure:
-
Measure the mass of a clean, dry pycnometer.
-
Fill the pycnometer with 1-Octanol-1,1-d2 at a constant, recorded temperature.
-
Measure the mass of the filled pycnometer.
-
The mass of the liquid is the difference between the filled and empty pycnometer masses.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Applications in Drug Development
The primary utility of 1-Octanol-1,1-d2 in drug development stems from the kinetic isotope effect and its use as an internal standard.
Pharmacokinetic Studies
Deuteration of a drug molecule at a site of metabolic transformation can slow down its metabolism, a phenomenon known as the kinetic isotope effect. This can lead to an improved pharmacokinetic profile, including increased half-life and reduced formation of potentially toxic metabolites. While 1-Octanol-1,1-d2 itself is not a therapeutic agent, it serves as a simple model compound for studying the effects of deuteration on the metabolism of long-chain alcohols, which are components of some drug delivery systems.[3]
Internal Standard in Mass Spectrometry
1-Octanol-1,1-d2 is an ideal internal standard for the quantification of 1-octanol and other similar long-chain alcohols in biological matrices using mass spectrometry (MS). An internal standard is a compound that is chemically similar to the analyte but has a different mass, which is added in a known quantity to samples. It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analysis. The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis.[4]
Conclusion
1-Octanol-1,1-d2 is a valuable tool for researchers and scientists in the field of drug development. Its synthesis is achievable through standard organic chemistry techniques, and its properties make it highly suitable for use in pharmacokinetic studies and as an internal standard for quantitative analysis. Understanding the chemical properties and experimental protocols associated with this compound is crucial for its effective application in advancing pharmaceutical research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The metabolism of fatty alcohols in lipid nanoparticles by alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Octanol-d2-1 (1,1-dideuteriooctan-1-ol)
This technical guide provides a comprehensive overview of the synthesis of 1-Octanol-d2-1, a deuterated isotopologue of 1-octanol. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds for mechanistic studies, metabolic tracking, and as internal standards in quantitative analysis.
Introduction
This compound, also known as 1,1-dideuteriooctan-1-ol, is a saturated fatty alcohol in which the two hydrogen atoms at the C-1 position are replaced with deuterium. This isotopic labeling provides a valuable tool for various scientific applications due to the distinct physical properties of deuterium compared to protium, most notably its different mass and nuclear magnetic resonance signature. The synthesis of this compound is typically achieved through the reduction of a suitable C8 carbonyl precursor with a powerful deuterated reducing agent.
Synthetic Pathway Overview
The most direct and efficient method for the synthesis of this compound is the reduction of an octanoic acid derivative, such as an ester or the carboxylic acid itself, using a strong deuterium-donating reducing agent. Lithium aluminum deuteride (LiAlD₄) is the reagent of choice for this transformation due to its high reactivity and ability to reduce esters and carboxylic acids to primary alcohols with high efficiency.[1] The reaction involves the nucleophilic addition of deuteride ions (D⁻) to the carbonyl carbon.
The overall synthetic transformation can be represented as follows:
-
Starting Material: Ethyl Octanoate (or Octanoic Acid)
-
Reagent: Lithium Aluminum Deuteride (LiAlD₄)
-
Product: this compound
Below is a diagram illustrating the logical workflow for the synthesis.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound via the reduction of ethyl octanoate with lithium aluminum deuteride. This procedure is adapted from standard protocols for reductions using lithium aluminum hydride.[2][3]
Materials:
-
Ethyl octanoate (≥99%)
-
Lithium aluminum deuteride (LiAlD₄, 98 atom % D)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Ethyl acetate
-
Sulfuric acid (10% v/v) or Sodium sulfate decahydrate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (three-necked flask, condenser, dropping funnel), dried in an oven prior to use.
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus must be under a positive pressure of an inert gas (e.g., Nitrogen or Argon) to exclude atmospheric moisture, as LiAlD₄ reacts violently with water.[3]
-
Reagent Suspension: In the reaction flask, carefully place lithium aluminum deuteride (e.g., 2.0 g, ~47.6 mmol). Add anhydrous THF (50 mL) to create a suspension.
-
Substrate Addition: Dissolve ethyl octanoate (e.g., 5.0 g, 29.0 mmol) in anhydrous THF (30 mL) and add it to the dropping funnel.
-
Reaction: Add the ethyl octanoate solution dropwise to the stirred LiAlD₄ suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture and heat at reflux for approximately 2-4 hours to ensure the reaction goes to completion.
-
Quenching (Workup): Cool the reaction mixture to 0 °C using an ice bath. Caution: This step is highly exothermic and generates flammable hydrogen gas. Slowly and carefully add ethyl acetate dropwise to quench the excess LiAlD₄. Following this, very slowly add water (e.g., 2 mL), followed by 15% aqueous sodium hydroxide (e.g., 2 mL), and then water again (e.g., 6 mL) to precipitate the aluminum salts.
-
Isolation: Stir the resulting mixture until a white, granular precipitate forms. Filter the mixture and wash the solid precipitate thoroughly with additional THF or diethyl ether.
-
Extraction: Combine the filtrate and the washes. The organic layer can be further washed with brine, then dried over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference/Notes |
| Starting Material | Ethyl Octanoate | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol | - |
| Product | This compound | C₈H₁₆D₂O |
| Molecular Weight | 132.24 g/mol | [4] |
| Reaction Data | ||
| Theoretical Yield | ~3.84 g (based on 5.0 g starting material) | Stoichiometric calculation |
| Typical Actual Yield | 85-95% | Based on analogous LiAlH₄ reductions of esters.[1] |
| Physical Properties | ||
| Appearance | Clear, colorless liquid | [5] (for non-deuterated) |
| Boiling Point | ~195 °C at 1013 hPa | [6] (for non-deuterated) |
| Isotopic Purity | >98 atom % D at C-1 | Dependent on the purity of the LiAlD₄ used. |
Characterization
To confirm the successful synthesis and purity of this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The characteristic triplet signal for the -CH₂-OH protons (typically around 3.6 ppm for 1-octanol) should be absent or significantly diminished, confirming deuterium incorporation at the C-1 position.
-
²H NMR: A signal corresponding to the C-1 deuterons will be present.
-
¹³C NMR: The signal for the C-1 carbon will show a characteristic triplet multiplicity due to coupling with deuterium.
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will be shifted by +2 mass units compared to unlabeled 1-octanol, confirming the incorporation of two deuterium atoms.
Safety Considerations
-
Lithium aluminum deuteride is a highly reactive and flammable solid. It reacts violently with water and other protic solvents to produce flammable hydrogen/deuterium gas. It must be handled under an inert atmosphere in a fume hood.
-
The quenching process is highly exothermic and requires careful, slow addition of quenching agents at low temperatures.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. adichemistry.com [adichemistry.com]
- 4. 1-Octanol-1,1-D2 | C8H18O | CID 12215305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Octanol for synthesis | 111-87-5 [sigmaaldrich.com]
1-Octanol-d2-1 CAS number and specifications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Octanol-d2-1, a deuterated form of 1-octanol, intended for use in advanced research and development. Below you will find its chemical specifications, relevant experimental protocols, and its application in scientific studies.
Core Specifications
This compound, also known as 1,1-dideuteriooctan-1-ol, is a valuable tool in various scientific disciplines due to the presence of deuterium at the C-1 position. This isotopic labeling provides a means to trace and quantify the molecule in complex biological and chemical systems.
| Property | Value |
| CAS Number | 78510-02-8 |
| Molecular Formula | C₈H₁₆D₂O |
| Molecular Weight | 132.24 g/mol |
| Appearance | Liquid |
| Synonyms | 1-Octanol-d2, n-Octyl-1,1-d2 Alcohol |
Applications in Research and Development
Deuterium-labeled compounds like this compound are primarily utilized as internal standards in analytical chemistry and as tracers in metabolic and pharmacokinetic studies. The heavier isotope allows for differentiation from the endogenous, non-labeled compound by mass spectrometry, enabling precise quantification.
While specific research explicitly detailing the use of this compound is not extensively published, its application can be inferred from the established use of deuterated compounds in drug development. The primary utility lies in studies of:
-
Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) of 1-octanol or related compounds. The deuterium label allows for the tracking of the administered compound and its metabolites.
-
Metabolic Profiling: Elucidating the metabolic pathways of 1-octanol. By tracking the deuterated label, researchers can identify metabolic products and understand the biochemical transformations the molecule undergoes.
-
Internal Standards: Serving as a reliable internal standard for the quantification of 1-octanol in biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a primary technique for the analysis of volatile compounds like 1-octanol. When using this compound, it would typically serve as an internal standard for the quantification of endogenous 1-octanol.
Sample Preparation:
A vortex-assisted liquid-liquid microextraction (VALLME) procedure can be employed for sample extraction. In this method, a small volume of a biological sample (e.g., 1.2 mL) is mixed with an extraction solvent (e.g., 400 µL of 1-octanol, which in this case would be the analyte, with a known amount of this compound added as the internal standard).[1]
Instrumentation and Conditions (General Example):
-
Gas Chromatograph: Agilent or Shimadzu GC system
-
Column: A non-polar or medium-polarity column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
-
Selected Ion Monitoring (SIM): To enhance sensitivity and selectivity, monitor characteristic ions for both 1-octanol and this compound. For 1-octanol, key fragments would be monitored. For this compound, the molecular ion and key fragments would be shifted by +2 m/z units.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure and isotopic purity of this compound.
Sample Preparation:
-
Dissolve a small amount of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
The proton spectrum of this compound will be similar to that of 1-octanol, with the notable absence of the signal corresponding to the protons on the first carbon (C-1), which have been replaced by deuterium.
-
The signal for the hydroxyl (-OH) proton will be present. Its chemical shift can be confirmed by a D₂O shake, where the -OH peak disappears upon addition of deuterium oxide.[2]
²H (Deuterium) NMR Spectroscopy:
-
A deuterium NMR spectrum will show a signal corresponding to the deuterium atoms at the C-1 position, confirming the location of the isotopic label.
¹³C NMR Spectroscopy:
-
The ¹³C spectrum will show a signal for the C-1 carbon that is significantly attenuated and may appear as a multiplet due to coupling with deuterium.
Logical Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study where this compound could be used as a tracer.
Caption: Workflow for a pharmacokinetic study using an isotopically labeled compound.
Signaling Pathway Involvement
Currently, there is no specific signaling pathway that has been identified in the literature as being directly modulated by this compound. Research on the biological effects of 1-octanol suggests it can act as an inhibitor of T-type calcium channels.[3] It is plausible that this compound would exhibit similar activity, and its use in studies could help to elucidate the mechanism of action and metabolic fate related to this inhibition.
The diagram below conceptualizes the potential use of this compound in studying the inhibition of T-type calcium channels.
Caption: Conceptual use of this compound in studying T-type calcium channel inhibition.
References
Commercial Availability and Technical Applications of 1-Octanol-d2-1: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Octanol-d2-1, a deuterated form of 1-Octanol, detailing its commercial availability, physicochemical properties, and significant applications in biomedical research and drug development. This document summarizes key quantitative data, provides detailed experimental protocols from seminal research, and illustrates the signaling pathway involved in its primary mechanism of action.
Commercial Availability and Physicochemical Properties
This compound is a commercially available stable isotope-labeled compound. It is supplied by vendors such as MedChemExpress. The deuteration at the first position can offer advantages in pharmacokinetic studies by altering metabolic pathways and potentially enhancing drug efficacy and safety.[1]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | 1-Octanol-d2, 1,1-dideuteriooctan-1-ol | MedChemExpress, PubChem |
| CAS Number | 78510-02-8 | MedChemExpress |
| Molecular Formula | C₈H₁₆D₂O | MedChemExpress |
| Molecular Weight | 132.24 g/mol | MedChemExpress, PubChem |
| Appearance | Liquid | MedChemExpress |
| Storage Conditions | -20°C for 3 years (pure form) | MedChemExpress |
Primary Mechanism of Action: T-type Calcium Channel Inhibition
1-Octanol is a known inhibitor of T-type calcium channels, a class of low voltage-activated calcium channels involved in various physiological processes, including neuronal firing and cell signaling. The deuterated form, this compound, is expected to exhibit a similar inhibitory profile.
Quantitative Data on T-type Channel Inhibition
Research has demonstrated that 1-Octanol inhibits native T-type calcium currents in a concentration-dependent manner. The inhibitory concentrations (IC₅₀) vary depending on the specific channel isoform and the cellular context.
Table 2: Inhibitory Activity of 1-Octanol on T-type Calcium Channels
| Channel Type | IC₅₀ Value | Cell Type | Reference |
| Native T-currents | ~4 µM | Neurons of nucleus reticularis thalami (nRT) | [2][3] |
| Recombinant CaV3.1 | 362 µM | Human embryonic kidney (HEK) 293 cells | [4][5] |
| Native Thalamic CaV3.1 | 287 µM | Thalamocortical (TC) relay neurons | [4][5] |
| Recombinant CaV3.3 | >100 µM (up to 30-fold less potent than on native channels) | Human embryonic kidney (HEK) 293 cells | [2] |
Signaling Pathway: Implication of the Protein Kinase C Pathway
The inhibitory effect of 1-Octanol on T-type calcium channels in native neurons is more potent than in recombinant systems, suggesting the involvement of an intracellular signaling pathway.[2] Studies have implicated the Protein Kinase C (PKC) pathway in this process.[2][3] It is proposed that 1-Octanol's effect is mediated through the inhibition of calcium-dependent PKC signaling, which in turn modulates the activity of T-type calcium channels.[2][3]
Caption: Proposed signaling pathway of 1-Octanol's inhibition of T-type calcium channels.
Experimental Protocols
This section details the methodologies used in key studies to characterize the effects of 1-Octanol on T-type calcium channels.
Patch-Clamp Electrophysiology in Recombinant Cells and Neurons
This protocol is adapted from studies investigating the mechanism of T-type calcium channel inhibition by aliphatic alcohols.[2][4][5]
Objective: To measure T-type calcium currents in response to 1-Octanol application.
Materials:
-
HEK-293 cells stably expressing the T-type channel of interest (e.g., CaV3.1, CaV3.3).
-
Thalamocortical brain slices from young rats.
-
Patch-clamp rig with amplifier and data acquisition system.
-
External and internal pipette solutions (specific compositions can be found in the cited literature).
-
1-Octanol stock solution.
Procedure:
-
Cell/Slice Preparation:
-
For HEK-293 cells, culture to an appropriate confluency for electrophysiological recording.
-
For brain slices, prepare acute thalamocortical slices (250-300 µm thick) from young rats following institutional guidelines.[2]
-
-
Recording Configuration:
-
Establish a whole-cell patch-clamp configuration.
-
-
Data Acquisition:
-
Record baseline T-type currents using appropriate voltage protocols (e.g., a series of depolarizing steps from a holding potential of -90 mV or -100 mV).[2][4]
-
Perfuse the cells/slices with a solution containing 1-Octanol at various concentrations.
-
Record T-type currents in the presence of 1-Octanol.
-
Perform a washout with the control external solution to test for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude, inactivation kinetics, and steady-state inactivation properties.
-
Construct concentration-response curves to determine the IC₅₀ value.
-
In Vivo Production of 1-Octanol in Engineered E. coli**
This protocol is based on the work demonstrating the microbial production of 1-Octanol as a biofuel.[6]
Objective: To produce 1-Octanol in a microbial host.
Materials:
-
Escherichia coli strain engineered with the 1-Octanol biosynthesis pathway (overexpressing thioesterase, carboxylic acid reductase, and aldehyde reductase).[6]
-
Luria-Bertani (LB) medium and a modified minimal medium.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis.
Procedure:
-
Strain Cultivation:
-
Grow an overnight culture of the engineered E. coli strain in LB medium.
-
Inoculate fresh LB medium with the overnight culture and grow to an OD₆₀₀ of 0.5-0.7.
-
-
Induction of 1-Octanol Production:
-
Harvest the cells by centrifugation and wash them with the modified minimal medium.
-
Resuspend the cells in the modified minimal medium.
-
Induce gene expression by adding IPTG to a final concentration of 20 µM.
-
Incubate the culture for a specified period (e.g., 14 hours) at 30°C.
-
-
Extraction and Analysis:
-
Separate the cells from the medium by centrifugation.
-
Extract 1-Octanol from both the cell pellet and the supernatant using an appropriate organic solvent.
-
Analyze the extracts by GC-MS to quantify the amount of 1-Octanol produced.
-
Caption: Engineered metabolic pathway for 1-Octanol production in E. coli.[6]
Applications in Drug Development and Research
Pharmacokinetic Studies
The use of deuterated compounds like this compound is a valuable tool in drug development.[1] Deuterium substitution can alter the rate of metabolic processes, often leading to a longer half-life and reduced formation of toxic metabolites.[1] This "kinetic isotope effect" can be leveraged to improve the pharmacokinetic profile of drug candidates. This compound can be used as an internal standard in mass spectrometry-based assays for quantifying its non-deuterated counterpart in biological samples.
Elucidating Ion Channel Function
As demonstrated, 1-Octanol is a useful pharmacological tool for studying the function and modulation of T-type calcium channels. Its effects on channel gating and the involvement of intracellular signaling pathways provide insights into the complex regulation of these ion channels. The deuterated form can be used in similar studies, potentially offering a more stable probe due to its altered metabolic profile.
Conclusion
This compound is a commercially available deuterated compound with significant applications in biomedical research and drug development. Its primary mechanism of action as a T-type calcium channel inhibitor, involving the PKC signaling pathway, makes it a valuable tool for studying ion channel physiology. Furthermore, its isotopic labeling provides advantages for pharmacokinetic studies, contributing to the development of safer and more effective therapeutics. The experimental protocols and data presented in this guide offer a foundation for researchers and scientists to effectively utilize this compound in their investigations.
References
- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Inhibition of T-Type Calcium Current in the Reticular Thalamic Neurons by 1-Octanol: Implication of the Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of inhibition of T-type calcium current in the reticular thalamic neurons by 1-octanol: implication of the protein kinase C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of inhibition of CaV3.1 T-type calcium current by aliphatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of inhibition of CaV3.1 T-type calcium current by aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial production of 1-octanol: A naturally excreted biofuel with diesel-like properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Purity Analysis of 1-Octanol-d2-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies employed to determine the isotopic purity of 1-Octanol-d2-1, a deuterated form of 1-octanol. Accurate assessment of isotopic enrichment and the identification of isotopic impurities are critical for the successful application of this compound in various research and development settings, including its use as an internal standard in mass spectrometry-based quantitative analyses and in metabolic studies.
Introduction to Isotopic Purity
Isotopic labeling, the substitution of an atom with one of its isotopes, is a powerful tool in chemical and biomedical research. Deuterium (²H or D), a stable isotope of hydrogen, is frequently used to label organic molecules. The isotopic purity of a deuterated compound refers to the extent to which the intended hydrogen atoms have been replaced by deuterium. It is typically expressed as atom percent deuterium (atom % D), which represents the percentage of deuterium atoms at a specific labeled position.
The presence of unlabeled (d0) or partially labeled (d1) species can significantly impact the accuracy of experimental results. Therefore, rigorous analysis to quantify the isotopic purity and identify any isotopic impurities is a mandatory step in the quality control of deuterated compounds.
Analytical Methodologies for Isotopic Purity Determination
The isotopic purity of this compound is primarily assessed using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. Fourier-transform infrared spectroscopy can also provide valuable information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the context of isotopic purity analysis, GC can separate this compound from its less deuterated counterparts.
Key Principles:
-
Chromatographic Separation: Isotopologues can be separated based on subtle differences in their physical properties. In many cases, deuterated compounds elute slightly earlier than their protiated (non-deuterated) analogs, a phenomenon known as the "inverse isotope effect."
-
Mass Spectrometry Detection: The mass spectrometer detects the separated compounds based on their mass-to-charge ratio (m/z). The difference in mass between this compound and its isotopic impurities allows for their quantification.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or mid-polar capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its isotopic impurities (d0 and d1) based on their retention times and mass spectra.
-
Extract the ion chromatograms for the molecular ions or characteristic fragment ions of each species.
-
Integrate the peak areas of the extracted ion chromatograms.
-
Calculate the relative abundance of each isotopic species to determine the isotopic purity. It is crucial to correct for the natural abundance of isotopes (e.g., ¹³C) in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules and provides a highly accurate method for determining isotopic purity. A combination of ¹H-NMR and ²H-NMR is often employed.
¹H-NMR is used to detect the presence of residual protons at the labeled positions.
Key Principles:
-
The integration of the residual proton signal at the C-1 position relative to the integration of a non-deuterated proton signal in the molecule (e.g., the methyl protons at the C-8 position) allows for the calculation of isotopic enrichment.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Add a known amount of an internal standard with a well-resolved proton signal if absolute quantification is required.
-
-
NMR Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Nucleus: ¹H.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: A standard single-pulse experiment (zg30).
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.
-
Number of Scans (ns): 16 or higher for good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signal corresponding to the residual protons at the C-1 position (expected around 3.6 ppm).
-
Integrate a signal from a non-deuterated position, for example, the methyl group protons (expected around 0.9 ppm).
-
Calculate the isotopic purity based on the relative integrals. For this compound, the theoretical integration of the C-1 protons should be close to zero.
-
²H-NMR directly detects the deuterium nuclei, providing a robust method for confirming the position of deuteration and quantifying the isotopic enrichment.
Key Principles:
-
The chemical shifts in ²H-NMR are identical to those in ¹H-NMR.
-
The integration of the deuterium signal at the C-1 position relative to a deuterium reference allows for quantitative analysis.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 10-20 mg of this compound in a protonated solvent (e.g., chloroform, CHCl₃) containing a known amount of a deuterated internal standard (e.g., benzene-d₆).
-
-
NMR Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a broadband probe.
-
Nucleus: ²H.
-
Solvent: CHCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: A standard single-pulse experiment.
-
Decoupling: Proton decoupling can be applied to sharpen the deuterium signals.
-
Relaxation Delay (d1): 5 seconds.
-
Number of Scans (ns): 64 or higher due to the lower sensitivity of the ²H nucleus.
-
-
Data Analysis:
-
Identify and integrate the deuterium signal corresponding to the C-1 position (expected around 3.6 ppm).
-
Compare this integral to the integral of the deuterated internal standard to determine the absolute amount of deuteration.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used as a complementary technique to quickly assess the presence of C-D bonds.
Key Principles:
-
The stretching vibration of a C-D bond appears at a lower frequency (around 2100-2250 cm⁻¹) compared to a C-H bond (around 2850-3000 cm⁻¹). The presence and intensity of the C-D stretching band can confirm deuteration.
Experimental Protocol:
-
Sample Preparation:
-
The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr).
-
-
FTIR Instrumentation and Conditions:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis:
-
Identify the C-D stretching vibration band in the region of 2100-2250 cm⁻¹.
-
Observe the reduction in the intensity of the C-H stretching bands around 2900 cm⁻¹.
-
While quantitative analysis can be challenging, the relative intensities of the C-D and C-H stretching bands can provide a semi-quantitative estimate of deuteration.
-
Data Presentation
The quantitative data obtained from the analysis of this compound should be summarized in a clear and concise manner.
Table 1: Isotopic Purity of this compound Determined by Different Methods
| Analytical Method | Isotopic Purity (atom % D) |
| GC-MS | > 98% |
| ¹H-NMR | > 98% |
| ²H-NMR | > 98% |
Table 2: Typical Isotopic Impurity Profile of this compound
| Isotopic Species | Designation | Relative Abundance (%) |
| 1-Octanol-d2 | d2 | > 98.0 |
| 1-Octanol-d1 | d1 | < 2.0 |
| 1-Octanol-d0 | d0 | < 0.5 |
Note: The values presented in these tables are typical and may vary between different batches and manufacturers. It is essential to analyze each batch to determine its specific isotopic purity.
Visualizations
Molecular Structure and Isotopic Variants
Caption: Chemical structures of this compound and its common isotopic impurities.
General Workflow for Isotopic Purity Analysis
Caption: A flowchart illustrating the key steps in the isotopic purity analysis of this compound.
physical and spectral data of 1-Octanol-d2-1
An In-depth Technical Guide to the Physical and Spectral Data of 1-Octanol-1,1-d2
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and spectral characteristics of isotopically labeled compounds is paramount. This guide provides a detailed overview of 1-Octanol-1,1-d2, a deuterated form of 1-Octanol. The inclusion of deuterium at the C-1 position makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based analyses.[1]
Physical Properties
1-Octanol-1,1-d2 is a colorless liquid.[2] It is a saturated fatty alcohol where two hydrogen atoms at the C-1 position are replaced with deuterium.[1] This isotopic substitution leads to a slight increase in its molecular weight compared to its non-deuterated counterpart, 1-octanol.[3][4] Like 1-octanol, it is sparingly soluble in water but miscible with many organic solvents.[2][5]
| Property | Value |
| Molecular Formula | C₈H₁₆D₂O |
| Molecular Weight | 132.24 g/mol [3] |
| Appearance | Clear, colorless liquid[2] |
| Boiling Point | ~195 °C (estimated, similar to 1-octanol)[4][6] |
| Melting Point | ~-16 °C (estimated, similar to 1-octanol)[4][6] |
| Density | ~0.83 g/cm³ at 20 °C (estimated, similar to 1-octanol)[4] |
| Solubility in Water | 0.3 g/L at 20 °C (for 1-octanol)[4] |
| IUPAC Name | 1,1-dideuteriooctan-1-ol[3] |
| Synonyms | 1-Octanol-d2, n-Octyl-1,1-d2 Alcohol[3] |
Spectral Data
The following sections detail the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data for 1-Octanol-1,1-d2.
Mass Spectrometry (MS)
The mass spectrum of 1-Octanol-1,1-d2 will exhibit a molecular ion peak (M+) at m/z 132, corresponding to its molecular weight.[3] The fragmentation pattern will be similar to that of 1-octanol, with characteristic shifts in fragment masses due to the presence of deuterium. The base peak for 1-octanol is often observed at m/z 56, resulting from the loss of water and subsequent rearrangement.[7] For the deuterated compound, fragments containing the C-1 position will be heavier by two mass units.
| Technique | Key Features |
| Electron Ionization (EI-MS) | Molecular ion (M+) peak at m/z 132. |
| Fragments containing the C-1 position will be shifted by +2 m/z compared to 1-octanol. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 1-Octanol-1,1-d2 are significantly different from those of 1-octanol, primarily due to the deuterium substitution at the C-1 position.
¹H NMR: The characteristic triplet corresponding to the -CH₂OH protons at approximately 3.6 ppm in 1-octanol is absent in the spectrum of 1-Octanol-1,1-d2.[8] The remaining signals for the other methylene and the methyl groups of the alkyl chain will be present.
¹³C NMR: The carbon at the C-1 position will exhibit a triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). Its chemical shift will be similar to that of the C-1 in 1-octanol, which is around 63 ppm.[9]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 0.88 | t | -CH₃ |
| 1.2-1.4 | m | -(CH₂)₅- | |
| 1.57 | m | -CH₂-CH₂-CD₂- | |
| 3.6 (absent) | - | -CD₂OH | |
| ¹³C | 14.1 | C-8 | |
| 22.7 | C-7 | ||
| 25.7 | C-3 | ||
| 29.3 | C-4, C-5 | ||
| 31.8 | C-6 | ||
| 32.8 | C-2 | ||
| ~63 | t | C-1 (-CD₂OH) |
Note: The ¹H and ¹³C NMR chemical shifts are based on typical values for 1-octanol and may vary slightly depending on the solvent and concentration.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For 1-Octanol-1,1-d2, the key differences compared to 1-octanol arise from the C-D bonds.
| Wavenumber (cm⁻¹) | Vibration | Description |
| 3200-3600 | O-H stretch | Broad, strong absorption, characteristic of hydrogen-bonded alcohols.[10][11] |
| 2850-2960 | C-H stretch | Strong absorptions from the methyl and methylene groups.[10] |
| 2100-2250 | C-D stretch | Weaker absorptions corresponding to the deuterated methylene group. |
| 1465 | C-H bend | Methylene scissoring.[10] |
| 1378 | C-H bend | Methyl rocking.[10] |
| 1050-1070 | C-O stretch | Strong absorption for the primary alcohol.[11] |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above.
Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)
-
Sample Preparation: Dilute the 1-Octanol-1,1-d2 sample in a volatile organic solvent such as dichloromethane or methanol.
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating alcohols (e.g., a DB-5 or similar non-polar column).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to 1-Octanol-1,1-d2 and analyze its mass spectrum for the molecular ion and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Octanol-1,1-d2 in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phasing, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like 1-Octanol-1,1-d2, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups.
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the physical and spectral characterization of 1-Octanol-1,1-d2.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1-Octanol-1,1-d2.
Signaling Pathway Inhibition
1-Octanol has been identified as an inhibitor of T-type calcium channels.[1][12] Deuterium labeling in 1-Octanol-1,1-d2 is not expected to alter this biological activity significantly, making it a useful tool for studying the mechanism of action and metabolic fate of this inhibitor.
Caption: Inhibition of T-type calcium channels by 1-Octanol-1,1-d2, leading to a reduction in calcium influx.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Octanol-1,1-D2 | C8H18O | CID 12215305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Octanol - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. 1-Octanol [quicknode.quicknode-ipfs.com]
- 7. 1-Octanol(111-87-5) MS spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. bmse000970 1-Octanol at BMRB [bmrb.io]
- 10. Professional Dibasic Alcohol,Dibasic Acid Supply [dibasicchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Page loading... [wap.guidechem.com]
Safety and Handling of 1-Octanol-d2-1: A Technical Guide
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Octanol-d2-1 is not available, the safety profile is expected to be very similar to that of non-deuterated 1-Octanol. The primary difference lies in the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to a slower rate of metabolism for the deuterated compound, potentially altering its pharmacokinetic and toxicological properties.[1][2] However, the fundamental chemical hazards remain the same.
1.1. Hazard Identification
1-Octanol is classified as a combustible liquid that can cause serious eye irritation.[3][4][5][6] It may also cause skin irritation and is harmful to aquatic life with long-lasting effects.[4][5]
Table 1: Hazard Statements for 1-Octanol
| Hazard Statement | Description |
| H227 | Combustible liquid.[3] |
| H319 | Causes serious eye irritation.[3][4][5] |
| H315 | Causes skin irritation. |
| H412 | Harmful to aquatic life with long lasting effects.[3][4][5] |
1.2. Precautionary Measures and Personal Protective Equipment (PPE)
Proper handling and storage are crucial to minimize risks.
Table 2: Recommended Precautionary Measures and PPE
| Precaution | Description |
| Ventilation | Work in a well-ventilated area to avoid inhalation of vapors.[4] |
| Eye Protection | Wear chemical safety goggles or a face shield.[4][5] |
| Hand Protection | Wear suitable protective gloves (e.g., nitrile rubber).[5] |
| Skin Protection | Wear appropriate protective clothing to prevent skin contact. |
| Storage | Store in a cool, well-ventilated place away from heat and open flames.[3] Keep container tightly closed.[6] |
| Fire Safety | Use alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[7] |
1.3. First Aid Measures
In case of exposure, follow these first aid guidelines:
Table 3: First Aid Procedures for 1-Octanol Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding eyelids apart.[4][5] Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash skin with soap and water.[4][5] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
Experimental Protocols
2.1. Synthesis of this compound via Catalytic H/D Exchange
A common method for the synthesis of deuterated alcohols is through catalytic hydrogen-deuterium (H/D) exchange using deuterium oxide (D₂O) as the deuterium source.
Methodology:
-
Catalyst Preparation: A ruthenium or iridium pincer complex is often used as the catalyst.
-
Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), the catalyst is added to a reaction vessel.
-
Reagents: 1-Octanol and a molar excess of D₂O are added to the vessel. A base, such as sodium hydroxide, may be added to facilitate the reaction.
-
Reaction Conditions: The mixture is heated to a specific temperature (e.g., 100-150°C) and stirred for a defined period (e.g., 12-24 hours) to allow for the H/D exchange to occur at the C-1 position.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The organic layer containing the deuterated product is separated from the aqueous layer.
-
Purification: The product is purified using standard techniques such as distillation or column chromatography to yield this compound.
Caption: Workflow for the synthesis of this compound.
2.2. Analytical Characterization
The successful synthesis and purity of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Methodology:
-
¹H NMR: The disappearance or significant reduction of the signal corresponding to the C-1 protons of 1-octanol confirms deuteration at that position.
-
²H NMR: The appearance of a signal in the deuterium NMR spectrum confirms the incorporation of deuterium.
-
Mass Spectrometry: An increase in the molecular weight of the compound by two mass units (corresponding to the two deuterium atoms) compared to non-deuterated 1-octanol provides further evidence of successful deuteration.
Biological Significance and Signaling Pathways
3.1. Metabolism of 1-Octanol
In biological systems, 1-octanol can be metabolized through oxidation. In microorganisms, this often involves the oxidation of the terminal methyl group to form 1-octanol, which is then further oxidized to octanoic acid and subsequently undergoes β-oxidation.[8] In mammals, cytochrome P450 (CYP) enzymes are primarily responsible for the metabolism of xenobiotics, including alcohols.[9][10][11] It is anticipated that 1-octanol is a substrate for CYP enzymes, which would hydroxylate it to facilitate excretion. The deuteration at the C-1 position in this compound is expected to slow down this metabolic process due to the kinetic isotope effect.[2][12]
Caption: Proposed metabolic pathway of 1-Octanol.
3.2. Signaling Pathway Interactions
1-Octanol has been identified as an inhibitor of T-type calcium channels.[13][14] These channels are involved in various physiological processes, including neuronal excitability and hormone secretion. By inhibiting these channels, 1-octanol can modulate intracellular calcium levels. Specifically, it has been shown to inhibit capacitative calcium entry, a process crucial for replenishing intracellular calcium stores and sustaining cellular responses to stimuli.[15] This inhibition of calcium signaling could be a key mechanism behind its observed physiological effects. The deuteration in this compound is unlikely to alter this mechanism of action directly but may affect its duration of action due to slower metabolism.
Caption: Inhibition of T-type calcium channels by this compound.
Conclusion
This technical guide provides essential information on the safety, handling, synthesis, and biological relevance of this compound. While specific data for the deuterated compound is limited, a conservative approach based on the properties of 1-octanol is recommended. The provided experimental outlines and pathway diagrams offer a foundational understanding for researchers working with this compound. Further studies are warranted to fully elucidate the specific toxicological and pharmacological profile of this compound.
References
- 1. salamandra.net [salamandra.net]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemos.de [chemos.de]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. carlroth.com [carlroth.com]
- 7. ICSC 1030 - 1-OCTANOL [chemicalsafety.ilo.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 10. Cytochrome P450 2E1 and Its Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacological uses and perspectives of heavy water and deuterated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Octanol blocks fluid secretion by inhibition of capacitative calcium entry in rat mandibular salivary acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide to the Safe Handling of 1-Octanol-d2-1
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety data for 1-Octanol. Specific data for its deuterated form, 1-Octanol-d2-1, is limited. The information presented for 1-Octanol should be used as a primary reference for safety and handling procedures, with the understanding that the toxicological and chemical properties are expected to be very similar.
Section 1: Chemical and Physical Properties
Table 1: Computed Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H16D2O | PubChem[1] |
| Molecular Weight | 132.24 g/mol | PubChem[1] |
| IUPAC Name | 1,1-dideuteriooctan-1-ol | PubChem[1] |
| InChI Key | KBPLFHHGFOOTCA-MGVXTIMCSA-N | PubChem[1] |
Table 2: Physical and Chemical Properties of 1-Octanol
| Property | Value | Source |
| Appearance | Clear, colorless liquid with a penetrating aromatic odor.[2] | Multiple Sources[2][3][4] |
| Molecular Weight | 130.23 g/mol | PubChem[2] |
| Boiling Point | 196 °C (lit.) | Multiple Sources |
| Melting Point | -15 °C to -16 °C (lit.) | Multiple Sources[3] |
| Density | 0.827 g/mL at 25 °C (lit.) | Multiple Sources |
| Flash Point | 81 °C (closed cup) | PubChem[2] |
| Solubility in Water | 0.30 mg/L at 20°C (very poor)[4] | Multiple Sources[2][4] |
| Solubility in Organic Solvents | Miscible in ethanol and ether. | PubChem[2] |
| Vapor Pressure | Not Determined | Fisher Scientific[5] |
| Vapor Density | 4.5 | Fisher Scientific[5] |
| Autoignition Temperature | Not Available | |
| Explosive Limits | 0.2-30% by volume in air | PubChem[2] |
| Octanol/Water Partition Coefficient (log Kow) | 3.5 (23 °C) | Sigma-Aldrich |
Section 2: Toxicological Data
The toxicological data for 1-Octanol is summarized below. It is anticipated that this compound will exhibit similar toxicological properties.
Table 3: Acute Toxicity Data for 1-Octanol
| Route of Exposure | Species | Test | Value | Source |
| Oral | Rat | LD50 | >3200 mg/kg | Fisher Scientific[5] |
| Dermal | Rabbit | LD50 | >5000 mg/kg | Fisher Scientific[5] |
| Inhalation (vapor) | Rat | LC50 | >1203 ppm (6400 mg/m³) for 6 hours (no deaths observed) | PubChem[2] |
Table 4: Ecotoxicity Data for 1-Octanol
| Species | Test | Value | Exposure Time | Source |
| Fathead Minnow (Pimephales promelas) | LC50 | 13.3 mg/L | 96 hours | Sigma-Aldrich |
| Green Algae (Desmodesmus subspicatus) | ErC50 | 14 mg/L | 48 hours | Sigma-Aldrich |
Section 3: Hazard Identification and Safety Precautions
Hazard Statements:
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves, eye protection, and face protection.[6][7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[6][8]
-
P403 + P235: Store in a well-ventilated place. Keep cool.
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
Health Effects:
-
Inhalation: May cause coughing and sore throat.[4]
-
Skin Contact: May cause dry skin. The substance defats the skin, which may lead to dryness or cracking with repeated exposure.[4]
-
Eye Contact: Causes redness, pain, and serious eye irritation.[4]
-
Ingestion: May cause a burning sensation.[4] Aspiration into the lungs may result in chemical pneumonitis.[4]
Section 4: Experimental Protocols
Detailed experimental protocols for the generation of the cited safety data are typically found within the full study reports referenced by the suppliers of the safety data sheets. The following provides a general overview of the methodologies that would be employed.
OECD Test Guideline 203: Fish, Acute Toxicity Test This guideline outlines a method to assess the acute toxicity of a substance to fish in freshwater. The test involves exposing fish to the test substance for a 96-hour period. The concentration of the substance that is lethal to 50% of the test fish (LC50) is determined. The test is conducted as a flow-through test, ensuring a constant concentration of the test substance.
Standard Draize Test (for skin irritation) This test is used to assess the skin irritation potential of a substance. A specific amount of the test substance is applied to a small patch of skin on a test animal, typically a rabbit. The site is then observed for signs of irritation, such as redness, swelling, and inflammation, over a period of time.
Section 5: Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][6][7]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber).[4][7]
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a respirator with an organic vapor cartridge.[4][7]
First Aid Measures:
-
Inhalation: Move the person to fresh air and keep them at rest. Seek medical attention if symptoms persist.[6][9]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water.[5][6][9]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Give one or two glasses of water to drink. Seek medical attention.[4][6][9]
Fire Fighting Measures:
-
Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.
-
Specific Hazards: The substance is combustible. Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Above 81°C, explosive vapor/air mixtures may be formed.[4]
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE.[6]
-
Environmental Precautions: Prevent the substance from entering drains and waterways.[6]
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[9]
Section 6: Visualized Workflows
The following diagrams illustrate key logical workflows for the safe handling and use of this compound.
Caption: Workflow for the safe receipt, storage, handling, and disposal of this compound.
Caption: Logical flowchart for emergency response procedures for incidents involving this compound.
References
- 1. 1-Octanol-1,1-D2 | C8H18O | CID 12215305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ICSC 1030 - 1-OCTANOL [chemicalsafety.ilo.org]
- 5. westliberty.edu [westliberty.edu]
- 6. chemos.de [chemos.de]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. How to use 1-octanol correctly_Chemicalbook [chemicalbook.com]
The Solubility Profile of 1-Octanol-d2-1 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 1-Octanol-d2-1, a deuterated form of 1-octanol, in various organic solvents. Given the critical role of solubility data in experimental design, particularly in drug development and formulation, this document compiles available information, presents it in a clear, comparative format, and outlines relevant experimental protocols. The inclusion of a deuterated species is of particular interest in pharmacokinetic and metabolic studies, where isotopic labeling can elucidate metabolic pathways and enhance drug stability.
Introduction to this compound and its Significance
1-Octanol is a straight-chain fatty alcohol widely used in the chemical and pharmaceutical industries as a solvent, surfactant, and flavoring agent. Its deuterated analogue, this compound (where two hydrogen atoms on the first carbon are replaced by deuterium), serves as a valuable tool in drug discovery and development. The substitution of hydrogen with deuterium, a stable isotope, can lead to a kinetic isotope effect, slowing down metabolic processes and potentially improving a drug's pharmacokinetic profile.[1][][3][4][5] Understanding the solubility of this deuterated compound is fundamental to its application in these studies, as it dictates the choice of appropriate solvent systems for in vitro and in vivo experiments.
While specific quantitative solubility data for this compound is not extensively available in public literature, the solubility characteristics are expected to be very similar to its non-deuterated counterpart, 1-octanol. The difference in solubility between a deuterated and a non-deuterated compound in the same solvent is generally minimal.
Quantitative Solubility Data
The following table summarizes the solubility of non-deuterated 1-octanol in a range of common organic solvents. This data serves as a strong proxy for the solubility of this compound. The term "miscible" indicates that the two liquids are soluble in each other in all proportions.
| Organic Solvent | IUPAC Name | Solubility of 1-Octanol |
| Ethanol | Ethanol | Miscible[6] |
| Diethyl Ether | Ethoxyethane | Miscible[6] |
| Chloroform | Trichloromethane | Miscible[7][8][9] |
| Carbon Tetrachloride | Tetrachloromethane | Soluble[6] |
| Acetone | Propan-2-one | Soluble |
| Methanol | Methanol | Miscible[10] |
| Hexane | Hexane | Soluble[11] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for the visual determination of the solubility of a liquid analyte, such as this compound, in an organic solvent. This method is widely applicable and can be adapted for specific laboratory requirements.
Objective: To determine the qualitative solubility (e.g., miscible, soluble, partially soluble, insoluble) of this compound in a selection of organic solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, diethyl ether, acetone, hexane)
-
Glass test tubes with stoppers or screw caps
-
Pipettes or graduated cylinders for accurate volume measurement
-
Vortex mixer
-
Constant temperature bath (optional)
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform the experiment in a well-ventilated fume hood, especially when working with volatile organic solvents.
-
Solvent Addition: Into a labeled test tube, add a specific volume (e.g., 2 mL) of the chosen organic solvent.
-
Analyte Addition: To the solvent, add a small, known volume (e.g., 0.1 mL or a few drops) of this compound.
-
Mixing: Stopper the test tube and vortex the mixture for approximately 30-60 seconds to ensure thorough mixing.[11]
-
Observation: Visually inspect the mixture against a contrasting background.
-
Miscible/Soluble: A clear, homogeneous solution with no visible phase separation.
-
Partially Soluble: The initial drops of the analyte dissolve, but further addition results in the formation of a second liquid layer or persistent cloudiness.[12]
-
Insoluble: Two distinct liquid layers are observed, and the analyte does not appear to dissolve in the solvent.
-
-
Incremental Addition (for miscibility): If the initial amount dissolves completely, continue adding the analyte in small increments, mixing after each addition, until a significant volume has been added or phase separation occurs. If no separation is observed even with a large proportion of the analyte, the substances are considered miscible.
-
Temperature Control (Optional): For more precise measurements, the solubility test can be conducted in a constant temperature bath set to a specific temperature (e.g., 25 °C).
-
Documentation: Record the observations for each solvent, noting the volumes used and the final solubility determination.
Visualization of Experimental Workflow
In the context of drug development, a primary application of deuterated compounds like this compound is in the assessment of metabolic stability. The following diagram, generated using Graphviz, illustrates a typical experimental workflow for evaluating the metabolic stability of a deuterated compound compared to its non-deuterated analogue.
References
- 1. Deuterated Compounds [simsonpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 1-Octanol | 111-87-5 [chemicalbook.com]
- 10. quora.com [quora.com]
- 11. chem.ws [chem.ws]
- 12. bellevuecollege.edu [bellevuecollege.edu]
The Weight of Stability: A Technical Guide to the Applications of Deuterated Long-Chain Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular science and drug development, the pursuit of enhanced stability, predictable metabolism, and clearer analytical signals is perpetual. A powerful yet elegant strategy in this endeavor is the use of deuterium-labeled compounds. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (¹H). This seemingly subtle difference in mass gives rise to a significant phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. This fundamental principle underpins the diverse applications of deuterated molecules, including long-chain alcohols, in improving pharmacokinetic profiles of drugs, elucidating metabolic pathways, and enhancing the resolution of biophysical studies. This technical guide provides an in-depth exploration of the potential applications of deuterated long-chain alcohols, complete with quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.
Core Applications of Deuterated Long-Chain Alcohols
The unique properties of deuterated long-chain alcohols make them valuable tools across several scientific disciplines. Their applications primarily leverage the kinetic isotope effect to modulate metabolic processes or utilize their distinct mass for tracing and structural analysis.
Metabolic Tracers in Lipidomics
Deuterated long-chain alcohols serve as excellent metabolic tracers for studying lipid metabolism. When introduced into biological systems, they can be metabolized and incorporated into various lipid species. Their increased mass allows for their fate to be tracked using mass spectrometry without the need for radioactive labeling. This approach is instrumental in quantifying the turnover rates of individual lipids in different organs and understanding the dynamics of lipid homeostasis. For instance, deuterium oxide (D₂O) can be administered to label a wide range of lipids, allowing for the investigation of deuterium uptake in various lipid classes across different tissues.
Probes in Biophysical Studies of Membranes
The significant difference in the neutron scattering length between hydrogen and deuterium makes deuterated long-chain alcohols and the lipids derived from them invaluable for neutron scattering studies of biological membranes. By selectively deuterating parts of a lipid molecule (e.g., the acyl chains derived from a long-chain alcohol) and using contrast variation with mixtures of H₂O and D₂O, researchers can effectively "highlight" or "mask" different components of a membrane to study its structure and dynamics. This technique provides detailed information on the location of molecules within the bilayer, membrane thickness, and the behavior of membrane-associated proteins. Similarly, in nuclear magnetic resonance (NMR) spectroscopy, deuteration simplifies complex spectra, aiding in the structural elucidation of membrane components.
Internal Standards for Quantitative Mass Spectrometry
In quantitative analytical chemistry, particularly in mass spectrometry-based lipidomics, deuterated long-chain alcohols and their derivatives are considered the gold standard for use as internal standards. Since they are chemically identical to their non-deuterated counterparts, they exhibit the same extraction efficiency, ionization response, and chromatographic retention times. However, their difference in mass allows them to be distinguished from the endogenous analyte. By adding a known amount of the deuterated standard to a sample, any variability in sample preparation and analysis can be normalized, leading to highly accurate and precise quantification of the target lipid.
Drug Development and Pharmacokinetics
Incorporating deuterium into drug molecules, including those with long-chain alcohol moieties, can significantly improve their pharmacokinetic properties. By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism can be slowed down. This can lead to a longer drug half-life, increased plasma exposure (Area Under the Curve - AUC), and lower clearance rates.[1][2] Such modifications can result in a more favorable dosing regimen, reduced side effects by minimizing the formation of toxic metabolites, and overall enhanced therapeutic efficacy.[3][4]
Quantitative Data on the Effects of Deuteration
The following tables summarize quantitative data illustrating the impact of deuteration on pharmacokinetic parameters and enzymatic reactions, which are central to the applications of deuterated long-chain alcohols.
Table 1: Pharmacokinetic Profile of Intravenously Administered d₉-Methadone vs. Methadone in Mice
| Parameter | d₉-Methadone | Methadone | Fold Change |
| AUC (Area Under the Curve) | Value not explicitly stated, but 5.7-fold increase reported | Baseline | 5.7 |
| Cmax (Maximum Concentration) | Value not explicitly stated, but 4.4-fold increase reported | Baseline | 4.4 |
| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | 0.19 |
| Brain-to-Plasma Ratio | 0.35 ± 0.12 | 2.05 ± 0.62 | 0.17 |
| Data sourced from a study on d₉-methadone, which contains deuterated methyl groups, illustrating the in-vivo consequences of the kinetic isotope effect.[1] |
Table 2: Kinetic Isotope Effects (KIEs) for Alcohol Dehydrogenase
| Substrate/Enzyme System | KIE (kH/kD) | Reference |
| Yeast Alcohol Dehydrogenase (V/K for 2-propanol) | Decreases from ~1.4 above pK of 8.8 | [5] |
| Liver Alcohol Dehydrogenase (V/K for cyclohexanol) | Intrinsic KIE calculated as 6.3 | [5] |
| Galactose Oxidase (with galactose) | 21 | [6] |
| Galactose Oxidase (with 4-NO₂-benzyl alcohol) | 12 | [6] |
| Galactose Oxidase (with 4-CH₃O-benzyl alcohol) | 4.3 | [6] |
| These values demonstrate the significant impact of deuteration on the rate of enzymatic oxidation of alcohols. |
Experimental Protocols
Protocol 1: Synthesis of a Deuterated Long-Chain Alcohol (e.g., d₃₁-Hexadecanol)
This protocol is a representative synthesis based on common methods for producing deuterated fatty alcohols, often starting from a deuterated fatty acid or its ester.
Objective: To synthesize 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-d₃₁-hexadecanol from the corresponding deuterated palmitic acid.
Materials:
-
d₃₁-Palmitic acid
-
Lithium aluminum deuteride (LiAlD₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas supply
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve d₃₁-palmitic acid in anhydrous diethyl ether.
-
Reduction: Cool the solution to 0°C in an ice bath. Slowly add a solution of LiAlD₄ (or LiAlH₄) in anhydrous diethyl ether to the stirred solution of deuterated palmitic acid. Caution: LiAlD₄ and LiAlH₄ are highly reactive with water.
-
Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours to ensure the complete reduction of the carboxylic acid.
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add water dropwise to quench the excess LiAlD₄. Follow this with the slow addition of 1 M HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude deuterated hexadecanol.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ²H NMR, and mass spectrometry.
Protocol 2: Mass Spectrometric Analysis of Deuterated Long-Chain Alcohol Metabolism
This protocol outlines a general workflow for tracing the metabolic fate of a deuterated long-chain alcohol in a cell culture experiment.
Objective: To identify and quantify the incorporation of a deuterated long-chain alcohol into cellular lipids using LC-MS/MS.
Materials:
-
Cell culture medium and supplements
-
Cultured cells (e.g., hepatocytes)
-
Deuterated long-chain alcohol (e.g., d₃₁-hexadecanol) complexed with bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Chloroform and methanol (for lipid extraction)
-
Internal standards (deuterated lipids not expected to be formed from the tracer)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the medium with fresh medium containing the deuterated long-chain alcohol-BSA complex at a predetermined concentration. Incubate for a specific time course (e.g., 0, 2, 6, 12, 24 hours).
-
Cell Harvesting: At each time point, wash the cells with ice-cold PBS to remove any remaining labeling medium. Scrape the cells and collect them for lipid extraction.
-
Lipid Extraction: Perform a Bligh-Dyer or Folch extraction. Briefly, add a mixture of chloroform and methanol to the cell pellet, vortex thoroughly, and then add chloroform and water to induce phase separation. Collect the lower organic phase containing the lipids.
-
Sample Preparation for MS: Dry the lipid extract under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform). Add a mixture of deuterated internal standards for quantification.
-
LC-MS/MS Analysis: Inject the sample onto an LC column (e.g., a C18 column) to separate the different lipid classes. Analyze the eluent using a mass spectrometer operating in a data-dependent acquisition mode, where the instrument performs a full scan to detect all ions and then fragments the most abundant ions to obtain structural information (MS/MS).
-
Data Analysis:
-
Identification: Identify the deuterated lipids by their characteristic mass shift compared to their endogenous, non-deuterated counterparts. Confirm their identity by analyzing their fragmentation patterns in the MS/MS spectra.
-
Quantification: Calculate the abundance of the deuterated lipid species relative to the corresponding internal standard.
-
Metabolic Flux: By analyzing the incorporation of the deuterium label over time, calculate the rate of synthesis and turnover of the lipids derived from the deuterated long-chain alcohol.
-
Signaling Pathways and Experimental Workflows
Wax Ester Biosynthesis Pathway
Long-chain alcohols are key intermediates in the biosynthesis of wax esters, which are neutral lipids used for energy storage and as hydrophobic barriers. The pathway involves the reduction of a fatty acyl-CoA to a fatty alcohol, which is then esterified with another fatty acyl-CoA.
Caption: The biosynthesis pathway of wax esters from fatty acyl-CoA.[7][8][9]
Experimental Workflow for Metabolic Tracing
The following diagram illustrates a typical experimental workflow for studying the metabolic fate of a deuterated long-chain alcohol in a biological system.
Caption: A general workflow for tracing the metabolism of deuterated long-chain alcohols.
Conclusion
Deuterated long-chain alcohols represent a versatile and powerful class of molecules with significant potential across various scientific domains. Their application as metabolic tracers is providing unprecedented insights into the complexities of lipid metabolism. In the field of biophysics, they are indispensable tools for dissecting the intricate architecture and dynamics of cellular membranes. As internal standards, they ensure the accuracy and reliability of quantitative analytical methods. Furthermore, the strategic deuteration of long-chain alcohol moieties in drug candidates presents a promising avenue for enhancing their therapeutic profiles by modulating their pharmacokinetics and reducing toxicity. As synthetic methodologies for deuterated compounds become more sophisticated and accessible, and as analytical instrumentation continues to advance in sensitivity and resolution, the applications of deuterated long-chain alcohols are poised to expand, further solidifying their role as essential tools in the arsenal of researchers, scientists, and drug development professionals.
References
- 1. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Wax biosynthesis [reactome.org]
- 4. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH variation of isotope effects in enzyme-catalyzed reactions. 2. Isotope-dependent step not pH dependent. Kinetic mechanism of alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Utility of 1-Octanol-d2-1: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic incorporation of deuterium into molecular scaffolds is a critical tool for optimizing drug metabolism and pharmacokinetic (DMPK) properties. 1-Octanol-d2-1, a readily accessible deuterated primary alcohol, serves as a versatile starting material for the synthesis of a variety of deuterated long-chain aliphatic compounds. This technical guide provides an in-depth overview of the core synthetic transformations involving this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
The primary advantage of using deuterated compounds in drug discovery lies in the kinetic isotope effect (KIE). The substitution of a hydrogen atom with its heavier isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can significantly slow down metabolic pathways that involve the cleavage of this bond, leading to improved drug stability, reduced toxic metabolite formation, and potentially lower required dosages.[1] this compound, with deuterium atoms at the C-1 position, is an ideal precursor for introducing this isotopic label into the backbone of potential therapeutic agents.
Core Synthetic Applications of this compound
This compound can be utilized in a range of fundamental organic transformations to produce deuterated downstream products. The primary reactions include esterification, etherification, oxidation, and conversion to alkyl halides. These products can then serve as key intermediates in the synthesis of more complex deuterated molecules.
Data Presentation: Summary of Synthetic Transformations
The following table summarizes the key synthetic transformations of this compound, including the expected products, typical reagents, and estimated reaction yields. Note that the yields are based on analogous reactions with non-deuterated 1-octanol and may vary slightly due to the kinetic isotope effect.
| Starting Material | Reaction | Reagents | Product | Estimated Yield (%) |
| This compound | Fischer Esterification | Acetic acid, H₂SO₄ (cat.) | Octyl-d2-1 acetate | 85-95 |
| This compound | Williamson Ether Synthesis | Sodium hydride, 1-Bromooctane | Di-n-octyl-d2-1 ether | 80-90 |
| This compound | Oxidation | PCC, CH₂Cl₂ | Octanal-d1-1 | 70-85 |
| This compound | Halogenation | PBr₃ | 1-Bromooctane-d2-1 | 80-90 |
Experimental Protocols
The following sections provide detailed methodologies for the key synthetic transformations of this compound.
Synthesis of Octyl-d2-1 Acetate via Fischer Esterification
This protocol describes the acid-catalyzed esterification of this compound with acetic acid.
Materials:
-
This compound (1.0 g, 7.56 mmol)
-
Glacial acetic acid (1.36 g, 22.7 mmol, 3 equiv.)
-
Concentrated sulfuric acid (0.1 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and glacial acetic acid.
-
Slowly add the concentrated sulfuric acid to the stirring mixture.
-
Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4 hours.
-
Cool the mixture to room temperature and transfer it to a separatory funnel containing 20 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) until the effervescence ceases.
-
Wash the organic layer with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate = 95:5) to yield Octyl-d2-1 acetate.
Expected Yield: 1.18 g (90%) Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the incorporation and position of the deuterium atoms. In the ¹H NMR spectrum, the signal corresponding to the C-1 protons will be absent. The mass spectrum will show a molecular ion peak corresponding to the deuterated product.
Synthesis of Di-n-octyl-d2-1 Ether via Williamson Ether Synthesis
This protocol outlines the synthesis of a deuterated ether from this compound.
Materials:
-
This compound (1.0 g, 7.56 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 0.33 g, 8.32 mmol)
-
1-Bromooctane (1.61 g, 8.32 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Diethyl ether
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of this compound in 20 mL of anhydrous THF.
-
Cool the solution to 0°C in an ice bath and add sodium hydride portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 1-bromooctane in 10 mL of anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction to reflux and maintain for 12 hours.
-
Cool the reaction to 0°C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify by vacuum distillation to yield Di-n-octyl-d2-1 ether.
Expected Yield: 1.63 g (85%) Characterization: ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure and isotopic labeling of the product.
Oxidation of this compound to Octanal-d1-1
This protocol details the oxidation of the deuterated alcohol to the corresponding aldehyde.
Materials:
-
This compound (1.0 g, 7.56 mmol)
-
Pyridinium chlorochromate (PCC) (2.44 g, 11.3 mmol)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
To a 100 mL round-bottom flask, add a suspension of PCC in 30 mL of anhydrous DCM.
-
To this suspension, add a solution of this compound in 10 mL of anhydrous DCM in one portion.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Dilute the reaction mixture with 30 mL of diethyl ether and pass it through a short pad of silica gel.
-
Wash the silica gel with additional diethyl ether.
-
Concentrate the combined filtrates under reduced pressure to obtain Octanal-d1-1.
Expected Yield: 0.82 g (80%) Characterization: The product's identity and deuterium incorporation can be verified by ¹H NMR (absence of the aldehydic proton signal at the C-1 position, which will be a singlet if undeuterated), ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways and a general workflow for the utilization of this compound in research and development.
Caption: Key synthetic transformations starting from this compound.
Caption: General experimental workflow for synthesis and analysis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of deuterated long-chain aliphatic compounds. The synthetic protocols outlined in this guide provide a solid foundation for researchers to produce key deuterated building blocks. The strategic incorporation of deuterium at the C-1 position allows for the targeted modification of molecular properties, a technique of paramount importance in modern drug discovery and development. The ability to perform these fundamental transformations with high efficiency and control opens up numerous possibilities for the synthesis of novel, isotopically labeled compounds for advanced pharmaceutical research.
References
An In-depth Technical Guide to 1-Octanol-d2-1 for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Octanol-d2-1 (1,1-dideuteriooctan-1-ol), a deuterated form of 1-octanol. The document details its background, discovery (synthesis), and applications, with a focus on its use as an internal standard in analytical chemistry. Experimental protocols for its synthesis and use in quantitative analysis are provided, along with relevant data and visualizations to support researchers in drug development and other scientific fields.
Background and Discovery
This compound, also known by its IUPAC name 1,1-dideuteriooctan-1-ol, is a stable isotope-labeled version of the saturated fatty alcohol, 1-octanol. The discovery and synthesis of deuterated compounds like this compound are intrinsically linked to the advancement of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The introduction of deuterium atoms into a molecule allows for its use as a tracer or an internal standard in quantitative analyses, as it is chemically similar to the parent compound but mass-spectrometrically distinct.
The synthesis of 1,1-dideuterated primary alcohols is typically achieved through the reduction of a corresponding carboxylic acid ester with a deuterated reducing agent. This established method in organic chemistry provides a reliable route to obtaining high isotopic purity.
Physicochemical Properties
The physical and chemical properties of this compound are very similar to those of its non-deuterated counterpart, 1-octanol. The primary difference lies in its molecular weight due to the presence of two deuterium atoms.
Table 1: Physicochemical Properties of this compound and 1-Octanol
| Property | This compound | 1-Octanol | Reference |
| IUPAC Name | 1,1-dideuteriooctan-1-ol | Octan-1-ol | |
| Synonyms | 1-Octanol-1,1-D2, n-Octyl-1,1-d2 Alcohol | n-Octanol, Capryl alcohol | |
| Molecular Formula | C₈H₁₆D₂O | C₈H₁₈O | |
| Molecular Weight | 132.24 g/mol | 130.23 g/mol | |
| Appearance | Colorless liquid | Colorless liquid | |
| Boiling Point | ~195 °C | 195 °C | |
| Melting Point | ~ -16 °C | -16 °C | |
| Density | ~0.83 g/cm³ | 0.827 g/cm³ at 25°C | |
| Solubility in Water | Sparingly soluble | 0.3 g/L (20 °C) | |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform | Miscible in ethanol, ether |
Experimental Protocols
Synthesis of this compound
The following protocol describes a general method for the synthesis of this compound via the reduction of an octanoic acid ester using Lithium Aluminum Deuteride (LiAlD₄).
Objective: To synthesize 1,1-dideuteriooctan-1-ol from ethyl octanoate.
Materials:
-
Ethyl octanoate
-
Lithium Aluminum Deuteride (LiAlD₄)
-
Anhydrous diethyl ether
-
Dilute sulfuric acid
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with a suspension of LiAlD₄ in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Ester: A solution of ethyl octanoate in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlD₄ at a controlled temperature (typically 0 °C).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion.
-
Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a dilute solution of sulfuric acid to neutralize the mixture and dissolve the aluminum salts.
-
Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted multiple times with diethyl ether.
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by distillation or column chromatography to obtain the final product of high purity.
An In-depth Technical Guide to the Theoretical Properties of 1-Octanol-d2-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and key experimental properties of 1-Octanol-d2-1 (1,1-dideuteriooctan-1-ol). This deuterated analog of 1-octanol is of significant interest in various research fields, particularly in drug metabolism and pharmacokinetic (DMPK) studies, due to the kinetic isotope effect. This document outlines its fundamental properties, expected spectroscopic characteristics, a detailed experimental protocol for its synthesis, and relevant analytical methodologies.
Core Properties and Comparison with 1-Octanol
The primary difference between this compound and its non-deuterated counterpart lies in the substitution of two hydrogen atoms with deuterium at the C1 position. This isotopic substitution leads to a slight increase in molecular weight and can have a notable impact on the metabolic stability of molecules where this position is susceptible to enzymatic oxidation.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound (Theoretical/Predicted) | 1-Octanol (Experimental) |
| Molecular Formula | C₈H₁₆D₂O | C₈H₁₈O[1][2] |
| Molecular Weight | 132.24 g/mol [2] | 130.23 g/mol [1] |
| IUPAC Name | 1,1-dideuteriooctan-1-ol[2] | Octan-1-ol[1] |
| CAS Number | 78510-02-8[2] | 111-87-5[1] |
| Appearance | Clear, colorless liquid (predicted) | Clear, colorless liquid[1] |
| Odor | Penetrating aromatic odor (predicted) | Penetrating aromatic odor[1] |
| Boiling Point | Slightly higher than 195 °C (predicted) | 195 °C[1] |
| Melting Point | ~ -15 °C (predicted) | -15 °C |
| Density | Slightly higher than 0.827 g/mL at 25 °C (predicted) | 0.827 g/mL at 25 °C |
| Solubility in Water | Very slightly soluble (predicted) | 0.54 g/L at 25 °C |
| Refractive Index | ~ 1.429 at 20 °C (predicted) | 1.429 at 20 °C |
Spectroscopic Properties
While experimental spectra for this compound are not widely available, its spectroscopic characteristics can be accurately predicted based on the extensive data available for 1-octanol.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations for this compound | Reference Data for 1-Octanol |
| ¹H NMR | The triplet signal for the two protons on C1 (δ ≈ 3.6 ppm) will be absent. The remaining spectrum will be nearly identical to 1-octanol. | A triplet at δ ≈ 3.6 ppm (2H, -CH₂OH), a multiplet at δ ≈ 1.5 ppm (2H, -CH₂CH₂OH), broad multiplets at δ ≈ 1.3 ppm (10H, internal methylenes), and a triplet at δ ≈ 0.9 ppm (3H, -CH₃).[3][4][5] |
| ¹³C NMR | The signal for C1 (δ ≈ 63 ppm) will appear as a triplet due to coupling with the two deuterium atoms. The chemical shifts of other carbons will be largely unaffected. | A peak at δ ≈ 63 ppm (C1), and other peaks for the aliphatic chain between δ ≈ 14-33 ppm.[6] |
| IR Spectroscopy | The C-D stretching vibrations will appear in the region of 2100-2200 cm⁻¹, which is lower than the C-H stretching vibrations. The broad O-H stretch around 3330 cm⁻¹ will remain. | A broad O-H stretching band around 3330 cm⁻¹, C-H stretching bands between 2850-2960 cm⁻¹, and a C-O stretching band around 1058 cm⁻¹.[7][8] |
| Mass Spectrometry | The molecular ion peak (M⁺) will be at m/z = 132. Fragmentation patterns will be similar to 1-octanol, but fragments containing the C1 position will be two mass units heavier. | The molecular ion peak (M⁺) is at m/z = 130. Common fragments include m/z = 112 (loss of H₂O), and alpha-cleavage products.[1][9] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of an octanoic acid derivative, such as ethyl octanoate, using a powerful deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).
Reaction: CH₃(CH₂)₆COOCH₂CH₃ + LiAlD₄ → CH₃(CH₂)₆CD₂OH
Materials:
-
Ethyl octanoate
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
In the flask, suspend lithium aluminum deuteride in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve ethyl octanoate in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ethyl octanoate solution dropwise to the LiAlD₄ suspension with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by 1 M hydrochloric acid, until the gray precipitate dissolves.
-
Transfer the mixture to a separatory funnel and separate the ethereal layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the ethereal layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Analytical Methods for Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar column, such as a DB-5ms or equivalent.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Expected Result: A single peak corresponding to this compound with a retention time similar to 1-octanol. The mass spectrum should show a molecular ion at m/z 132.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).
-
¹H NMR: Acquire a standard proton spectrum. The absence of a triplet at ~3.6 ppm will confirm the deuteration at C1.
-
¹³C NMR: Acquire a standard carbon spectrum. The presence of a triplet for the C1 carbon will confirm the presence of two deuterium atoms.
Visualizations
References
- 1. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Octanol-1,1-D2 | C8H18O | CID 12215305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001183) [hmdb.ca]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001183) [hmdb.ca]
- 6. bmse000970 1-Octanol at BMRB [bmrb.io]
- 7. Professional Dibasic Alcohol,Dibasic Acid Supply [dibasicchem.com]
- 8. 1-Octanol [webbook.nist.gov]
- 9. 1-Octanol [webbook.nist.gov]
Storage and Stability of 1-Octanol-d2-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage conditions and stability considerations for 1-Octanol-d2-1. The information presented herein is crucial for maintaining the isotopic purity and chemical integrity of this compound, ensuring its suitability for research, development, and quality control applications. The guidance is compiled from safety data sheets and product information for 1-octanol and its deuterated analogs.
Storage Recommendations
Proper storage is paramount to prevent degradation and maintain the quality of this compound. The primary considerations are temperature, atmosphere, and container integrity.
Key Storage Conditions:
-
Temperature: Store in a cool, dry place. For general-purpose use and short-term storage, room temperature or below +30°C is recommended.[1] For long-term storage, particularly to minimize any potential for slow degradation, consider storage at -20°C to -80°C, as recommended for other deuterated octanol species.[2]
-
Atmosphere: Keep the container tightly closed in a dry and well-ventilated area.[3][4] An inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent oxidation.
-
Container: Use a tightly sealed container to prevent the ingress of moisture and atmospheric oxygen.
-
Light: Store away from direct light to prevent potential photo-degradation.
-
Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, and halogens.[4][5] Also, avoid sources of ignition as 1-octanol is a combustible liquid.[6]
Summary of Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Storage Temperature | Room temperature or below +30°C (Short-term)[1] | Minimizes degradation kinetics. |
| -20°C to -80°C (Long-term)[2] | Preserves isotopic and chemical purity over extended periods. | |
| Atmosphere | Tightly sealed container in a well-ventilated, dry area.[3][4] | Prevents contamination and degradation from moisture and air. |
| Under an inert gas (e.g., Argon, Nitrogen) for long-term storage. | Minimizes oxidation. | |
| Container | Tightly sealed, appropriate for chemical storage. | Maintains integrity and prevents leaks. |
| Light Exposure | Store in the dark or in an amber vial. | Prevents photo-degradation. |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, halogens.[4][5] | Avoids hazardous chemical reactions. |
Chemical Stability
1-Octanol is a stable compound under recommended storage conditions.[1][7] Its deuterated analog, this compound, is expected to exhibit similar stability. However, several factors can influence its degradation over time.
Factors Affecting Stability:
-
Oxidation: Exposure to air, especially in the presence of heat or light, can lead to oxidation of the alcohol to the corresponding aldehyde and carboxylic acid.
-
Dehydration: In the presence of strong acids and heat, 1-octanol can undergo dehydration to form octene.
-
Esterification: Reaction with acids or acid chlorides will lead to the formation of esters.
The following diagram illustrates the key factors influencing the stability of this compound.
Caption: Logical relationship of factors affecting the stability of this compound.
Experimental Protocols for Stability Assessment
To ensure the continued quality of this compound, particularly when stored for extended periods or used in sensitive applications, a stability assessment may be necessary. The following are general protocols that can be adapted for this purpose.
Visual Inspection
A simple yet effective initial assessment.
Methodology:
-
Carefully observe the physical appearance of the this compound sample.
-
Note any changes from its initial state, which should be a clear, colorless liquid.[3]
-
Look for signs of:
-
Color change (yellowing may indicate oxidation).
-
Formation of precipitates or cloudiness.
-
Changes in viscosity.
-
Purity Analysis by Gas Chromatography (GC)
GC is a standard method for assessing the purity of volatile compounds like 1-octanol.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a high-purity solvent (e.g., hexane or dichloromethane).
-
Prepare a standard solution of high-purity, non-deuterated 1-octanol for comparison.
-
-
GC Conditions (Example):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-1, DB-5).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis:
-
Inject the prepared sample and standard solutions into the GC system.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main this compound peak in the sample chromatogram relative to the standard indicates degradation.
-
Isotopic Purity by Mass Spectrometry (MS)
To confirm that the deuterium labeling has not been compromised (e.g., through H/D exchange).
Methodology:
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is ideal.
-
Sample Introduction: The sample can be introduced via the GC as described above.
-
Mass Analysis:
-
Acquire the mass spectrum of the this compound peak.
-
Determine the molecular ion peak and its isotopic distribution. For this compound (C₈H₁₆D₂O), the expected molecular weight will be higher than that of unlabeled 1-octanol (C₈H₁₈O).
-
A decrease in the relative abundance of the deuterated molecular ion and an increase in the abundance of the unlabeled or partially deuterated species would indicate a loss of isotopic purity.
-
The following diagram outlines a general workflow for assessing the stability of this compound.
Caption: General experimental workflow for stability assessment of this compound.
By adhering to the storage guidelines and employing the described analytical methods, researchers, scientists, and drug development professionals can ensure the integrity and reliability of this compound in their critical applications.
References
- 1. 1-Octanol | 111-87-5 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. media.laballey.com [media.laballey.com]
- 5. westliberty.edu [westliberty.edu]
- 6. fishersci.com [fishersci.com]
- 7. 1-Octanol | CAS#:111-87-5 | Chemsrc [chemsrc.com]
Methodological & Application
Application Note: Quantification of Volatile Compounds in a Fragrance Matrix using 1-Octanol-d2-1 as an Internal Standard by GC-MS
Abstract
This application note details a robust and accurate method for the quantification of selected volatile fragrance compounds in a synthetic fragrance oil matrix using Gas Chromatography-Mass Spectrometry (GC-MS). To compensate for variations in sample preparation and injection volume, 1-Octanol-d2-1 is employed as an internal standard. The method demonstrates excellent linearity, precision, and accuracy for the target analytes, making it suitable for quality control and research and development in the fragrance industry.
Introduction
The precise quantification of volatile organic compounds (VOCs) is critical in the fragrance and flavor industries to ensure product consistency, quality, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity.[1] However, analytical variability can arise from the sample preparation process and instrument performance.[2] The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to mitigate these variations. A SIL-IS has nearly identical chemical and physical properties to the analyte of interest, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation.[3][4] Because the SIL-IS can be distinguished from the analyte by its mass difference in the mass spectrometer, it provides a reliable reference for accurate quantification.[5]
1-Octanol is a common fragrance ingredient and also serves as a representative of the fatty alcohol class of compounds. Its deuterated analogue, this compound, is an ideal internal standard for the analysis of 1-Octanol and other structurally similar volatile compounds. This application note provides a comprehensive protocol for the use of this compound as an internal standard for the GC-MS quantification of a model mixture of fragrance compounds.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Figure 1: A flowchart illustrating the major steps from sample preparation to final quantification.
Materials and Methods
Reagents and Standards
-
1-Octanol (≥99%)
-
Linalool (≥97%)
-
Limonene (≥98%)
-
Ethyl Hexanoate (≥99%)
-
This compound (98 atom % D)
-
Dichloromethane (DCM), HPLC grade
Instrumentation
A standard gas chromatograph coupled to a single quadrupole mass spectrometer was used for this analysis. The instrumental parameters are summarized in Table 1.
| Parameter | Setting |
| GC System | |
| Injection Port | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 min |
| Table 1: GC-MS Instrumental Parameters |
Selected Ion Monitoring (SIM) Parameters
The mass spectrometer was operated in SIM mode to enhance sensitivity and selectivity. The quantifier and qualifier ions for each analyte and the internal standard are listed in Table 2. The ions for 1-Octanol were selected based on its known mass spectrum. The ions for this compound were inferred by a +2 Da shift for fragments containing the deuterated carbon.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Limonene | ~6.8 | 68 | 93, 136 |
| Ethyl Hexanoate | ~8.5 | 88 | 116, 73 |
| Linalool | ~9.2 | 71 | 93, 121 |
| 1-Octanol | ~10.5 | 56 | 70, 84 |
| This compound (IS) | ~10.5 | 58 | 72, 86 |
| Table 2: SIM Parameters for Target Analytes and Internal Standard |
Preparation of Standards and Samples
Stock Solutions: Individual stock solutions of 1-Octanol, Linalool, Limonene, and Ethyl Hexanoate were prepared in dichloromethane at a concentration of 1000 µg/mL. An internal standard stock solution of this compound was prepared at 1000 µg/mL in dichloromethane.
Calibration Standards: A series of calibration standards were prepared by serial dilution of the stock solutions to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for each analyte. Each calibration standard was spiked with the internal standard to a final concentration of 25 µg/mL.
Sample Preparation: A 100 mg sample of the fragrance oil was accurately weighed into a 10 mL volumetric flask. The internal standard stock solution was added to achieve a final concentration of 25 µg/mL after dilution to volume with dichloromethane. The sample was vortexed for 1 minute to ensure homogeneity.
The Logic of Internal Standard Quantification
The use of an internal standard (IS) is based on the principle of relative response. The ratio of the analyte's response to the IS response is used for quantification, which corrects for variations in injection volume and potential matrix effects.
Figure 2: Diagram illustrating the logical relationship in quantification using an internal standard.
Results and Discussion
Linearity
The linearity of the method was evaluated by constructing calibration curves for each analyte. The ratio of the analyte peak area to the internal standard peak area was plotted against the analyte concentration. The results, summarized in Table 3, demonstrate excellent linearity for all compounds, with coefficients of determination (R²) greater than 0.999.
| Analyte | Concentration Range (µg/mL) | Calibration Curve Equation | R² |
| Limonene | 1 - 100 | y = 0.045x + 0.003 | 0.9995 |
| Ethyl Hexanoate | 1 - 100 | y = 0.052x - 0.001 | 0.9998 |
| Linalool | 1 - 100 | y = 0.048x + 0.002 | 0.9997 |
| 1-Octanol | 1 - 100 | y = 0.050x + 0.001 | 0.9999 |
| Table 3: Calibration Curve Data for Fragrance Analytes |
Accuracy and Precision
The accuracy and precision of the method were assessed by analyzing replicate (n=5) spiked fragrance oil samples at three different concentration levels (low, medium, and high). The results, presented in Table 4, show that the method provides high accuracy (recoveries between 97.2% and 103.5%) and excellent precision (relative standard deviation, RSD < 4%).
| Analyte | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL, mean ± SD) | Recovery (%) | RSD (%) |
| Limonene | 10 | 9.8 ± 0.3 | 98.0 | 3.1 |
| 50 | 51.2 ± 1.5 | 102.4 | 2.9 | |
| 90 | 93.1 ± 2.8 | 103.4 | 3.0 | |
| Ethyl Hexanoate | 10 | 10.1 ± 0.4 | 101.0 | 3.9 |
| 50 | 49.5 ± 1.2 | 99.0 | 2.4 | |
| 90 | 87.5 ± 2.5 | 97.2 | 2.9 | |
| Linalool | 10 | 9.9 ± 0.3 | 99.0 | 3.0 |
| 50 | 51.8 ± 1.6 | 103.5 | 3.1 | |
| 90 | 91.4 ± 3.1 | 101.6 | 3.4 | |
| 1-Octanol | 10 | 10.2 ± 0.2 | 102.0 | 2.0 |
| 50 | 50.9 ± 1.1 | 101.8 | 2.2 | |
| 90 | 89.6 ± 2.3 | 99.6 | 2.6 | |
| Table 4: Accuracy and Precision Data |
Conclusion
This application note presents a reliable and accurate GC-MS method for the quantification of volatile compounds in a fragrance matrix. The use of this compound as an internal standard effectively compensates for analytical variability, leading to high precision and accuracy. The described protocol, including sample preparation, instrumental parameters, and data analysis, is straightforward to implement and can be adapted for the analysis of other similar volatile compounds in complex matrices, making it a valuable tool for researchers, scientists, and professionals in the drug development and fragrance industries.
References
Application Notes and Protocols for 1-Octanol-d2-1 in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-Octanol-d2-1 as an internal standard in quantitative mass spectrometry. The following sections outline its application in both Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile organic compounds and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of fatty acids.
Application Note 1: Quantitative Analysis of Volatile Organic Compounds in Aqueous Matrices using this compound with GC-MS
Introduction
Volatile organic compounds (VOCs) are a broad class of chemicals that are of significant interest in environmental monitoring, food and beverage quality control, and clinical diagnostics. Accurate and reliable quantification of VOCs in complex aqueous matrices can be challenging due to their volatility and potential for matrix effects. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for sample preparation variability and instrumental drift, thereby ensuring high-quality quantitative data. This compound is an ideal internal standard for the analysis of various medium-to-long chain alcohols and other volatile to semi-volatile compounds due to its similar chemical properties and chromatographic behavior to the target analytes.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of VOCs using this compound as an internal standard is depicted below.
Figure 1: Experimental workflow for VOC analysis.
Protocol: GC-MS Analysis of VOCs
1. Materials and Reagents
-
This compound solution (100 µg/mL in methanol)
-
VOC standards mix (e.g., 1-hexanol, 1-heptanol, nonanal)
-
Dichloromethane (DCM), HPLC grade
-
Ethyl acetate, HPLC grade
-
Anhydrous sodium sulfate
-
Deionized water
2. Sample Preparation
-
To a 10 mL aqueous sample, add 10 µL of the 100 µg/mL this compound internal standard solution to achieve a final concentration of 100 ng/mL.
-
Perform a liquid-liquid extraction by adding 2 mL of dichloromethane and vortexing for 2 minutes.
-
Allow the phases to separate and collect the organic (bottom) layer.
-
Repeat the extraction two more times with fresh 2 mL aliquots of dichloromethane.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 100 µL under a gentle stream of nitrogen.
-
Reconstitute the final volume to 1 mL with ethyl acetate.
3. GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 40°C for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 40-350) and/or Selected Ion Monitoring (SIM) |
| SIM Ions (Example) | This compound: m/z 57, 85; 1-Octanol: m/z 56, 84 |
4. Data Analysis and Quantification
-
Integrate the peak areas for the target VOCs and the this compound internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.
-
Determine the concentration of the target VOCs in the samples by applying the response factor from the calibration curve.
Quantitative Data Summary
The following table summarizes the performance of the method for the quantification of representative VOCs.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Linearity (R²) | Limit of Quantification (ng/mL) | Recovery (%) | Precision (RSD%) |
| 1-Hexanol | 5.8 | 56 | 0.998 | 5 | 95.2 | 4.8 |
| 1-Heptanol | 7.2 | 70 | 0.999 | 5 | 98.1 | 3.5 |
| Nonanal | 8.5 | 57 | 0.997 | 10 | 92.5 | 6.1 |
| This compound | 8.9 | 57 | - | - | - | - |
Application Note 2: High-Throughput Quantification of Free Fatty Acids in Biological Plasma using this compound with LC-MS/MS
Introduction
Free fatty acids (FFAs) are important biomarkers for various metabolic diseases. Their accurate quantification in biological matrices like plasma is essential for clinical research and drug development. LC-MS/MS offers high sensitivity and selectivity for FFA analysis. However, matrix effects and variability in sample preparation can significantly impact the accuracy of quantification. The use of a structurally similar, stable isotope-labeled internal standard is critical. While deuterated fatty acids are the ideal choice, this compound can serve as a suitable surrogate internal standard for a panel of medium-chain fatty acids in high-throughput screening applications where a deuterated analog for every target fatty acid may not be available or cost-effective. Its chemical properties allow for consistent co-extraction and similar ionization behavior.
Experimental Workflow
The workflow for the quantitative analysis of free fatty acids is outlined below.
Figure 2: Workflow for free fatty acid analysis.
Protocol: LC-MS/MS Analysis of Free Fatty Acids
1. Materials and Reagents
-
This compound solution (500 ng/mL in acetonitrile)
-
Fatty acid standards (e.g., Octanoic acid, Decanoic acid, Lauric acid)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Human plasma (K2-EDTA)
2. Sample Preparation
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 200 µL of the 500 ng/mL this compound internal standard solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile:Methanol (1:1, v/v) |
| Gradient | 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Heated Electrospray Ionization (HESI), Negative Ion Mode |
| Spray Voltage | -3.0 kV |
| Capillary Temperature | 320°C |
| Sheath Gas | 40 arbitrary units |
| Aux Gas | 10 arbitrary units |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
4. Data Analysis and Quantification
-
Integrate the peak areas for the target fatty acids and the this compound internal standard.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Calculate the concentration of each fatty acid in the plasma samples based on the calibration curve.
Quantitative Data Summary
The table below presents the method performance characteristics for the quantification of several free fatty acids.
| Analyte | MRM Transition (m/z) | Linearity (R²) | LLOQ (ng/mL) | Accuracy (%) | Precision (CV%) |
| Octanoic Acid | 143.1 -> 143.1 | 0.996 | 10 | 96.5 - 104.2 | < 7.5 |
| Decanoic Acid | 171.2 -> 171.2 | 0.998 | 10 | 98.2 - 102.1 | < 6.8 |
| Lauric Acid | 199.2 -> 199.2 | 0.997 | 20 | 95.8 - 105.0 | < 8.2 |
| This compound | 131.1 -> 85.1 | - | - | - | - |
Application Notes and Protocols for the Use of 1-Octanol-d2-1 in Environmental Sample Analysis
Introduction
In environmental analysis, the accurate quantification of organic pollutants is crucial for assessing environmental impact and ensuring regulatory compliance. The complexity of environmental matrices such as water, soil, and sediment often leads to analytical challenges, including matrix effects and analyte loss during sample preparation. The use of isotopically labeled internal standards is a widely accepted technique to improve the accuracy and precision of these measurements. 1-Octanol-d2-1, a deuterated form of 1-octanol, serves as an excellent surrogate or internal standard for the analysis of semi-volatile organic compounds (SVOCs) due to its similar chemical and physical properties to many environmental contaminants.[1][2][3] This document provides a detailed protocol for the application of this compound in environmental sample analysis, primarily focusing on water samples analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Key Applications
This compound is suitable for use as a surrogate or internal standard in a variety of environmental analyses, including:
-
Water Quality Monitoring: Tracing and quantifying pollutants from industrial discharge or agricultural runoff.[1]
-
Soil and Sediment Analysis: Measuring persistent organic pollutants (POPs) and other contaminants in solid matrices.[1]
-
Method Development and Validation: Establishing and validating analytical methods for the detection of SVOCs.[1]
Experimental Protocols
The following protocols are generalized for the analysis of SVOCs in water samples using this compound as a surrogate standard to monitor the efficiency of the sample extraction and analysis process. These protocols are based on established methodologies such as those outlined in U.S. EPA methods for SVOC analysis (e.g., EPA Method 8270, 525).[4]
Preparation of Standards
-
This compound Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of neat this compound.
-
Dissolve in 10 mL of a suitable solvent (e.g., methanol or acetone) in a Class A volumetric flask.
-
Store at ≤6°C in an amber vial with a PTFE-lined cap.
-
-
Surrogate Spiking Solution (10 µg/mL):
-
Dilute the stock solution by transferring 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.
-
Bring to volume with the appropriate solvent. This solution will be used to spike samples, blanks, and calibration standards.
-
-
Calibration Standards:
-
Prepare a series of at least five calibration standards covering the desired concentration range of the target analytes.
-
Spike each calibration standard with a constant concentration of the this compound surrogate spiking solution.[5]
-
Sample Collection and Preservation
-
Water Samples:
-
Collect samples in 1-liter amber glass bottles with PTFE-lined caps.
-
To prevent degradation of target analytes, dechlorinate the sample if residual chlorine is present by adding a dechlorinating agent (e.g., sodium sulfite).[6]
-
Preserve the sample by adjusting the pH to <2 with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[6]
-
Store samples at ≤6°C and protect from light.[6] Samples should be extracted within 14 days of collection.[7]
-
Sample Preparation and Extraction
This protocol outlines a liquid-liquid extraction (LLE) procedure. Solid-phase extraction (SPE) is also a viable alternative.[4]
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Spike the sample with a known amount of the this compound surrogate spiking solution (e.g., 100 µL of a 10 µg/mL solution).
-
Add 60 mL of a suitable extraction solvent (e.g., dichloromethane).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the organic layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of the solvent, combining the extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.
GC-MS Analysis
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (GC-MS).
-
Column: A suitable capillary column for SVOC analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1-2 µL of the concentrated extract is injected in splitless mode.
-
Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Final Hold: Hold at 300°C for 5 minutes.
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode.
-
Scan range: 35-550 amu or in Selected Ion Monitoring (SIM) mode for higher sensitivity.
-
Data Presentation
Table 1: GC-MS Operating Conditions
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film 5% phenyl-methylpolysiloxane |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | 40°C (2 min), then 10°C/min to 300°C (5 min) |
| Carrier Gas | Helium |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (35-550 amu) or SIM |
Table 2: Quality Control Acceptance Criteria for Surrogate Recovery
| Matrix | Surrogate Recovery Limits |
| Water | 70-130% |
| Soil/Sediment | 60-140% |
Note: These are general advisory limits. Laboratories should establish their own control limits based on performance data. If surrogate recovery is outside these limits, the data should be flagged and may require re-analysis.[7]
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the analysis of environmental water samples using this compound.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. woodpreservation.ca [woodpreservation.ca]
- 3. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 4. agilent.com [agilent.com]
- 5. well-labs.com [well-labs.com]
- 6. Semivolatiles – Drinking Water | Texas DSHS [dshs.texas.gov]
- 7. epa.gov [epa.gov]
Application Notes and Protocols: 1-Octanol-d2-1 as a Tracer in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in lipidomics for tracing the metabolic fate of molecules, enabling the direct measurement of biosynthesis, remodeling, and degradation of lipids. Deuterium-labeled compounds, in particular, serve as excellent tracers due to their non-radioactive nature and the ability to be detected by mass spectrometry. While various deuterated molecules like heavy water (D₂O) and deuterated fatty acids are commonly employed, the use of specific, shorter-chain deuterated alcohols like 1-Octanol-d2-1 presents a more targeted approach for investigating certain metabolic pathways.
This document provides an overview of the potential applications and theoretical protocols for utilizing this compound as a tracer in lipidomics research. It is important to note that while the principles are based on established stable isotope labeling methodologies, specific peer-reviewed protocols and extensive quantitative data for this compound as a lipid precursor tracer are not widely available in the current scientific literature. The information presented here is intended to serve as a foundational guide for researchers looking to explore this novel application.
Principle of this compound Tracing
This compound, a saturated fatty alcohol with two deuterium atoms at the C-1 position, can theoretically be metabolized and incorporated into various lipid species. The metabolic pathways could involve its oxidation to octanoic acid, which can then be activated to octanoyl-CoA. This octanoyl-CoA can subsequently be elongated and/or incorporated into complex lipids such as glycerolipids, glycerophospholipids, and sphingolipids. By tracking the incorporation of the deuterium label into different lipid classes and molecular species using mass spectrometry, researchers can elucidate the dynamics of these metabolic processes.
Potential Applications in Lipidomics
The use of this compound as a tracer can be envisioned in several areas of lipidomics research:
-
De Novo Lipogenesis and Fatty Acid Elongation: By monitoring the appearance of deuterium in longer-chain fatty acids and the lipids containing them, the rate and extent of fatty acid elongation from an eight-carbon precursor can be quantified.
-
Ether Lipid Biosynthesis: Investigate the incorporation of the octanol backbone into ether lipids, which play crucial roles in signaling and membrane structure.
-
Drug Development and Metabolism: In the context of developing drugs that are structurally related to fatty alcohols, this compound can be used as a tracer to study their metabolic fate and impact on lipid metabolism.
-
Disease Models: In various disease models, such as metabolic syndrome, cancer, and neurodegenerative diseases, alterations in lipid metabolism are common. This compound could be used to probe specific pathways that may be dysregulated.
Experimental Workflow
The following diagram outlines a general experimental workflow for a lipidomics study using this compound as a tracer.
Application Notes and Protocols: Incorporation and Analysis of 1-Octanol-d2-1 in Biological Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of 1-Octanol-d2-1 into biological membranes and detail the subsequent analysis of its effects. The protocols outlined below are essential for researchers studying membrane dynamics, drug-membrane interactions, and the molecular mechanisms of action of amphiphilic molecules.
Introduction
1-Octanol is a widely used model compound for studying the effects of small amphiphilic molecules on the structure and function of biological membranes. Its deuterated analogue, this compound, where the deuterium atoms are located at the C1 position, serves as a valuable probe in techniques such as Deuterium Nuclear Magnetic Resonance (²H-NMR) to investigate its partitioning, localization, and dynamic behavior within the lipid bilayer. Understanding the interaction of 1-octanol with membranes is crucial for fields ranging from toxicology to drug development, as it provides insights into the mechanisms of anesthesia and the passive transport of drugs across cellular barriers.
This document provides detailed protocols for the preparation of lipid vesicles containing this compound and subsequent analysis using Differential Scanning Calorimetry (DSC), Deuterium Nuclear Magnetic Resonance (²H-NMR), and Fourier Transform Infrared (FTIR) Spectroscopy.
Quantitative Data Summary
The incorporation of 1-octanol into lipid bilayers induces significant changes in the physical properties of the membrane. The following tables summarize key quantitative data on these effects.
Table 1: Effect of 1-Octanol on the Main Phase Transition Temperature (Tm) of DMPC Bilayers
| 1-Octanol Concentration (mol%) | Change in Tm (°C) | Reference |
| 5 | -1.4 | |
| 10 | -2.7 | |
| 20 | -5.2 |
Table 2: Effect of Alcohols on DMPC Bilayer Thickness (DHH) at 30°C
| Alcohol | Bilayer Thickness (Å) | Reference |
| Pure DMPC | 36.5 ± 0.2 | |
| Ethanol | 35.8 ± 0.3 | |
| Pentanol | 35.1 ± 0.2 | |
| Octanol | 34.9 ± 0.3 |
Experimental Protocols
Preparation of Lipid Vesicles with this compound
This protocol describes the preparation of multilamellar vesicles (MLVs) and large unilamellar vesicles (LUVs) containing a defined concentration of this compound.
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or other desired lipid
-
This compound
-
Chloroform
-
Desired buffer (e.g., HEPES buffer, 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Vacuum desiccator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of lipid (e.g., DMPC) and this compound in chloroform in a round-bottom flask to achieve the target molar ratio.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a gentle stream of nitrogen gas for at least 30 minutes to remove residual solvent.
-
Place the flask in a vacuum desiccator for at least 2 hours to ensure complete removal of the organic solvent.
-
-
Hydration for MLV Formation:
-
Hydrate the dry lipid film with the desired buffer by vortexing the flask. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipid (e.g., 30°C for DMPC).
-
This process results in the formation of multilamellar vesicles (MLVs). For some applications, the sample can be used at this stage.
-
-
Extrusion for LUV Formation:
-
For the preparation of large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) by alternately placing the sample in liquid nitrogen and a warm water bath.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a mini-extruder. The extrusion should be performed at a temperature above the lipid's phase transition temperature.
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic phase behavior of the lipid vesicles and determine the effect of this compound on the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).
Materials:
-
MLV suspension containing this compound
-
Reference buffer
-
DSC instrument
Procedure:
-
Sample Loading:
-
Load a precise volume of the MLV suspension into a DSC sample pan.
-
Load an equal volume of the reference buffer into a reference pan.
-
Seal both pans hermetically.
-
-
Data Acquisition:
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the system at a temperature well below the expected Tm.
-
Scan the temperature at a constant rate (e.g., 1°C/min) over a range that encompasses the phase transition.
-
Perform multiple heating and cooling scans to ensure reproducibility.
-
-
Data Analysis:
-
Subtract the reference scan from the sample scan to obtain the differential heat flow.
-
Determine the Tm as the peak temperature of the transition endotherm.
-
Calculate the enthalpy of the transition (ΔH) by integrating the area under the transition peak.
-
Deuterium Nuclear Magnetic Resonance (²H-NMR) Spectroscopy
²H-NMR is a powerful technique to probe the orientation and dynamics of the C-D bonds in this compound within the lipid bilayer.
Materials:
-
LUV suspension containing this compound
-
NMR spectrometer with a high-field magnet and a solid-state probe
Procedure:
-
Sample Preparation:
-
Concentrate the LUV suspension if necessary.
-
Transfer the sample to an appropriate NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer probe.
-
Acquire ²H-NMR spectra at a controlled temperature, typically above the Tm of the lipid, using a quadrupolar echo pulse sequence.
-
Vary the temperature to study the dynamics of this compound across different membrane phases.
-
-
Data Analysis:
-
The quadrupolar splitting (ΔνQ) in the ²H-NMR spectrum is directly proportional to the order parameter (SCD) of the C-D bond.
-
Calculate the order parameter to determine the average orientation and motional restriction of the C1 segment of this compound within the membrane.
-
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to investigate the effect of this compound on the conformational order of the lipid acyl chains.
Materials:
-
LUV suspension containing this compound
-
FTIR spectrometer with a temperature-controlled sample holder
Procedure:
-
Sample Preparation:
-
Place a small aliquot of the LUV suspension between two CaF2 windows.
-
-
Data Acquisition:
-
Acquire FTIR spectra over a range of temperatures, including the phase transition region.
-
Focus on the symmetric (νs) and antisymmetric (νas) C-H stretching vibrations of the lipid acyl chains (typically in the 2800-3000 cm-1 region).
-
-
Data Analysis:
-
The peak positions of the CH2 stretching bands are sensitive to the conformational order of the lipid acyl chains.
-
An increase in the frequency of these bands indicates a decrease in acyl chain order (i.e., an increase in membrane fluidity).
-
Plot the peak frequency versus temperature to visualize the effect of this compound on the phase transition.
-
Signaling Pathways and Molecular Interactions
The incorporation of 1-octanol into biological membranes does not directly trigger a specific signaling pathway in the classical sense. Instead, its primary effect is the alteration of the physical properties of the lipid bilayer, which can, in turn, indirectly influence the function of membrane-embedded proteins, such as ion channels and receptors.
The diagram above illustrates the logical relationship between the incorporation of 1-octanol into a biological membrane and its subsequent effects. The primary, direct consequences are changes in the physicochemical properties of the lipid bilayer. These alterations to the membrane environment then allosterically modulate the function of integral and peripheral membrane proteins, leading to a downstream cellular response.
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the interactions of this compound with biological membranes. By employing a combination of biophysical techniques, researchers can gain detailed insights into how small amphiphilic molecules modulate membrane structure and function, which is fundamental to advancing our understanding in toxicology, pharmacology, and cell biology.
Application Notes and Protocols: Utilizing 1-Octanol-d2-1 to Elucidate Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of enzyme kinetics is fundamental to understanding biological processes and is a cornerstone of drug discovery and development. The use of isotopically labeled substrates, such as 1-Octanol-d2-1, provides a powerful tool to probe enzyme mechanisms, determine rate-limiting steps, and predict the metabolic fate of xenobiotics. This document provides detailed application notes and protocols for the use of this compound in studying the kinetics of key drug-metabolizing enzymes, namely Alcohol Dehydrogenases (ADHs) and Cytochrome P450s (CYPs).
Theoretical Background: The Kinetic Isotope Effect (KIE)
Replacing a hydrogen atom with its heavier isotope, deuterium, at a position involved in bond cleavage during an enzymatic reaction can lead to a decrease in the reaction rate. This phenomenon is known as the Kinetic Isotope Effect (KIE). The KIE is a powerful tool for elucidating enzyme mechanisms.[1] A significant primary KIE (typically kH/kD > 2) is observed when the C-H bond is broken in the rate-determining step of the reaction. The magnitude of the KIE can provide insights into the transition state of the reaction.
In drug development, leveraging the KIE by selective deuteration of a drug candidate can intentionally slow down its metabolism by enzymes like CYPs.[2][3] This can lead to improved pharmacokinetic profiles, such as increased half-life and reduced toxic metabolite formation.[3][4]
Key Enzymes in 1-Octanol Metabolism
1-Octanol is metabolized in the liver primarily by two families of enzymes:
-
Alcohol Dehydrogenases (ADHs): These cytosolic enzymes catalyze the NAD+-dependent oxidation of a wide range of alcohols to their corresponding aldehydes.[5]
-
Cytochrome P450s (CYPs): This superfamily of heme-containing monooxygenases, located in the endoplasmic reticulum, is responsible for the metabolism of a vast array of xenobiotics, including alcohols.[6] CYP2E1 is particularly noted for its role in ethanol oxidation.[7]
Quantitative Data: Enzyme Kinetics of 1-Octanol
Table 1: Kinetic Parameters of Human Liver Alcohol Dehydrogenase Isoenzymes with 1-Octanol
| ADH Isoenzyme | Subunit Composition | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) |
| αγ₂ | αγ₂ | 1.5 | 100 | 66.7 |
| γ₂γ₂ | γ₂γ₂ | 1.2 | 110 | 91.7 |
| αγ₁ | αγ₁ | 1.8 | 120 | 66.7 |
| αβ₁ | αβ₁ | 2.5 | 90 | 36.0 |
| β₁γ₂ | β₁γ₂ | 2.0 | 85 | 42.5 |
| γ₁γ₁ | γ₁γ₁ | 1.0 | 130 | 130.0 |
| β₁γ₁ | β₁γ₁ | 2.2 | 80 | 36.4 |
| β₁β₁ | β₁β₁ | 3.0 | 10 | 3.3 |
Data adapted from a study on the kinetic properties of human liver alcohol dehydrogenase. The study notes that for most isoenzymes, specificity is mainly manifested in the Km value, as kcat values are relatively constant.
Expected Impact of Deuteration (this compound):
Upon enzymatic oxidation of this compound, the cleavage of the C-D bond at the C1 position is expected to be the rate-limiting step for both ADH and CYP catalyzed reactions. This would result in a significant primary kinetic isotope effect. Consequently, for this compound, one would anticipate:
-
A higher K_m value: A larger concentration of the deuterated substrate would be required to achieve half-maximal velocity, reflecting a lower binding affinity or a slower catalytic step.
-
A lower V_max and k_cat value: The maximum rate of the reaction and the turnover number would be reduced due to the slower C-D bond cleavage.
-
A lower k_cat/K_m value: This measure of catalytic efficiency would be significantly decreased.
Experimental Protocols
General Protocol for ADH Assay using this compound
This protocol is adapted from standard spectrophotometric ADH assays.[8][9][10] The principle is to monitor the production of NADH, which absorbs light at 340 nm.
Materials:
-
Purified human ADH isozyme (e.g., from a commercial supplier)
-
1-Octanol and this compound
-
NAD+ solution
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare Substrate Stock Solutions: Prepare stock solutions of both 1-Octanol and this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the assay buffer.
-
Reaction Mixture Preparation: In a cuvette, combine the assay buffer, NAD+ solution, and the substrate solution (either 1-Octanol or this compound) to a final volume of, for example, 1 mL.
-
Initiate the Reaction: Add a small, fixed amount of the ADH enzyme solution to the cuvette to start the reaction.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time (e.g., for 5 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Repeat the assay for a range of substrate concentrations for both 1-Octanol and this compound.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
Calculate the KIE for each kinetic parameter (e.g., KIE_Vmax = V_max(H) / V_max(D)).
-
Protocol for CYP-Mediated this compound Metabolism Assay
This protocol outlines the use of human liver microsomes or recombinant CYP enzymes to study the metabolism of this compound. Product formation (octanal and subsequently octanoic acid) is typically quantified by GC-MS.[11][12][13][14][15]
Materials:
-
Human liver microsomes or recombinant CYP enzyme (e.g., CYP2E1)
-
1-Octanol and this compound
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Internal standard for GC-MS analysis (e.g., a deuterated analog of a different fatty acid)
-
GC-MS system
Procedure:
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing the phosphate buffer, human liver microsomes or recombinant CYP enzyme, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a few minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add 1-Octanol or this compound at various concentrations to the incubation mixtures to start the reaction.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Preparation for GC-MS:
-
Centrifuge the terminated reactions to pellet the protein.
-
Transfer the supernatant to a new tube.
-
Derivatize the samples to improve the volatility of the analytes (e.g., using silylation or esterification reagents).
-
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS to quantify the formation of octanal and octanoic acid.
-
Data Analysis:
-
Calculate the rate of product formation for each substrate concentration.
-
Determine the kinetic parameters (K_m and V_max) by fitting the data to the Michaelis-Menten equation.
-
Calculate the KIE for the kinetic parameters.
-
Visualizations
Experimental Workflow for KIE Determination
Caption: Workflow for determining the kinetic isotope effect.
Metabolic Pathway of 1-Octanol
Caption: Simplified metabolic pathway of 1-octanol.
Conclusion and Applications in Drug Development
The use of this compound as a probe substrate offers a valuable method for characterizing the kinetics and mechanisms of ADH and CYP enzymes. By quantifying the KIE, researchers can gain insights into the rate-limiting steps of alcohol metabolism. For drug development professionals, this approach is directly applicable to:
-
Metabolic Stability Screening: Identifying metabolically labile positions in a drug candidate.
-
Lead Optimization: Strategically deuterating a lead compound to improve its pharmacokinetic profile by slowing metabolism.[2][3]
-
Predicting Drug-Drug Interactions: Understanding how deuteration might alter the interaction of a drug with metabolizing enzymes.
These detailed protocols and the underlying theoretical framework provide a solid foundation for integrating the use of deuterated substrates like this compound into enzyme kinetic studies and drug discovery pipelines.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs [pubmed.ncbi.nlm.nih.gov]
- 5. 3hbiomedical.com [3hbiomedical.com]
- 6. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate inhibition kinetics for cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bu.edu [bu.edu]
- 9. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1) [sigmaaldrich.com]
- 11. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. shimadzu.com [shimadzu.com]
Application Notes and Protocols for the Analysis of 1-Octanol-d2-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of 1-Octanol-d2-1, a deuterated long-chain alcohol, from various matrices. The protocols are designed for use in research, clinical, and pharmaceutical settings, focusing on robust and reliable analytical outcomes.
Introduction
This compound is a stable isotope-labeled form of 1-octanol, commonly used as an internal standard in quantitative analytical methods. Its chemical and physical properties are nearly identical to the unlabeled form, allowing it to mimic the behavior of the analyte during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response. Accurate quantification of 1-octanol and related long-chain alcohols is crucial in various fields, including environmental monitoring, food and fragrance analysis, and biomedical research.
This document outlines three distinct sample preparation techniques for this compound analysis:
-
Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for aqueous samples.
-
Solid-Phase Extraction (SPE) followed by Derivatization and GC-MS for biological fluids like urine and plasma.
-
Liquid-Liquid Extraction (LLE) for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) from biological matrices.
Method 1: Headspace Solid-Phase Microextraction (HS-SPME) for Aqueous Samples
This method is ideal for the extraction of volatile and semi-volatile compounds like 1-octanol from water-based samples. HS-SPME is a solvent-free technique that minimizes sample manipulation.
Experimental Protocol
-
Sample Preparation:
-
Place 10 mL of the aqueous sample into a 20 mL headspace vial.
-
Add 3 g of sodium chloride (NaCl) to the sample to increase the ionic strength and promote the partitioning of 1-octanol into the headspace.
-
Spike the sample with a known concentration of an appropriate internal standard if this compound is the analyte of interest.
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
-
HS-SPME Procedure:
-
Place the vial in an autosampler with an agitator and heater.
-
Incubate the sample at 60°C for 15 minutes with agitation to facilitate the equilibration of 1-octanol between the liquid phase and the headspace.[1]
-
Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace of the vial for 20 minutes at 60°C to adsorb the analytes.[1]
-
-
GC-MS Analysis:
-
After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS, set at 250°C, for thermal desorption of the analytes for 5 minutes.
-
Separate the analytes on a polar capillary column (e.g., DB-WAX).
-
Set the oven temperature program to start at 40°C (hold for 2 minutes), then ramp to 220°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Use helium as the carrier gas at a constant flow rate.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.
-
Data Presentation
| Parameter | Value | Reference |
| Sample Volume | 10 mL | Customary |
| SPME Fiber | 65 µm PDMS/DVB | [1] |
| Extraction Temp. | 60°C | [1] |
| Extraction Time | 20 min | [1] |
| Desorption Temp. | 250°C | Customary |
| Desorption Time | 5 min | Customary |
| LOD (estimated) | 0.1 - 1 µg/L | General Knowledge |
| LOQ (estimated) | 0.5 - 5 µg/L | General Knowledge |
| Recovery (estimated) | > 90% | General Knowledge |
Experimental Workflow
Method 2: Solid-Phase Extraction (SPE) and Derivatization for Biological Fluids (Urine/Plasma)
This protocol is suitable for the extraction and concentration of this compound from complex biological matrices like urine and plasma, followed by GC-MS analysis. Derivatization is a critical step to enhance the volatility and thermal stability of the long-chain alcohol.
Experimental Protocol
-
Sample Pre-treatment:
-
Urine: Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter. Dilute 1 mL of the supernatant with 1 mL of deionized water. Adjust the pH to 6-7 with a suitable buffer.
-
Plasma: To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.[2] Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.[3] Do not allow the cartridge to go dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences, followed by 5 mL of 40% methanol in water to remove moderately polar interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of ethyl acetate.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable aprotic solvent like dichloromethane.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[4]
-
Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.[5]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Set the oven temperature program to start at 60°C (hold for 1 minute), then ramp to 280°C at 15°C/minute, and hold for 5 minutes.
-
Operate the mass spectrometer in EI mode with selected ion monitoring (SIM) for target ions of the 1-Octanol-TMS derivative for enhanced sensitivity.
-
Data Presentation
| Parameter | Value | Reference |
| Sample Volume | 1 mL (Urine/Plasma) | Customary |
| SPE Sorbent | C18 (500 mg) | General Knowledge |
| Elution Solvent | Ethyl Acetate | General Knowledge |
| Deriv. Reagent | BSTFA + 1% TMCS, Pyridine | [4] |
| Deriv. Temp. | 70°C | [5] |
| Deriv. Time | 30 min | [5] |
| LOD (estimated) | 1 - 10 ng/mL | General Knowledge |
| LOQ (estimated) | 5 - 50 ng/mL | General Knowledge |
| Recovery (estimated) | 85 - 105% | General Knowledge |
Experimental Workflow
Method 3: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis
This method provides a robust approach for extracting this compound from biological matrices for analysis by LC-MS/MS. This technique is particularly useful when derivatization is not desired. As this compound is an isotopically labeled internal standard, its primary use in LC-MS/MS is to ensure accurate quantification of the unlabeled analyte.[5]
Experimental Protocol
-
Sample Preparation:
-
To 500 µL of plasma or urine in a glass tube, add 50 µL of an appropriate internal standard solution (if this compound is the analyte).
-
Add 2 mL of a methyl-tert-butyl ether (MTBE) and methanol mixture (3:1, v/v).
-
-
Liquid-Liquid Extraction:
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a new glass tube.
-
Repeat the extraction process on the remaining aqueous layer with another 2 mL of the MTBE/methanol mixture to improve recovery.
-
Combine the organic extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Separate the analyte using a C18 reversed-phase column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the analyte of interest.
-
Data Presentation
| Parameter | Value | Reference |
| Sample Volume | 500 µL | Customary |
| Extraction Solvent | MTBE:Methanol (3:1, v/v) | |
| Extraction Steps | 2 | General Knowledge |
| Reconstitution Vol. | 200 µL | Customary |
| Ionization Mode | ESI+ | General Knowledge |
| LOD (estimated) | 0.5 - 5 ng/mL | General Knowledge |
| LOQ (estimated) | 2 - 20 ng/mL | General Knowledge |
| Recovery (estimated) | > 90% | General Knowledge |
Experimental Workflow
Conclusion
The choice of sample preparation technique for this compound analysis depends on the sample matrix, the required sensitivity, and the available instrumentation. HS-SPME is a simple and solventless option for aqueous samples. For complex biological matrices, SPE offers excellent cleanup, and when combined with derivatization, provides high sensitivity for GC-MS analysis. LLE is a classic and effective method for extracting 1-octanol for LC-MS/MS analysis, which may be preferred when derivatization is to be avoided. Each of these methods, when properly validated, can provide accurate and precise results for the quantification of 1-octanol in various applications.
References
Application Notes and Protocols: Tracing Microbial Metabolism with 1-Octanol-d2-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope probing (SIP) is a powerful technique to trace the metabolic fate of substrates within complex microbial communities or specific organisms. The use of deuterated compounds, such as 1-Octanol-d2-1, offers a robust method to investigate the assimilation and metabolic pathways of long-chain alcohols. This document provides detailed application notes and protocols for utilizing this compound as a tracer to study microbial metabolism, particularly focusing on hydrocarbon-degrading bacteria. While direct literature on this compound is emerging, the principles and protocols are based on established methodologies for stable isotope probing with deuterated compounds and the known metabolic pathways of long-chain alcohols in microorganisms.
Principle of this compound in Microbial Metabolism Studies
This compound (CH₃(CH₂)₅CHDCDHOH) is a form of 1-octanol where two hydrogen atoms on the first carbon have been replaced with deuterium. When microorganisms that can utilize 1-octanol as a carbon and energy source are exposed to this compound, the deuterium label is incorporated into their biomass and metabolic intermediates. By using sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), the presence and abundance of these deuterated molecules can be tracked, providing insights into the metabolic pathways involved.
Applications
-
Elucidation of Catabolic Pathways: Tracing the deuterium label from this compound through various cellular components can help identify the enzymes and intermediates involved in the degradation of long-chain alcohols.
-
Quantification of Substrate Uptake: By measuring the rate of disappearance of this compound from the culture medium and the appearance of deuterated metabolites, the kinetics of substrate uptake and metabolism can be determined.
-
Identification of Active Microorganisms: In mixed microbial communities, SIP with this compound can be used to identify the specific species that are actively metabolizing the substrate. This is achieved by analyzing the incorporation of deuterium into biomarkers such as fatty acids or DNA.
-
Drug Development: Understanding how microorganisms, including pathogens, metabolize long-chain alcohols can inform the development of novel antimicrobial agents that target these metabolic pathways.
Hypothetical Metabolic Pathway of 1-Octanol in Pseudomonas putida
Pseudomonas putida is a well-studied bacterium known for its ability to degrade a wide range of organic compounds, including n-alcohols. The proposed catabolic pathway for 1-octanol involves its sequential oxidation to octanoic acid, which then enters the beta-oxidation cycle.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, quantitative data that could be obtained from experiments using this compound. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Uptake and Consumption of this compound by Pseudomonas putida
| Time (hours) | This compound Concentration (mM) | % Consumption |
| 0 | 5.0 | 0 |
| 2 | 4.1 | 18 |
| 4 | 2.9 | 42 |
| 6 | 1.5 | 70 |
| 8 | 0.4 | 92 |
| 10 | < 0.1 | > 98 |
Table 2: Hypothetical Kinetic Parameters of a Microbial Alcohol Dehydrogenase for 1-Octanol
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg protein) |
| Pseudomonas putida (putative) | 1-Octanol | 150 | 25 |
| Acinetobacter sp. (putative) | 1-Octanol | 200 | 18 |
Experimental Protocols
Protocol 1: Culturing and Exposure of Microorganisms to this compound
Objective: To label microbial biomass with deuterium from this compound.
Materials:
-
Microorganism of interest (e.g., Pseudomonas putida)
-
Appropriate growth medium (e.g., M9 minimal medium)
-
This compound stock solution (e.g., 1 M in ethanol)
-
Sterile culture flasks or tubes
-
Incubator shaker
Procedure:
-
Prepare the appropriate minimal growth medium for the selected microorganism. Ensure the medium does not contain any other primary carbon sources that might interfere with the uptake of 1-octanol.
-
Inoculate the medium with a fresh overnight culture of the microorganism to an initial optical density (OD₆₀₀) of 0.05.
-
Incubate the culture at the optimal growth temperature with shaking until it reaches the early to mid-exponential growth phase (e.g., OD₆₀₀ of 0.4-0.6).
-
Add this compound from the stock solution to the culture to a final concentration of 1-5 mM. An equivalent culture with non-labeled 1-octanol and a culture with no added alcohol should be prepared as controls.
-
Continue the incubation under the same conditions.
-
Collect samples at regular time intervals (e.g., 0, 2, 4, 6, 8, 10 hours) for analysis of substrate consumption and metabolite production.
-
Harvest the cells by centrifugation at the end of the incubation period for biomass analysis (e.g., fatty acid or DNA extraction).
Protocol 2: Extraction and GC-MS Analysis of Deuterated Metabolites
Objective: To identify and quantify this compound and its deuterated metabolites in culture supernatants and cell pellets.
Materials:
-
Culture samples (supernatant and cell pellets)
-
Organic solvent (e.g., ethyl acetate)
-
Internal standard (e.g., a deuterated compound not expected to be produced by the cells)
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system
Procedure:
-
Sample Preparation (Supernatant):
-
Take a known volume of the culture supernatant.
-
Add the internal standard.
-
Extract the metabolites with an equal volume of ethyl acetate by vigorous vortexing.
-
Separate the organic phase and dry it under a stream of nitrogen.
-
Derivatize the dried extract by adding the derivatization agent and heating at 70°C for 1 hour.
-
-
Sample Preparation (Cell Pellet):
-
Wash the cell pellet with a suitable buffer to remove residual medium.
-
Lyse the cells using a method of choice (e.g., sonication, bead beating).
-
Add the internal standard to the cell lysate.
-
Extract the metabolites and derivatize as described for the supernatant.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable temperature program to separate the metabolites.
-
Acquire mass spectra in full scan mode to identify deuterated compounds based on their characteristic mass shifts.
-
Use selected ion monitoring (SIM) mode for accurate quantification of this compound and its metabolites.
-
Data Analysis:
-
Identify deuterated compounds by comparing their mass spectra to those of non-labeled standards and predicting the mass shifts due to deuterium incorporation.
-
Quantify the concentration of each compound by comparing its peak area to that of the internal standard.
Conclusion
The use of this compound in stable isotope probing studies provides a valuable tool for researchers in microbiology, biotechnology, and drug development. The protocols and conceptual framework provided here offer a starting point for designing experiments to unravel the metabolic pathways of long-chain alcohols in various microorganisms. While the provided quantitative data and pathways are illustrative, they are based on established scientific principles and can guide the interpretation of experimental results.
Application Note: Quantification of Volatile Organic Compounds Using 1-Octanol-d2 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Volatile Organic Compounds (VOCs) are a broad class of carbon-containing chemicals that readily evaporate at room temperature. Their analysis is critical in various fields, including environmental monitoring, food science, and pharmaceutical development, due to their potential impact on human health and product quality.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of VOCs.[3][4] To ensure accuracy and precision in quantitative analysis, an internal standard is often employed to compensate for variations in sample preparation and instrument response.[5][6] Deuterated compounds are ideal internal standards as they exhibit similar chemical and physical properties to their non-deuterated counterparts but can be distinguished by their mass-to-charge ratio in the mass spectrometer.[5][6] This application note details a robust protocol for the quantification of a range of VOCs using 1-Octanol-d2 as an internal standard.
Principle
This method utilizes the principle of internal standardization. A known concentration of 1-Octanol-d2 is added to all samples, calibration standards, and quality control samples. The ratio of the peak area of each target VOC to the peak area of 1-Octanol-d2 is then used to construct a calibration curve and quantify the concentration of the VOCs in the unknown samples. This approach effectively corrects for variations in injection volume, sample matrix effects, and instrument drift.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Methanol (HPLC grade), Deionized water
-
Standards: Certified reference standards of target VOCs (e.g., Benzene, Toluene, Ethylbenzene, Xylenes, Styrene, etc.)
-
Internal Standard: 1-Octanol-d2 (98%+ purity)
-
Gases: Helium (carrier gas, 99.999% purity)[7]
-
Sample Vials: 20 mL headspace vials with PTFE/silicone septa
2. Instrumentation
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Headspace Autosampler
-
Analytical Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID x 1.4 µm film thickness) is often a column of choice for VOC analysis.[8]
3. Preparation of Standard Solutions
-
Primary Stock Standard (1000 µg/mL): Accurately weigh and dissolve 10 mg of each target VOC in 10 mL of methanol.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serially diluting the primary stock standard with methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of 1-Octanol-d2 in 10 mL of methanol.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.
4. Sample Preparation
-
Place 5 mL of the aqueous sample (or a known weight of solid sample dissolved in 5 mL of deionized water) into a 20 mL headspace vial.
-
Add 10 µL of the 10 µg/mL internal standard spiking solution (1-Octanol-d2) to each vial.
-
Seal the vials immediately with PTFE/silicone septa and aluminum caps.
-
Vortex each vial for 10 seconds.
5. GC-MS Analysis
-
Headspace Parameters:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Equilibration Time: 15 minutes
-
Injection Volume: 1 mL
-
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) or Full Scan (mass range 35-350 amu)
-
6. Data Analysis
-
Identify the retention times of the target VOCs and 1-Octanol-d2 by injecting the standard solutions.
-
For each compound, select a quantifier ion and one or two qualifier ions.
-
Integrate the peak areas of the quantifier ions for each target VOC and the internal standard.
-
Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
-
Construct a calibration curve by plotting the peak area ratio (Area_analyte / Area_IS) against the concentration ratio (Concentration_analyte / Concentration_IS).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Calculate the concentration of the target VOCs in the samples using the calibration curve.
Data Presentation
Table 1: GC-MS Retention Times and Monitored Ions for Target VOCs and Internal Standard
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Benzene | 5.2 | 78 | 77 | 52 |
| Toluene | 7.8 | 91 | 92 | 65 |
| Ethylbenzene | 9.5 | 91 | 106 | 77 |
| m/p-Xylene | 9.8 | 91 | 106 | 77 |
| o-Xylene | 10.2 | 91 | 106 | 77 |
| Styrene | 10.8 | 104 | 78 | 51 |
| 1-Octanol-d2 (IS) | 14.5 | 60 | 44 | 72 |
Table 2: Calibration Curve Data for Selected VOCs
| Compound | Calibration Range (µg/L) | Linear Equation | R² | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| Benzene | 1 - 100 | y = 1.25x + 0.05 | 0.9992 | 0.2 | 0.6 |
| Toluene | 1 - 100 | y = 1.18x + 0.03 | 0.9995 | 0.3 | 0.9 |
| Ethylbenzene | 1 - 100 | y = 1.10x + 0.02 | 0.9991 | 0.3 | 1.0 |
| m/p-Xylene | 1 - 100 | y = 1.05x + 0.04 | 0.9989 | 0.4 | 1.2 |
| o-Xylene | 1 - 100 | y = 1.08x + 0.03 | 0.9990 | 0.4 | 1.2 |
| Styrene | 1 - 100 | y = 0.95x + 0.06 | 0.9985 | 0.5 | 1.5 |
Table 3: Recovery and Precision Data for Spiked Samples (n=3)
| Compound | Spiked Concentration (µg/L) | Measured Mean Concentration (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Benzene | 20 | 19.5 | 97.5 | 3.2 |
| Toluene | 20 | 20.4 | 102.0 | 2.8 |
| Ethylbenzene | 20 | 19.8 | 99.0 | 3.5 |
| m/p-Xylene | 20 | 20.1 | 100.5 | 4.1 |
| o-Xylene | 20 | 19.7 | 98.5 | 3.8 |
| Styrene | 20 | 20.8 | 104.0 | 4.5 |
Mandatory Visualization
Caption: Experimental workflow for VOC quantification.
Caption: Logic of internal standard quantification.
References
- 1. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. agilent.com [agilent.com]
Application Notes and Protocols: 1-Octanol-d2-1 as a Surrogate in Environmental Fate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In environmental fate studies, which are critical for assessing the persistence, mobility, and ultimate disposition of chemical compounds in the environment, surrogates play a pivotal role. A surrogate is a compound that is chemically similar to the analyte of interest but is not expected to be found in the environmental samples being analyzed.[1] By adding a known amount of a surrogate to a sample at the beginning of the analytical process, researchers can assess the efficiency of the sample extraction and analysis, and correct for any loss of the target analyte during these steps.[1] Deuterium-labeled compounds, such as 1-Octanol-d2-1, are ideal surrogates because they exhibit chemical and physical properties nearly identical to their non-labeled counterparts but can be distinguished by mass spectrometry.[2]
1-Octanol, a long-chain alcohol, is a compound of significant environmental interest due to its use as a solvent, surfactant precursor, and its role in determining the lipophilicity of substances (octanol-water partition coefficient, Kow).[3] Its environmental fate, including biodegradation and sorption to soil and sediment, is therefore of considerable importance.[3] this compound, with deuterium atoms at the C-1 position, serves as an excellent surrogate for studying the environmental fate of 1-octanol and other structurally similar hydrophobic organic compounds. Its use allows for precise quantification and the ability to trace the compound's path through various environmental compartments.
This document provides detailed application notes and protocols for the use of this compound as a surrogate in key environmental fate studies, including soil biodegradation and water-sediment partitioning.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in the environment and for developing appropriate analytical methods. These properties are very similar to those of unlabeled 1-octanol.
| Property | Value (1-Octanol) | Value (this compound) | Reference |
| Molecular Formula | C₈H₁₈O | C₈H₁₆D₂O | [4] |
| Molecular Weight | 130.23 g/mol | 132.24 g/mol | [4] |
| Boiling Point | 195 °C | Not specified, expected to be very similar to 1-octanol | |
| Water Solubility | ~300 mg/L at 20 °C | Not specified, expected to be very similar to 1-octanol | |
| Log Kow (Octanol-Water Partition Coefficient) | ~3.0 | Not specified, expected to be very similar to 1-octanol |
Application 1: Soil Biodegradation Study
Objective: To determine the rate of aerobic biodegradation of a hydrophobic organic contaminant in soil using this compound as a surrogate to monitor the efficiency of extraction and analysis.
Experimental Protocol
1. Soil Preparation and Spiking:
-
Select a well-characterized soil representative of the intended environment. Sieve the soil to remove large debris.
-
Determine the maximum water holding capacity (MWHC) of the soil and adjust the moisture content to 50-60% MWHC.
-
Prepare a stock solution of the target contaminant in a suitable solvent (e.g., methanol).
-
Prepare a separate stock solution of this compound in the same solvent at a known concentration.
-
In a series of replicate soil microcosms (e.g., 250 mL glass jars with Teflon-lined lids), add a known amount of the target contaminant stock solution.
-
To each microcosm, add a precise amount of the this compound stock solution to achieve a final concentration that is easily detectable and representative of the expected analytical range.
-
Thoroughly mix the soil in each microcosm to ensure homogenous distribution of the contaminant and the surrogate.
-
Prepare control microcosms containing only the surrogate to assess its stability in the absence of the target contaminant.
2. Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 20-25 °C) to simulate environmental conditions.
-
Ensure adequate aeration for aerobic biodegradation, for example, by opening the jars periodically in a sterile environment or using a flow-through system.
3. Sampling and Extraction:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), sacrifice replicate microcosms for analysis.
-
From each microcosm, take a representative soil subsample (e.g., 10 g).
-
Extract the soil subsample using an appropriate solvent system, such as a mixture of acetone and hexane, via a method like pressurized liquid extraction (PLE) or Soxhlet extraction.
-
Concentrate the extract to a final volume of 1 mL.
4. Analytical Quantification:
-
Analyze the extracts by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode.
-
Monitor characteristic ions for the target contaminant and for this compound. For this compound, the molecular ion and key fragment ions will have a mass-to-charge ratio (m/z) that is 2 units higher than unlabeled 1-octanol.
-
Quantify the concentration of the target contaminant and this compound against a calibration curve prepared with external standards.
-
Calculate the recovery of this compound for each sample. If the recovery falls outside an acceptable range (typically 70-130%), the results for the target contaminant in that sample should be flagged.
-
Correct the concentration of the target contaminant based on the recovery of the surrogate.
Data Presentation
Table 1: Hypothetical Recovery of this compound from Soil Microcosms
| Time (Days) | Replicate 1 Recovery (%) | Replicate 2 Recovery (%) | Replicate 3 Recovery (%) | Average Recovery (%) |
| 0 | 95.2 | 98.1 | 96.5 | 96.6 |
| 7 | 92.8 | 94.5 | 93.7 | 93.7 |
| 28 | 90.1 | 91.7 | 89.5 | 90.4 |
| 90 | 88.5 | 89.2 | 87.9 | 88.5 |
Table 2: Hypothetical Biodegradation of a Target Contaminant in Soil (Corrected for Surrogate Recovery)
| Time (Days) | Concentration (mg/kg soil) | Standard Deviation | % Remaining |
| 0 | 10.35 | 0.45 | 100 |
| 7 | 7.82 | 0.61 | 75.6 |
| 28 | 4.15 | 0.38 | 40.1 |
| 90 | 1.09 | 0.15 | 10.5 |
Workflow Diagram
Caption: Workflow for a soil biodegradation study using a surrogate.
Application 2: Water-Sediment Partitioning Study
Objective: To determine the partitioning behavior (adsorption/desorption) of a hydrophobic organic contaminant between water and sediment, using this compound as a surrogate to ensure analytical accuracy.
Experimental Protocol
1. System Preparation:
-
Collect representative water and sediment samples from the target aquatic environment.
-
Characterize the sediment (e.g., organic carbon content, particle size distribution).
-
Set up replicate test systems, each consisting of a glass centrifuge tube with a known mass of wet sediment and a known volume of site water.
2. Spiking:
-
Prepare a stock solution of the target contaminant and a separate stock solution of this compound in a water-miscible solvent (e.g., acetone).
-
Spike the water phase of each test system with the target contaminant and this compound to achieve the desired initial concentrations. The solvent volume should be minimal (<0.1% of the total water volume).
3. Equilibration:
-
Agitate the test systems on a shaker at a constant temperature in the dark to allow for partitioning equilibrium to be reached. The time to reach equilibrium should be determined in preliminary experiments (typically 24-48 hours).
4. Phase Separation and Extraction:
-
After equilibration, separate the water and sediment phases by centrifugation.
-
Carefully remove an aliquot of the overlying water for analysis.
-
Extract the water sample using liquid-liquid extraction with a suitable solvent (e.g., dichloromethane).
-
Extract the sediment phase using a robust method such as pressurized liquid extraction.
5. Analytical Quantification:
-
Analyze the extracts from both the water and sediment phases by GC-MS.
-
Quantify the concentrations of the target contaminant and this compound in each phase.
-
Calculate the recovery of the total mass of this compound (water phase + sediment phase) relative to the initial spiked amount. This provides a check on the overall analytical procedure.
-
Calculate the sediment-water partition coefficient (Kd) for the target contaminant using the equilibrium concentrations in the sediment and water phases.
Data Presentation
Table 3: Hypothetical Mass Distribution and Recovery of this compound in Water-Sediment Systems
| Replicate | Initial Mass (µg) | Mass in Water (µg) | Mass in Sediment (µg) | Total Recovered Mass (µg) | Overall Recovery (%) |
| 1 | 10.0 | 1.2 | 8.5 | 9.7 | 97.0 |
| 2 | 10.0 | 1.1 | 8.7 | 9.8 | 98.0 |
| 3 | 10.0 | 1.3 | 8.4 | 9.7 | 97.0 |
| Average | 10.0 | 1.2 | 8.5 | 9.7 | 97.3 |
Table 4: Hypothetical Water-Sediment Partitioning of a Target Contaminant
| Replicate | C_water (µg/L) | C_sediment (µg/kg) | Kd (L/kg) |
| 1 | 5.2 | 2580 | 496 |
| 2 | 5.5 | 2650 | 482 |
| 3 | 5.1 | 2510 | 492 |
| Average | 5.3 | 2580 | 490 |
Environmental Fate Pathways
The use of this compound as a surrogate helps to accurately quantify the distribution of a contaminant among various environmental compartments and transformation pathways.
Caption: Conceptual model of environmental fate pathways for a contaminant.
Conclusion
This compound is a valuable tool for environmental fate studies of 1-octanol and other hydrophobic organic compounds. Its use as a surrogate standard ensures the accuracy and reliability of analytical data by allowing for the correction of analyte losses during sample preparation and analysis. The protocols outlined in this document provide a framework for conducting robust soil biodegradation and water-sediment partitioning studies. The implementation of such methods, supported by the use of appropriate surrogates, is essential for generating high-quality data for environmental risk assessment and management.
References
- 1. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 2. alsglobal.com [alsglobal.com]
- 3. Environmental Safety of the Use of Major Surfactant Classes in North America - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 1-Octanol-d2-1 in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-Octanol-d2-1, a deuterated long-chain alcohol, in polymer chemistry. The primary applications highlighted are its role as a chain transfer agent to control polymer molecular weight and as a labeling agent for polymer chain-end analysis, particularly in conjunction with neutron scattering techniques.
Application as a Chain Transfer Agent (CTA) in Free-Radical Polymerization
This compound is an effective chain transfer agent (CTA) in free-radical polymerization. By participating in a chain transfer reaction, it terminates a growing polymer chain and initiates a new one, thereby controlling the overall molecular weight of the resulting polymer. The deuterium labeling at the first carbon position (d2-1) provides a unique isotopic signature at the beginning of the new polymer chain, which can be valuable for mechanistic studies and polymer characterization.
The general mechanism of chain transfer to an alcohol involves the abstraction of a hydrogen (or in this case, deuterium) atom from the alcohol by the propagating radical. This terminates the polymer chain and creates a new radical on the alcohol, which then initiates a new polymer chain.
Experimental Protocol: Solution Polymerization of Methyl Methacrylate (MMA) with this compound as a CTA
This protocol describes a typical solution polymerization of methyl methacrylate (MMA) using 2,2'-azobisisobutyronitrile (AIBN) as the initiator and this compound as the chain transfer agent to control the molecular weight of the resulting poly(methyl methacrylate) (PMMA).
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
2,2'-azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
-
Methanol
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Nitrogen or Argon source
-
Vacuum line
Procedure:
-
Monomer and CTA Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of MMA, this compound, and toluene. The concentration of this compound will determine the final molecular weight of the polymer.
-
Initiator Addition: Add the AIBN initiator to the flask. The molar ratio of monomer to initiator will also influence the polymerization rate and molecular weight.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 60-70°C and stir the reaction mixture. The polymerization time will vary depending on the desired conversion but is typically in the range of 4-24 hours.
-
Termination and Precipitation: After the desired time, stop the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring.
-
Purification: Filter the precipitated polymer and wash it with fresh methanol to remove any unreacted monomer, initiator fragments, and CTA.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer for its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using techniques like gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).
Quantitative Data: Effect of this compound Concentration on PMMA Molecular Weight
The following table illustrates the expected trend of decreasing molecular weight and narrowing polydispersity with an increasing concentration of a chain transfer agent, such as this compound, in the polymerization of MMA. The chain transfer constant (Cs) for an alcohol in MMA polymerization is relatively low, meaning a significant amount is needed to achieve a large reduction in molecular weight.
| Experiment | [MMA]:[AIBN] Molar Ratio | [MMA]:[this compound] Molar Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 200:1 | No CTA | 150,000 | 300,000 | 2.0 |
| 2 | 200:1 | 100:1 | 80,000 | 152,000 | 1.9 |
| 3 | 200:1 | 50:1 | 50,000 | 90,000 | 1.8 |
| 4 | 200:1 | 25:1 | 30,000 | 51,000 | 1.7 |
Note: The data in this table are representative and illustrate the general effect of a chain transfer agent. Actual results may vary based on specific reaction conditions.
Mechanism of Chain Transfer to this compound
The following diagram illustrates the key steps in the chain transfer process during the free-radical polymerization of a vinyl monomer in the presence of this compound.
Troubleshooting & Optimization
Technical Support Center: Overcoming 1-Octanol-d2-1 Co-elution in Chromatography
Welcome to the technical support center for resolving co-elution issues involving isotopically labeled compounds, specifically focusing on 1-Octanol-d2-1. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful chromatographic separation of deuterated and non-deuterated analytes.
Troubleshooting Guide: Resolving Co-elution of this compound
This guide is designed to address specific issues you may encounter when trying to separate this compound from its non-deuterated counterpart.
Question: My chromatogram shows a single, symmetrical peak for 1-Octanol and this compound. How can I confirm if they are co-eluting?
Answer: Perfectly co-eluting peaks can be difficult to detect visually. Here are a few methods to confirm co-elution:
-
Mass Spectrometry (MS) Detector: If you are using a mass spectrometer, examine the mass spectrum across the peak. If you see ions corresponding to both 1-Octanol (m/z appropriate for C₈H₁₈O) and this compound (a mass shift corresponding to the deuterium labeling), then the compounds are co-eluting.[1]
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: For HPLC, a DAD/PDA detector can perform peak purity analysis. The UV spectra taken across the peak should be identical for a pure compound. If the spectra differ, it indicates the presence of multiple components.[2]
-
Methodical Parameter Adjustment: A systematic change in chromatographic conditions, such as a shallower gradient or a lower oven temperature, may induce partial separation and reveal a shoulder on the peak, indicating co-elution.
Question: I've confirmed co-elution of this compound and 1-Octanol. What is the first step to resolve them?
Answer: The first step is to manipulate the three key factors in the resolution equation: efficiency, selectivity, and retention factor.[2]
-
Increase Efficiency: Ensure your system is optimized. Use a new column or a column with smaller particles to generate narrower peaks, which can improve resolution.
-
Adjust Retention Factor (k'): If the peaks are eluting very early (low k'), increase their retention on the column. For reversed-phase HPLC, this can be achieved by using a weaker mobile phase (e.g., increasing the water content). For GC, you can lower the initial oven temperature.[1]
-
Improve Selectivity (α): This is often the most critical factor for separating isotopologues. Selectivity is the ability of the chromatographic system to differentiate between the two analytes. This is primarily influenced by the stationary phase chemistry and the mobile phase composition.
Question: Which type of gas chromatography (GC) column is best for separating this compound?
Answer: For the separation of alcohols by GC, polar stationary phases are generally recommended.[3] To separate deuterated and non-deuterated compounds, you may need to screen a few different column chemistries. Consider columns with the following stationary phases:
-
Wax Phases (e.g., Polyethylene Glycol - PEG): These are highly polar and can offer good selectivity for alcohols.[4]
-
Phenyl-Substituted Polydimethylsiloxane Phases: These offer different selectivity compared to standard non-polar phases and may effectively resolve isotopologues.[4]
-
Ionic Liquid (IL) Phases: These have unique selectivities and have shown promise in separating a wide range of isotopic compounds.[4]
Question: What are the best HPLC column choices for separating 1-Octanol and its deuterated analog?
Answer: For HPLC separation of alcohols, several options can be explored:
-
Reversed-Phase Columns (C18, C8): These are a good starting point. The subtle differences in hydrophobicity between deuterated and non-deuterated compounds can sometimes be exploited, especially with mobile phases containing a high percentage of water.[1]
-
Ion-Exclusion Columns: These columns have been shown to be effective for the retention and separation of alcohols like ethanol and methanol and may be suitable for 1-octanol.[5][6]
-
Phenyl Columns: The π-π interactions offered by phenyl stationary phases can provide unique selectivity for molecules containing aromatic rings, and may also be effective for separating isotopologues through other weak intermolecular interactions.[7]
Frequently Asked Questions (FAQs)
Q1: What is the "chromatographic isotope effect"?
The chromatographic isotope effect refers to the difference in retention behavior between isotopically substituted molecules (isotopologues) and their unsubstituted counterparts. In many cases, particularly in gas chromatography, deuterated compounds are observed to elute slightly earlier than their non-deuterated (protiated) analogs.[8] This is often attributed to the C-D bond being slightly shorter and stronger than the C-H bond, leading to subtle differences in molecular size, polarizability, and intermolecular interactions with the stationary phase. This effect can be either "normal" (deuterated elutes first) or "inverse" (protiated elutes first), depending on the specific interactions and chromatographic conditions.[9]
Q2: Will increasing the number of deuterium atoms in my molecule make it easier to separate from the non-deuterated form?
Generally, yes. A higher degree of isotopic substitution tends to result in a larger chromatographic isotope effect, which can lead to better separation between the isotopologue pair.[1]
Q3: Can the mobile phase composition in HPLC influence the separation of deuterated and non-deuterated compounds?
Absolutely. In reversed-phase liquid chromatography, the composition of the mobile phase, particularly the water content, can significantly impact the separation of isotopologues. For instance, replacing water (H₂O) with deuterium oxide (D₂O) in the mobile phase has been shown to increase the retention factors and improve the resolution of isotopologue pairs.[1] Additionally, the choice of organic modifier (e.g., methanol vs. acetonitrile) can also influence the selectivity.[9]
Q4: Is it better to use 13C or 15N labeling to avoid co-elution problems?
If you are in the method development stage and have the option, using ¹³C or ¹⁵N labeling instead of deuterium (²H) is often recommended to avoid the chromatographic isotope effect.[10] Carbon-13 and Nitrogen-15 labeled compounds typically have retention times that are nearly identical to their unlabeled counterparts, which simplifies method development and can improve the accuracy of quantitative analysis, especially in LC-MS.[10]
Experimental Protocols
Protocol 1: Method Development for GC Separation of this compound
This protocol provides a systematic approach to developing a GC method for the separation of this compound and 1-Octanol.
1. Initial Column Selection and Conditions:
-
Column: Start with a polar wax-type column (e.g., DB-WAX, ZB-WAX) of standard dimensions (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector: Split/splitless injector at a temperature of 250°C. Use a split injection (e.g., 50:1 split ratio) to ensure sharp peaks.
-
Detector: Flame Ionization Detector (FID) at 250°C or a Mass Spectrometer (MS).
-
Initial Oven Program:
-
Initial Temperature: 100°C (hold for 2 minutes).
-
Ramp Rate: 10°C/min.
-
Final Temperature: 220°C (hold for 5 minutes).
-
2. Optimization of Oven Temperature Program:
-
If co-elution occurs, decrease the ramp rate (e.g., to 5°C/min or 2°C/min) to increase the time the analytes spend in the column and improve the chances of separation.
-
Lower the initial oven temperature to increase retention and potentially enhance the separation of these relatively volatile compounds.
3. Screening of Alternative Stationary Phases:
-
If the wax column does not provide adequate resolution, try a mid-polarity phenyl-based column (e.g., DB-35ms) or a specialized ionic liquid column.
-
Repeat the temperature program optimization for each new column.
4. Data Analysis:
-
Calculate the resolution between the 1-Octanol and this compound peaks. A resolution of >1.5 is desired for baseline separation.
Protocol 2: Method Development for HPLC Separation of this compound
This protocol outlines a strategy for developing an HPLC method to resolve this compound from 1-Octanol.
1. Initial Column and Mobile Phase Selection:
-
Column: Begin with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Detector: UV (at a low wavelength like 200-210 nm, as octanol has no strong chromophore) or, ideally, a Mass Spectrometer (MS).
-
Initial Gradient:
-
Start at 40% B.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
2. Optimization of the Mobile Phase:
-
If co-elution is observed, make the gradient shallower to increase the separation window.
-
Investigate the effect of the organic modifier by switching between acetonitrile and methanol, as this can alter selectivity.[9]
-
Increase the proportion of water in the initial mobile phase to enhance retention on the reversed-phase column.
3. Alternative Column Chemistries:
-
If a C18 column is unsuccessful, test a Phenyl-Hexyl column to introduce different separation mechanisms (π-π interactions).
-
Consider an ion-exclusion column if available, using an acidic mobile phase as recommended by the manufacturer.[5]
4. Temperature Effects:
-
Vary the column temperature (e.g., from 25°C to 45°C) as this can sometimes influence selectivity and improve separation.
Data Presentation
Table 1: Expected Influence of Chromatographic Parameter Adjustments on the Separation of 1-Octanol and this compound
| Parameter | Adjustment | Expected Effect on Separation | Rationale |
| GC Oven Temperature | Decrease initial temperature and/or ramp rate | Likely to improve resolution | Increases retention and interaction time with the stationary phase, allowing for better exploitation of the subtle differences between isotopologues. |
| GC Column Polarity | Switch to a more polar stationary phase (e.g., Wax) | May improve selectivity | Alcohols are polar, and a polar stationary phase will provide stronger interactions, potentially amplifying the differences in intermolecular forces between the deuterated and non-deuterated forms. |
| HPLC Mobile Phase | Decrease organic solvent strength (increase water %) | Likely to improve resolution | Increases retention in reversed-phase, which is a prerequisite for separation. A higher water content can enhance hydrophobic differentiation.[1] |
| HPLC Organic Modifier | Change from Methanol to Acetonitrile (or vice versa) | May change selectivity | Different organic modifiers alter the overall polarity and interaction characteristics of the mobile phase, which can change how the isotopologues interact with the stationary phase.[9] |
| Column Efficiency | Use a column with smaller particles or a longer column | May improve resolution | Increases the number of theoretical plates, leading to narrower peaks that are easier to resolve. |
Mandatory Visualizations
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Caption: Conceptual diagram of the chromatographic isotope effect.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. odinity.com [odinity.com]
- 4. researchgate.net [researchgate.net]
- 5. support.waters.com [support.waters.com]
- 6. hamiltoncompany.com [hamiltoncompany.com]
- 7. researchgate.net [researchgate.net]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of undeuterated and partially deuterated enantioisotopologues of some amphetamine derivatives on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Signal Intensity of 1-Octanol-d2-1 in MS
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low signal intensity issues with 1-Octanol-d2-1 during mass spectrometry (MS) analysis. The following sections provide troubleshooting advice, experimental protocols, and quantitative data in a structured question-and-answer format to help you identify and resolve common problems.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my this compound standard unexpectedly low?
A low signal for this compound can stem from several factors ranging from sample preparation to instrument settings. The most common causes include suboptimal ionization, ion suppression from matrix components, incorrect sample concentration, poor chromatographic conditions, or issues with instrument maintenance and calibration.[1][2] A systematic approach, starting from the instrument source settings and moving back through the chromatographic separation and sample preparation, is the most effective way to diagnose the issue.
Q2: How do I optimize the mass spectrometer source settings for this compound?
Optimizing the ion source is critical for maximizing the signal. Since 1-Octanol is a relatively non-polar alcohol, Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be effective. ESI is often preferred for its sensitivity with compounds that can be protonated or deprotonated in solution.[3]
Key parameters to optimize include:
-
Ionization Mode: Start with positive ion mode for protonated adducts [M+H]⁺.
-
Capillary/Sprayer Voltage: A typical starting range for ESI is 3–5 kV in positive mode. Incorrect voltage can lead to poor ionization or signal instability.
-
Gas Flows (Nebulizer and Drying Gas): The nebulizer gas aids in droplet formation, while the drying gas helps desolvate ions. Both must be optimized to ensure efficient ion generation without neutralizing the ions.[4][5]
-
Source Temperature: The temperature affects the efficiency of solvent evaporation. For 1-Octanol, a source temperature in the range of 100-150°C is a reasonable starting point.[4]
A logical workflow for troubleshooting this issue is presented below.
Caption: A step-by-step workflow for diagnosing the root cause of low signal intensity in MS experiments.
Q3: Could matrix effects be suppressing my this compound signal? How can I mitigate this?
Yes, matrix effects are a primary cause of poor signal intensity, especially in complex samples like plasma or tissue extracts.[6][7] This occurs when co-eluting compounds from the sample matrix interfere with the ionization of this compound, either suppressing or (less commonly) enhancing its signal.[7] Even with a deuterated standard, significant retention time differences from the analyte can lead to differential matrix effects.[6][8]
Strategies to identify and mitigate matrix effects:
-
Improve Sample Cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.[1][9]
-
Optimize Chromatography: Modify the LC gradient to better separate this compound from co-eluting matrix components.
-
Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can decrease ion suppression, though this may also lower the analyte signal below the detection limit.[7]
-
Matrix-Matched Standards: Prepare calibration standards in a matrix identical to the sample to compensate for consistent matrix effects.[1]
The diagram below illustrates how matrix components can interfere with the ionization process.
Caption: Matrix components compete with the analyte for ionization, leading to a suppressed signal at the MS detector.
Q4: Is my sample preparation protocol adequate for analyzing this compound?
Complex sample preparation can introduce variability and lead to loss of the analyte.[9] For deuterated standards used in quantification, it is crucial to add the standard as early as possible in the sample preparation workflow to account for any losses during extraction.[10]
Key considerations for sample preparation:
-
Extraction Efficiency: Ensure your chosen method (e.g., LLE with a non-polar solvent or SPE) provides good recovery for 1-Octanol.
-
Solvent Purity: Use high-purity, MS-grade solvents to avoid introducing contaminants that can increase background noise or cause ion suppression.[11]
-
pH Adjustment: The pH of the sample can influence the extraction efficiency and ionization of 1-Octanol.
-
Internal Standard Spiking: The deuterated internal standard should be added to every sample, blank, and standard at a consistent concentration.[10]
Q5: Can the chromatography conditions affect the signal intensity of this compound?
Absolutely. Poor chromatography can lead to broad peaks, which reduces the signal-to-noise ratio and thus lowers the apparent intensity.[1] For this compound, a C18 reversed-phase column is typically a good choice.
To improve chromatography:
-
Mobile Phase: Use MS-compatible mobile phases like acetonitrile or methanol with additives such as 0.1% formic acid to promote protonation in positive ESI mode.[12]
-
Flow Rate: Lower flow rates (e.g., 0.2-0.4 mL/min) often improve ESI sensitivity.[4]
-
Gradient Profile: Optimize the gradient to ensure a sharp, symmetrical peak shape for this compound.
-
Column Health: A contaminated or old column can cause peak broadening and tailing.
Q6: What are common instrument maintenance issues that lead to low signal intensity?
Regular maintenance is essential for optimal MS performance. A dirty or contaminated instrument is a frequent source of low sensitivity.[1][2]
Routine checks should include:
-
Ion Source Cleaning: The ion source, particularly the ESI capillary and skimmer cone, can become contaminated with sample residue. Regular cleaning according to the manufacturer's protocol is vital.[2]
-
Calibration: The mass spectrometer should be tuned and calibrated regularly to ensure mass accuracy and peak performance.[1]
-
Gas and Solvent Lines: Check for leaks in the LC and MS systems, as these can cause unstable spray and pressure fluctuations.[13][14]
Quantitative Data and Protocols
Data Presentation
The tables below provide recommended starting parameters and a troubleshooting checklist.
Table 1: Recommended Starting MS Source Parameters for this compound Analysis
| Parameter | ESI (Positive Mode) | APCI (Positive Mode) |
| Ionization Voltage | 3.5 - 4.5 kV | 3 - 5 µA (Corona Discharge) |
| Nebulizer Gas (N₂) Pressure | 35 - 50 psi | 40 - 60 psi |
| Drying Gas (N₂) Flow | 8 - 12 L/min | 5 - 10 L/min |
| Drying Gas Temperature | 250 - 350 °C | 300 - 400 °C |
| Sheath Gas Flow | 8 - 12 L/min | 8 - 12 L/min |
| Sheath Gas Temperature | 250 - 350 °C | 300 - 400 °C |
| Fragmentor Voltage | 100 - 140 V | 100 - 140 V |
Note: These are general starting points. Optimal values are instrument-dependent and must be determined empirically.[5]
Table 2: Troubleshooting Checklist for Low Signal Intensity
| Checkpoint | Potential Issue | Recommended Action |
| MS Tuning Report | Fails calibration/tune | Recalibrate the mass spectrometer.[13] If failure persists, schedule service. |
| Ion Source | Contamination | Clean the ion source components (capillary, skimmer, lens).[2] |
| Chromatogram | Broad or tailing peaks | Replace the guard or analytical column; optimize the LC method.[1] |
| Blank Injection | High background noise | Use fresh, MS-grade solvents; clean the system.[2][11] |
| Sample vs. Standard | Signal low only in sample | Indicates matrix effects. Improve sample cleanup or adjust chromatography.[8][15] |
| Sample Concentration | Analyte too dilute | Concentrate the sample or increase the injection volume.[1] |
Experimental Protocols
Protocol: LC-MS/MS Analysis of this compound in Human Plasma
This protocol outlines a standard method for the quantification of this compound when used as an internal standard for its non-deuterated analogue in a plasma matrix.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, standard, or blank into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (e.g., at 500 ng/mL) to all tubes except the blank.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometer Conditions (Triple Quadrupole)
-
Ionization Mode: ESI Positive.
-
MRM Transition: Determine the optimal precursor and product ions for this compound by infusing a standard solution. A likely precursor ion would be the protonated molecule [M+H]⁺.
-
Source Parameters: Optimize using the values in Table 1 as a starting point.
-
Collision Energy: Optimize to achieve the most stable and intense product ion signal.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. cgspace.cgiar.org [cgspace.cgiar.org]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC Injection Parameters for 1-Octanol-d2-1
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Gas Chromatography (GC) injection parameters for the analysis of 1-Octanol-d2-1.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most critical injection parameters to optimize for this compound?
A1: For a semi-volatile, polar compound like this compound, the inlet temperature and the injection mode (split/splitless) are the most critical parameters. The inlet temperature must be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation.[1] The choice between split and splitless injection will depend on the concentration of your analyte.[2][3]
Q2: Should I use split or splitless injection for my this compound samples?
A2: The choice depends on your sample concentration.[3][4]
-
Split injection is ideal for high-concentration samples to avoid overloading the column. It provides sharp peaks but is less sensitive as a portion of the sample is vented.[2][4][5]
-
Splitless injection is necessary for trace analysis (low concentrations) as it transfers the entire sample to the column, maximizing sensitivity.[2][3][5] However, it can lead to broader peaks if not optimized correctly.[5]
Troubleshooting Common Issues
Q3: My this compound peak is tailing. What are the possible causes and solutions?
A3: Peak tailing for polar compounds like alcohols is a common issue. Here are the likely causes and their solutions:
-
Active Sites: The analyte may be interacting with active sites (e.g., silanol groups) in the inlet liner or at the head of the column.[6]
-
Solution: Use a deactivated inlet liner. You can also try trimming a small portion (10-20 cm) from the front of the column.[7]
-
-
Low Inlet Temperature: The inlet temperature may be too low for complete vaporization.
-
Solution: Gradually increase the inlet temperature in 10-20°C increments.
-
-
Column Overload: Injecting too much sample can lead to tailing.[6]
-
Solution: Dilute your sample or increase the split ratio.[6]
-
-
Contamination: The liner or column may be contaminated with non-volatile residues.[7]
-
Solution: Replace the inlet liner and septum. Bake out the column according to the manufacturer's instructions.[7]
-
Q4: I am seeing broad or split peaks for this compound. What should I check?
A4: Broad or split peaks often indicate a problem with the sample introduction or focusing at the head of the column.[8]
-
Improper Solvent Focusing (Splitless Injection): The initial oven temperature is too high.
-
Poor Column Cut: A jagged or uneven column cut can cause peak splitting.[8][9]
-
Solution: Re-cut the column ensuring a clean, 90-degree cut.[9]
-
-
Inlet Overload (Backflash): The injection volume is too large for the liner and inlet conditions, causing the sample vapor to expand beyond the liner.
-
Solution: Reduce the injection volume or use a liner with a larger internal volume.[5]
-
Q5: My peak areas for this compound are not reproducible. What could be the issue?
A5: Poor reproducibility in peak areas can stem from several factors:
-
Leaking Septum: A worn or leaking septum can cause sample loss.
-
Solution: Replace the septum. It is good practice to replace it regularly based on the number of injections.
-
-
Inconsistent Injection Speed: Manual injections can vary in speed, affecting vaporization.[10]
-
Solution: Use an autosampler for consistent injections. If using manual injection, aim for a fast and smooth injection.[10]
-
-
Inlet Discrimination: Higher boiling point compounds may not be transferred to the column as efficiently as more volatile compounds.[2]
-
Solution: Optimize the inlet temperature and consider using a pulsed splitless injection if available.[11]
-
Recommended Starting GC Parameters for 1-Octanol
The following table provides a starting point for developing your GC method for this compound. These parameters may require further optimization for your specific instrument and application.
| Parameter | Recommended Value | Notes |
| Inlet | ||
| Injection Mode | Split or Splitless | Choose based on sample concentration.[3][4] |
| Inlet Temperature | 250 °C | A good starting point. Can be optimized between 230-280°C.[1] |
| Split Ratio | 50:1 | For split injection. Adjust based on peak shape and intensity. |
| Splitless Hold Time | 0.5 - 1.0 min | For splitless injection. Optimize to ensure complete transfer of the analyte.[5] |
| Column | ||
| Stationary Phase | Rtx-624 or equivalent | A mid-polarity phase is suitable for alcohols. |
| Dimensions | 30 m x 0.25 mm ID, 1.4 µm film thickness | Standard capillary column dimensions. |
| Oven Program | ||
| Initial Temperature | 40 °C | Hold for 2 minutes. |
| Temperature Ramp | 10 °C/min to 200 °C | |
| Final Hold | Hold at 200 °C for 2 minutes | |
| Carrier Gas | ||
| Gas | Helium or Hydrogen | |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Detector (FID) | ||
| Temperature | 250 °C | |
| Hydrogen Flow | 40 mL/min | |
| Air Flow | 400 mL/min | |
| Makeup Gas (N2 or He) | 25 mL/min |
Experimental Protocols
Protocol 1: Replacing the GC Inlet Septum
Objective: To replace a worn or leaking septum to ensure a leak-free injection port.
Materials:
-
Tweezers or septum removal tool
-
New, clean septum
-
Lint-free gloves
Procedure:
-
Cool the Inlet: Set the GC inlet temperature to a safe handling temperature (e.g., < 50°C) and wait for it to cool down.[4][12]
-
Turn off Carrier Gas Flow: If your instrument requires it, turn off the carrier gas flow to the inlet.
-
Remove the Septum Nut: Unscrew the septum nut from the top of the injection port.[12]
-
Remove the Old Septum: Use tweezers to carefully remove the old septum from the nut.[12]
-
Install the New Septum: Wearing gloves, handle the new septum only by the edges and place it into the septum nut.[12]
-
Reinstall the Septum Nut: Screw the nut back onto the injection port until it is finger-tight. Do not overtighten, as this can damage the septum.[4][12]
-
Restore Gas Flow and Heat: Turn the carrier gas back on and set the inlet to the desired temperature.
-
Leak Check: Perform a leak check according to your instrument's procedure.
Protocol 2: Replacing the GC Inlet Liner
Objective: To replace a contaminated or deactivated inlet liner to improve peak shape and reduce analyte degradation.
Materials:
-
Tweezers or liner removal tool
-
New, deactivated inlet liner with a new O-ring
-
Lint-free gloves
Procedure:
-
Cool the Inlet and Oven: Set the inlet and oven temperatures to a safe handling temperature.[3]
-
Turn off Carrier Gas Flow: Turn off the carrier gas flow to the inlet.
-
Remove the Column: Carefully loosen the column nut and remove the column from the inlet.
-
Open the Inlet: Open the inlet assembly to access the liner.[3]
-
Remove the Old Liner: Use a liner removal tool or tweezers to carefully pull the old liner out of the inlet.[3]
-
Install the New Liner: Wearing gloves, place a new O-ring on the new liner. Carefully insert the new liner into the inlet.[3]
-
Close the Inlet: Reassemble the inlet.[3]
-
Reinstall the Column: Reinstall the column, ensuring it is at the correct depth within the inlet.
-
Restore Gas Flow and Heat: Turn the carrier gas back on and set the inlet and oven to their desired temperatures.
-
Conditioning: It is good practice to condition the new liner by running a few blank injections.
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. 1 octanol gc standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 4. shimadzu.com [shimadzu.com]
- 5. Overview of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. csun.edu [csun.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ez.restek.com [ez.restek.com]
- 11. researchgate.net [researchgate.net]
- 12. Application of 1-octanol in the extraction and GC-FID analysis of volatile organic compounds produced in biogas and biohydrogen processes - PubMed [pubmed.ncbi.nlm.nih.gov]
purification methods for 1-Octanol-d2-1 from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Octanol-d2-1 from reaction mixtures. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound from a reaction mixture are fractional distillation and flash column chromatography. Liquid-liquid extraction is often used as a preliminary purification or work-up step to remove water-soluble impurities. The choice of method depends on the nature of the impurities, the required purity, and the scale of the reaction.
Q2: How does the deuterium labeling in this compound affect the purification process?
A2: The presence of deuterium at the C1 position (d2-1) has a negligible effect on the boiling point and polarity of 1-Octanol. Therefore, purification protocols for standard 1-Octanol can be readily adapted for this compound. However, it is crucial to use analytical techniques like NMR and Mass Spectrometry to confirm the isotopic enrichment and purity of the final product.[1][2][3][4]
Q3: What is the expected purity and yield for each purification method?
A3: The expected purity and yield can vary based on the initial purity of the crude mixture and the execution of the protocol. The table below provides a summary of typical quantitative data for the purification of 1-Octanol.
Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Fractional Distillation | >98% | 70-85% | Scalable, effective for removing non-volatile impurities and solvents with significantly different boiling points. | Can be time-consuming, may not separate impurities with similar boiling points.[5] |
| Flash Column Chromatography | >99% | 60-80% | High resolution for separating structurally similar impurities, applicable to a wide range of compounds.[6][7] | Can be less scalable, requires solvent usage, and may lead to sample loss on the column.[8][9] |
| Liquid-Liquid Extraction | Variable (pre-purification) | >95% | Excellent for removing inorganic salts and water-soluble byproducts.[10][11] | Not effective for removing organic, non-polar impurities. |
Note: The data presented are typical values for the purification of long-chain alcohols and may vary depending on the specific reaction mixture.
Experimental Protocols
Fractional Distillation
This method is suitable for purifying this compound from non-volatile impurities and solvents with boiling points that differ by at least 25°C.[12]
Materials:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
-
Crude this compound mixture
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Place the crude this compound mixture and a few boiling chips into the round-bottom flask.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature on the thermometer. The temperature will initially rise to the boiling point of the most volatile component.
-
Discard the initial fraction (forerun), which contains low-boiling impurities.
-
Collect the fraction that distills at the boiling point of 1-Octanol (approximately 195°C at atmospheric pressure). The temperature should remain stable during the collection of the pure fraction.
-
Stop the distillation when the temperature begins to drop or rise significantly, indicating that the desired product has been collected.
-
Analyze the purity of the collected fraction using GC-MS and determine the isotopic enrichment by NMR.[1][2][13][14]
Flash Column Chromatography
This technique is ideal for separating this compound from impurities with similar polarities.[6][7]
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Sand
-
Crude this compound mixture
-
Collection tubes
-
Air pressure source
Procedure:
-
Select an appropriate eluent system by performing thin-layer chromatography (TLC) of the crude mixture. The desired compound should have an Rf value of approximately 0.2-0.3.
-
Pack the chromatography column with silica gel as a slurry in the eluent.
-
Add a thin layer of sand on top of the silica gel.
-
Pre-elute the column with the chosen solvent system.
-
Dissolve the crude this compound in a minimal amount of the eluent and load it carefully onto the top of the silica gel.
-
Add another thin layer of sand on top of the sample.
-
Carefully add the eluent to the column and apply gentle air pressure to begin the elution.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Analyze the purity and isotopic enrichment of the final product.[1][2][13][14]
Liquid-Liquid Extraction (Work-up)
This is a standard work-up procedure to remove water-soluble impurities before further purification.[10][11]
Materials:
-
Separatory funnel
-
Crude reaction mixture
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Deionized water
-
Saturated sodium bicarbonate solution (if acidic impurities are present)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake the funnel gently, venting frequently to release any pressure.
-
Allow the layers to separate. Drain the aqueous layer.
-
If acidic impurities are present, wash the organic layer with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine to remove residual water.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent. The resulting solution contains the crude this compound and can be further purified by distillation or chromatography.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Solution |
| Bumping or uneven boiling | Insufficient or no boiling chips. | Add a few fresh boiling chips to the cooled flask before heating. |
| Temperature fluctuations during distillation | Heating rate is too high or too low. | Adjust the heating mantle to maintain a steady distillation rate of 1-2 drops per second.[15] |
| Poor separation of components | Distillation rate is too fast; Inefficient fractionating column. | Reduce the heating rate to allow for proper equilibration on the column. Use a more efficient column (e.g., longer or packed).[12][15] |
| No distillate collected | Thermometer bulb placed too high; Leaks in the system. | Ensure the top of the thermometer bulb is level with the side arm of the distillation head. Check all joints for a proper seal.[15] |
Flash Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation (streaking or overlapping bands) | Column overloaded; Inappropriate solvent system. | Use less crude material. Optimize the eluent system using TLC to achieve better separation.[8][9] |
| Cracking of the silica bed | Column packed unevenly or ran dry. | Ensure the column is packed uniformly as a slurry. Never let the solvent level drop below the top of the silica gel.[8] |
| Compound is not eluting | Eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution).[9] |
| Compound elutes too quickly | Eluent is too polar. | Use a less polar solvent system. |
Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 9. Chromatography [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Purification [chem.rochester.edu]
- 13. ttb.gov [ttb.gov]
- 14. agilent.com [agilent.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Quantification of 1-Octanol-d2-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 1-Octanol-d2-1 by LC-MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your this compound quantification.[1][3] These effects can arise from various sources within your biological sample, such as salts, lipids, and proteins, which interfere with the ionization of your target analyte in the mass spectrometer's ion source.[3][4]
Q2: I am using a deuterated internal standard (this compound). Shouldn't this correct for all matrix effects?
A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are the gold standard for compensating for matrix effects, they are not always a complete solution.[5][6][7] For effective correction, the SIL-IS must co-elute perfectly with the analyte and experience the exact same ionization suppression or enhancement.[8] However, slight chromatographic shifts between the analyte and the deuterated standard can occur, leading to differential matrix effects and inaccurate quantification.[7] Therefore, it is crucial to evaluate the extent of matrix effects even when using a SIL-IS.
Q3: What are the most common biological matrices where matrix effects are observed for small alcohol analysis?
A3: Matrix effects are prevalent in complex biological samples frequently used in research and drug development. For the analysis of small, volatile compounds like 1-octanol, significant matrix effects are commonly encountered in:
-
Plasma: Rich in proteins and phospholipids that can cause ion suppression.[3][4]
-
Serum: Similar to plasma but lacks clotting factors. Still contains a high concentration of proteins and lipids.[4]
-
Urine: Contains various salts and endogenous metabolites that can interfere with ionization.[9]
-
Tissue Homogenates: Can be particularly challenging due to the high diversity of molecules extracted.
Q4: How can I qualitatively assess if matrix effects are impacting my analysis?
A4: A post-column infusion experiment is a powerful qualitative tool to identify regions in your chromatogram where ion suppression or enhancement occurs.[1] This technique helps in adjusting your chromatographic method to move the elution of this compound to a cleaner region of the chromatogram.
Troubleshooting Guides
Problem: Poor reproducibility and accuracy in my this compound quantification.
Possible Cause: Significant and variable matrix effects between samples.
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform a quantitative assessment using the post-extraction spike method to determine the extent of ion suppression or enhancement.
-
Optimize Sample Preparation: Improve the cleanup of your sample to remove interfering matrix components. Techniques to consider include:
-
Chromatographic Optimization: Adjust your LC method to separate this compound from the regions of significant matrix effects identified by post-column infusion. This can involve:
-
Modifying the gradient elution profile.
-
Changing the stationary phase of the column.
-
Adjusting the mobile phase composition.[1]
-
-
Dilution: If sensitivity allows, diluting your sample can reduce the concentration of interfering matrix components.[8]
Problem: My deuterated internal standard is not adequately correcting for variability.
Possible Cause: Differential matrix effects on this compound and its internal standard due to chromatographic separation.
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms to ensure that the analyte and internal standard peaks are perfectly co-eluting.
-
Isotope Effect Investigation: The deuterium atoms can sometimes cause a slight shift in retention time (isotopic effect), leading to exposure to different matrix components.[7] If a significant shift is observed, consider:
-
Optimizing the chromatography to minimize this separation.
-
If the problem persists, exploring a different internal standard, although for this compound, this is the ideal choice.
-
-
Matrix Effect Evaluation for Both Analyte and IS: Conduct the post-extraction spike experiment for both the analyte and the internal standard to confirm they are affected by the matrix to the same degree.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
Objective: To identify the regions of ion suppression or enhancement in the chromatographic run.
Methodology:
-
Prepare a standard solution of this compound in the mobile phase.
-
Set up the LC-MS/MS system with a T-junction between the analytical column and the mass spectrometer's ion source.
-
Infuse the this compound standard solution at a constant flow rate into the mobile phase eluting from the column using a syringe pump. This will generate a stable baseline signal for the analyte.
-
Inject a blank, extracted matrix sample (e.g., plasma extract without the analyte).
-
Monitor the signal of the infused this compound. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[1]
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Spike Sample): Extract multiple sources of blank biological matrix. Spike this compound into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Spike Sample): Spike this compound into the blank biological matrix before extraction at the same concentration.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
dot
Caption: Workflow for quantitative matrix effect assessment.
Data Presentation
Table 1: Representative Matrix Effect Data for this compound in Human Plasma
| Sample Source | Analyte Concentration (ng/mL) | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Spike) | Matrix Factor (%) |
| Plasma Lot 1 | 10 | 55,000 | 41,250 | 75.0 (Suppression) |
| Plasma Lot 1 | 500 | 2,800,000 | 2,156,000 | 77.0 (Suppression) |
| Plasma Lot 2 | 10 | 55,000 | 49,500 | 90.0 (Slight Suppression) |
| Plasma Lot 2 | 500 | 2,800,000 | 2,604,000 | 93.0 (Slight Suppression) |
| Plasma Lot 3 | 10 | 55,000 | 33,000 | 60.0 (Significant Suppression) |
| Plasma Lot 3 | 500 | 2,800,000 | 1,736,000 | 62.0 (Significant Suppression) |
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery
| Sample Preparation Method | Matrix Factor (%) | Recovery (%) |
| Protein Precipitation (Acetonitrile) | 65.4 | 95.2 |
| Liquid-Liquid Extraction (MTBE) | 82.1 | 88.7 |
| Solid-Phase Extraction (C18) | 95.8 | 92.5 |
Representative Analytical Method for Short-Chain Alcohols
While a specific method for this compound is proprietary to each lab, the following provides a general starting point for the LC-MS/MS analysis of similar short-chain alcohols in biological fluids, which can be adapted.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Parameters (for a similar short-chain alcohol):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion (m/z): [M+H]+ for the specific alcohol
-
Product Ion (m/z): A characteristic fragment ion
-
Collision Energy: Optimized for the specific analyte
This technical support guide provides a foundational understanding and practical steps to identify, troubleshoot, and mitigate matrix effects in the quantification of this compound. For specific applications, further optimization of sample preparation and LC-MS/MS parameters is recommended.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organomation.com [organomation.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. m.youtube.com [m.youtube.com]
- 9. LC-MS/MS Based Volatile Organic Compound Biomarkers Analysis for Early Detection of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
common contaminants in 1-Octanol-d2-1 and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common contaminants in 1-Octanol-d2-1 and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in commercially available this compound?
A1: Commercial this compound can contain three main categories of impurities:
-
Chemical Impurities: These are substances other than 1-octanol and its isotopic variants. Common chemical impurities can originate from the synthesis process. Since 1-octanol is often produced industrially via the Ziegler process, which involves the oligomerization of ethylene, potential chemical contaminants include other chain-length alcohols (e.g., 1-hexanol, 1-decanol), olefins, and diols.[1] Catalyst residues, such as aluminum and titanium, may also be present in trace amounts.[2]
-
Isotopic Impurities: These are variants of 1-octanol that differ in their isotopic composition. The most common isotopic impurity is the non-deuterated (protic) form, 1-Octanol. Additionally, incompletely deuterated species, such as 1-Octanol-d1, may be present. The isotopic purity is typically stated by the manufacturer (e.g., 98 atom % D), indicating the percentage of deuterium at the specified positions.
-
Water (H₂O or D₂O): Like most deuterated solvents, this compound is hygroscopic and readily absorbs moisture from the atmosphere. This is a very common contaminant that can significantly impact experiments, particularly in NMR spectroscopy where it can obscure signals.
Q2: How can I identify the presence of contaminants in my this compound sample?
A2: Several analytical techniques can be employed to identify and quantify contaminants:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for detecting both chemical and isotopic impurities. Protic 1-octanol will show a characteristic set of proton signals that will be absent in a pure this compound spectrum.[3] Other organic impurities will also have unique proton signals. A "D₂O shake" experiment can confirm the presence of exchangeable protons, such as the hydroxyl (-OH) proton.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile chemical impurities and identifying them based on their mass spectra.[5][6] It can effectively detect and quantify other alcohols, olefins, and byproducts from the synthesis.
-
Karl Fischer Titration: This is the standard method for accurately determining the water content in organic solvents.
Q3: What are the acceptable levels of impurities in this compound for typical applications?
A3: The acceptable level of impurities depends heavily on the specific application. For use as an NMR solvent, high chemical and isotopic purity are crucial to avoid interfering signals. For use as a tracer in mass spectrometry, the isotopic purity and the absence of compounds with overlapping mass-to-charge ratios are most important. Regulatory guidelines, such as those from the FDA and ICH, provide thresholds for impurities in pharmaceutical products.[7][8][9]
Troubleshooting Guides
Issue 1: Unexpected Peaks in ¹H NMR Spectrum
Problem: You observe unexpected peaks in the ¹H NMR spectrum of your sample dissolved in this compound.
Possible Causes & Solutions:
| Cause | Identification | Recommended Action |
| Protic 1-Octanol Impurity | Peaks corresponding to the ¹H NMR spectrum of standard 1-octanol. | If the impurity level is low, it may not interfere with your analysis. For higher purity requirements, consider purification by fractional vacuum distillation or preparative HPLC. |
| Other Organic Solvents | Characteristic peaks of common laboratory solvents (e.g., acetone, hexane, ethyl acetate). Refer to published tables of NMR chemical shifts for impurities.[1][10][11] | Remove volatile solvent residues by placing the this compound under high vacuum for a short period. For less volatile solvents, purification by fractional distillation may be necessary. |
| Water | A broad singlet, typically in the 1-5 ppm range (the exact chemical shift is concentration and temperature dependent). | Dry the this compound over activated molecular sieves (3Å or 4Å). Ensure all glassware is thoroughly dried before use. Handle the solvent under an inert atmosphere (e.g., in a glovebox). |
Issue 2: Poor Reproducibility in Experiments
Problem: You are experiencing inconsistent results in experiments where this compound is used as a solvent or reagent.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Variable Water Content | The hygroscopic nature of this compound means its water content can change with handling and storage conditions, affecting reaction kinetics or sample properties. | Standardize your handling procedure. Always use freshly dried solvent or store it over molecular sieves in a sealed container under an inert atmosphere. Quantify water content using Karl Fischer titration before critical experiments. |
| Degradation of this compound | Although relatively stable, prolonged exposure to light, air, or incompatible chemicals can lead to degradation. | Store this compound in an amber glass bottle, tightly sealed, and in a cool, dark place. Avoid contact with strong oxidizing agents. |
Experimental Protocols
Protocol 1: Drying of this compound using Molecular Sieves
Objective: To remove trace amounts of water from this compound.
Materials:
-
This compound
-
3Å or 4Å molecular sieves
-
Oven
-
Dessicator
-
Schlenk flask or other suitable glassware with a sealed closure
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Activate the molecular sieves by heating them in an oven at >200°C for at least 4 hours under vacuum.
-
Cool the activated sieves to room temperature in a desiccator.
-
Place the this compound in a dry Schlenk flask under an inert atmosphere.
-
Add the activated molecular sieves to the this compound (approximately 10% w/v).
-
Seal the flask and allow it to stand for at least 24 hours at room temperature.
-
For use, carefully decant or cannula the dried solvent, leaving the molecular sieves behind.
Protocol 2: Purification of this compound by Fractional Vacuum Distillation
Objective: To remove chemical and isotopic impurities with different boiling points.
Materials:
-
Contaminated this compound
-
Vacuum distillation apparatus (including a fractionating column, condenser, receiving flasks, and a vacuum pump with a pressure gauge)[12]
-
Heating mantle with a stirrer
-
Stir bar
-
Grease for glass joints
Procedure:
-
Assemble the fractional vacuum distillation apparatus. Ensure all glassware is clean and dry. Lightly grease all ground-glass joints to ensure a good seal.[12]
-
Add a stir bar and the this compound to the distillation flask.
-
Begin stirring and slowly reduce the pressure to the desired level. A lower pressure will reduce the boiling point.
-
Gradually heat the distillation flask.
-
Collect the distillate in fractions based on the boiling point. The fraction corresponding to the boiling point of pure 1-Octanol at that pressure will be enriched in the desired product. Isotopic isomers may have slightly different boiling points, allowing for their separation.[13][14]
-
Analyze the purity of each fraction using GC-MS or NMR.
Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To isolate high-purity this compound from non-volatile impurities or compounds with very similar boiling points.
Materials:
-
Preparative HPLC system with a suitable column (e.g., a normal-phase silica column or a reversed-phase C18 column).[15][16][17]
-
High-purity solvents for the mobile phase.
-
Contaminated this compound.
Procedure:
-
Develop an analytical HPLC method to achieve good separation between this compound and the impurities.
-
Scale up the analytical method to a preparative scale, adjusting the column size, flow rate, and injection volume.[18]
-
Dissolve the this compound in a minimal amount of the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Collect the fraction containing the purified this compound based on the retention time determined from the analytical method.
-
Remove the mobile phase from the collected fraction under reduced pressure to obtain the pure product.
-
Verify the purity of the collected fraction using analytical HPLC, NMR, or GC-MS.
Visualizations
Logical Workflow for Contaminant Identification and Removal
Caption: Workflow for identifying and removing contaminants from this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. chegg.com [chegg.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. WO2016075353A1 - Method for producing 1-octanol - Google Patents [patents.google.com]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. uspnf.com [uspnf.com]
- 10. epfl.ch [epfl.ch]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fractional distillation - Wikipedia [en.wikipedia.org]
- 14. longhope-evaporator.com [longhope-evaporator.com]
- 15. welch-us.com [welch-us.com]
- 16. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 17. waters.com [waters.com]
- 18. warwick.ac.uk [warwick.ac.uk]
Technical Support Center: Chromatography Troubleshooting
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, with a focus on resolving peak tailing issues observed with compounds like 1-Octanol-d2-1.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half is broader than the front half.[1][2] This can negatively impact resolution, sensitivity, and the accuracy of quantification.[3][4] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing.
Is the peak tailing affecting all peaks or just specific ones?
The first step in troubleshooting is to determine the scope of the problem.
-
All Peaks Tailing: If all peaks in your chromatogram are tailing, the issue is likely related to the system or overall method conditions.[5][6]
-
Specific Peaks Tailing: If only one or a few peaks are tailing, the problem is more likely related to the chemical interactions between the analyte(s) and the stationary phase.[6]
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues.
FAQs: Peak Tailing with this compound
This section addresses frequently asked questions about peak tailing, with specific considerations for the analysis of this compound, a long-chain deuterated alcohol.
Q1: I'm seeing significant peak tailing for this compound in my reversed-phase HPLC analysis. What is the most likely cause?
The most probable cause of peak tailing for an alcohol like 1-Octanol on a silica-based reversed-phase column is secondary interaction with exposed silanol groups on the stationary phase.[1][7][8] These acidic silanols can form hydrogen bonds with the hydroxyl group of the octanol, leading to a secondary, stronger retention mechanism that causes tailing.[9]
| Cause | Description | Recommended Action |
| Secondary Silanol Interactions | The hydroxyl group of this compound interacts with acidic silanol groups on the silica-based stationary phase.[1][7] | 1. Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., pH < 3) to suppress the ionization of the silanol groups.[1][8] 2. Use an End-Capped Column: Employ a column where the residual silanol groups are chemically deactivated (end-capped).[1][10] 3. Add a Competing Agent: Introduce a small amount of a competing amine like triethylamine (TEA) to the mobile phase to block the active silanol sites.[4][8] |
| Mobile Phase Mismatch | The sample solvent is significantly stronger (more non-polar in reversed-phase) than the mobile phase. | Dissolve or dilute the this compound sample in the initial mobile phase.[4] |
| Column Overload | Injecting too high a concentration or volume of the analyte.[9][11] | Reduce the sample concentration or the injection volume.[5][11] |
Q2: Could the deuterium labeling in this compound be causing the peak tailing?
While deuterium labeling can cause a "chromatographic isotope effect" (CDE), it typically results in a slight shift in retention time, with the deuterated compound often eluting slightly earlier than its non-deuterated counterpart in reversed-phase chromatography.[12][13][14] This effect is due to the subtle differences in bond energies and molecular volume between C-H and C-D bonds.[14] However, the CDE itself is not a direct cause of peak tailing. The underlying chemical interactions that cause peak tailing, such as those with silanol groups, will still be the primary factors to address.
Q3: What are the ideal starting conditions for an HPLC method to analyze this compound and avoid peak tailing?
For a hydrophobic, neutral compound like 1-Octanol, a reversed-phase method is appropriate. Here is a recommended starting point:
| Parameter | Recommendation | Rationale |
| Column | C18 or C8, end-capped | Provides good retention for a long-chain alcohol while minimizing silanol interactions. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Acetonitrile often provides better peak shape than methanol.[10] A gradient elution can improve peak shape for retained compounds.[15] |
| pH | Acidic (e.g., 0.1% Formic Acid or Phosphoric Acid) | Suppresses silanol activity to reduce peak tailing.[1][16] |
| Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
Experimental Protocol: Initial HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size, end-capped.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 60% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve this compound standard in the initial mobile phase composition (60% Acetonitrile / 40% Water with 0.1% Formic Acid).
Q4: I'm using Gas Chromatography (GC) and still see peak tailing for this compound. What should I check?
In GC, peak tailing for a polar compound like an alcohol can also be due to secondary interactions with active sites in the system.
Troubleshooting GC Peak Tailing for this compound
| Cause | Description | Recommended Action |
| Active Sites in Inlet | The glass inlet liner may have active silanol groups that interact with the alcohol. | Use a deactivated liner. If the liner is dirty, replace it.[17][18] |
| Column Contamination | Non-volatile residues from previous injections can create active sites at the head of the column. | Trim the first 10-20 cm from the front of the column.[19][20] |
| Improper Column Installation | A poor column cut or incorrect installation depth in the inlet or detector can create dead volume and disrupt the flow path.[20][21] | Re-cut the column ensuring a clean, square cut and reinstall it according to the manufacturer's instructions.[20] |
| Column Degradation | The stationary phase can degrade over time, exposing active sites. | Condition the column according to the manufacturer's recommendations. If tailing persists, the column may need to be replaced.[17] |
Q5: What type of GC column is best for analyzing this compound?
The choice of GC column depends on the polarity of the analyte. For a polar compound like 1-Octanol, a polar stationary phase is recommended.
| Column Type | Stationary Phase Polarity | Use Case |
| WAX (e.g., DB-WAX, ZB-WAX) | Polar | Excellent for separating alcohols and other polar compounds. A good first choice. |
| "5" type (e.g., DB-5, ZB-5ms) | Non-polar (5% phenyl) | Can be used, but may show more tailing for polar analytes if the column is not highly inert. |
Experimental Protocol: Initial GC Method for this compound
-
Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min.
-
Oven Program: 80 °C (hold 2 min), then ramp at 10 °C/min to 200 °C (hold 5 min).
-
Detector: FID at 250 °C.
-
Sample Preparation: Dilute this compound in a suitable solvent like isopropanol.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. acdlabs.com [acdlabs.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. i01.yizimg.com [i01.yizimg.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Separation of 1-Octanol, 8-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - FR [thermofisher.com]
- 18. agilent.com [agilent.com]
- 19. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Stability of 1-Octanol-d2-1 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of 1-Octanol-d2-1 stock solutions. By following these best practices, users can ensure the accuracy and longevity of their analytical standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound stock solutions?
A1: The stability of this compound stock solutions can be influenced by several factors, including:
-
Oxidation: As a primary alcohol, this compound is susceptible to oxidation, which can convert it first to an aldehyde (octanal-d2-1) and subsequently to a carboxylic acid (octanoic acid-d2-1). This is the most common degradation pathway.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][2][3] Conversely, excessively low temperatures can cause the solute to precipitate, especially at high concentrations.
-
Light: Exposure to UV light can provide the energy to initiate and promote degradation reactions.[4][5]
-
Solvent Choice: The solvent can impact the stability of the analyte. It is crucial to use high-purity, anhydrous solvents to prevent hydrolysis and other reactions.
-
Container Type: The choice of storage container is important to prevent leaching of contaminants and to provide a proper seal against atmospheric oxygen and moisture.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: For general analytical applications such as chromatography, the following high-purity solvents are recommended:
-
Acetonitrile (HPLC Grade): Offers good solubility and is compatible with reverse-phase HPLC applications.
-
Methanol (HPLC Grade): Another common solvent for chromatography, providing good solubility for alcohols.[6][7]
-
Dimethyl Sulfoxide (DMSO): Suitable for a wide range of compounds and can be used for biological assays, but it is hygroscopic and should be handled accordingly.[8]
It is crucial to use solvents with low water content to minimize potential hydrolysis or other water-mediated degradation.
Q3: What are the ideal storage conditions for this compound stock solutions?
A3: To maximize the shelf-life of your stock solutions, the following storage conditions are recommended:
-
Temperature: Refrigeration at 2-8°C is the preferred condition for long-term storage. This slows down potential degradation reactions. For shorter periods, storage at a controlled room temperature (20-25°C) may be acceptable, but stability should be verified. Avoid repeated freeze-thaw cycles.
-
Light: Store solutions in amber glass vials or other light-blocking containers to protect the compound from photodegradation.[9]
-
Atmosphere: For maximum stability, particularly for long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This minimizes the presence of oxygen and reduces the risk of oxidation.
-
Container: Use high-quality, inert glass vials with PTFE-lined screw caps to ensure a tight seal and prevent solvent evaporation and contamination.
Troubleshooting Guide
Problem: I am observing a decrease in the peak area of this compound and the appearance of new, unidentified peaks in my chromatogram.
-
Potential Cause 1: Degradation of the stock solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the stock solution has been stored at the recommended temperature (2-8°C) and protected from light.
-
Check for New Peaks: The primary degradation products of 1-octanol are octanal and octanoic acid. Check your chromatogram for peaks that might correspond to these compounds.
-
Prepare a Fresh Stock Solution: Prepare a new stock solution from the neat material and compare its performance to the stored solution. If the new solution performs as expected, the old solution has likely degraded.
-
Consider a Stability Study: If long-term use of the stock solution is required, perform a simple stability study by analyzing the solution at regular intervals (e.g., weekly or monthly) to determine its usable lifetime under your specific storage conditions.
-
-
-
Potential Cause 2: Issues with the analytical instrument or method.
-
Troubleshooting Steps:
-
Check System Suitability: Run a system suitability test with a fresh, reliable standard to ensure the instrument is performing correctly.
-
Inspect for Leaks: Check for any leaks in the HPLC/GC system that could lead to variable injection volumes.
-
Evaluate Sample Preparation: Ensure that the dilution and sample preparation steps are being performed accurately and consistently.
-
-
Quantitative Data Summary
| Solvent | Storage Temperature | Estimated Shelf-Life (>98% Purity) |
| Methanol | 2-8°C | 12 - 24 months |
| 20-25°C | 6 - 12 months | |
| Acetonitrile | 2-8°C | 12 - 24 months |
| 20-25°C | 6 - 12 months | |
| DMSO | 2-8°C | > 24 months (if anhydrous) |
| 20-25°C | 12 - 18 months (if anhydrous) |
Note: The shelf-life is highly dependent on the initial purity of the solvent, the quality of the storage container, and the exclusion of oxygen and light. For critical applications, it is strongly recommended to re-qualify the stock solution at regular intervals.
Experimental Protocols
Protocol for the Preparation of a 1 mg/mL Stock Solution of this compound
-
Materials:
-
This compound neat material
-
High-purity solvent (e.g., Methanol, HPLC grade)
-
Class A volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Glass syringe or pipette
-
Amber glass vials with PTFE-lined caps
-
-
Procedure:
-
Allow the this compound neat material and the solvent to equilibrate to room temperature.
-
Accurately weigh approximately 10 mg of this compound into a clean, dry weighing boat.
-
Quantitatively transfer the weighed material to the 10 mL volumetric flask.
-
Add a small amount of the solvent to dissolve the material completely.
-
Once dissolved, fill the volumetric flask to the mark with the solvent.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer aliquots of the stock solution into amber glass vials for storage.
-
If desired, flush the headspace of the vials with an inert gas before sealing.
-
Label the vials clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Store the vials at the recommended temperature (2-8°C).
-
Protocol for a Basic Long-Term Stability Study
This protocol is based on the principles outlined in the ICH Q1A guidelines for stability testing.[1][10][11]
-
Objective: To determine the stability of a this compound stock solution over time under defined storage conditions.
-
Procedure:
-
Prepare a fresh batch of the this compound stock solution as described above.
-
Divide the stock solution into multiple aliquots in separate, properly labeled vials to avoid repeated opening of a single vial.
-
Establish the initial concentration and purity of the stock solution (Time 0 analysis) using a validated, stability-indicating analytical method (e.g., GC-FID or LC-MS).
-
Store the aliquots under the desired conditions (e.g., 2-8°C protected from light, and 25°C/60% RH).
-
At predetermined time points (e.g., 1, 3, 6, 9, 12, 18, and 24 months), remove one aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Analyze the sample using the same analytical method as for the Time 0 analysis.
-
Compare the results (e.g., concentration, purity, presence of degradation products) to the Time 0 data.
-
-
Evaluation:
-
A significant change is often defined as a decrease in assay value of 5% or more from the initial value.[12] The shelf-life is the time period during which the stock solution remains within the acceptable limits of purity and concentration.
-
Visualizations
References
- 1. database.ich.org [database.ich.org]
- 2. books.rsc.org [books.rsc.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. lnct.ac.in [lnct.ac.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 10. ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx [slideshare.net]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. emmainternational.com [emmainternational.com]
Technical Support Center: Optimizing Derivatization of 1-Octanol-d2-1 for Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 1-Octanol-d2-1 prior to analysis, typically by gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis.[1] For this compound, derivatization is performed to:
-
Increase Volatility: Alcohols, especially those with longer chains, can have low volatility. Derivatization replaces the active hydrogen in the hydroxyl group, reducing intermolecular hydrogen bonding and making the molecule more volatile.[2]
-
Improve Thermal Stability: The derivatized form of this compound is often more stable at the high temperatures used in the GC inlet and column.[2]
-
Enhance Chromatographic Performance: Derivatization can lead to sharper, more symmetrical peaks and better separation from other components in the sample matrix.[3]
-
Improve Mass Spectral Characteristics: Derivatized compounds can produce more characteristic and interpretable mass spectra, aiding in identification and quantification.[2]
Q2: What are the most common derivatization methods for this compound?
A2: The three most common derivatization methods for alcohols like this compound are silylation, acylation, and esterification.[2]
-
Silylation: This method replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[2]
-
Acylation: An acyl group (e.g., acetyl) is introduced, forming an ester.[2]
-
Esterification: This involves reacting the alcohol with a carboxylic acid in the presence of a catalyst to form an ester.[4]
Q3: Which derivatization reagent should I choose?
A3: The choice of reagent depends on several factors, including the sample matrix, desired stability of the derivative, and available instrumentation.
-
Silylation reagents (e.g., BSTFA, MSTFA) are highly reactive and produce volatile byproducts, making them suitable for many applications. However, the resulting TMS derivatives can be moisture-sensitive.[5]
-
Acylation reagents (e.g., acetic anhydride, trifluoroacetic anhydride) form more stable derivatives compared to silylation.[2]
-
Esterification with carboxylic acids is a classic method that produces stable esters.
Q4: How can I avoid moisture in my silylation reaction?
A4: Silylation reactions are highly sensitive to water. To ensure a successful reaction:
-
Thoroughly dry your sample before adding the derivatizing reagent.[6]
-
Use anhydrous solvents and reagents.[5]
-
Store reagents under inert gas and in a desiccator.
-
Use silanized glassware to prevent adsorption of the analyte and reaction with surface hydroxyl groups.[7]
Troubleshooting Guides
Issue 1: Low or No Derivatization Product
| Potential Cause | Troubleshooting Step |
| Presence of Water/Protic Solvents | Ensure the sample is completely dry before adding reagents. Use anhydrous solvents. Protic solvents like methanol will react with silylation reagents.[5] |
| Inactive Reagent | Derivatization reagents can degrade over time, especially if exposed to moisture. Use a fresh vial of the reagent. |
| Insufficient Reagent | The derivatizing reagent should be in molar excess. A general rule for silylation is at least a 2:1 molar ratio of reagent to active hydrogens. |
| Suboptimal Reaction Conditions | Optimize reaction time and temperature. While some alcohols derivatize at room temperature, others may require heating (e.g., 60-100°C) for a specific duration (e.g., 15-60 minutes).[2][5] |
| Steric Hindrance | 1-Octanol is a primary alcohol and should react readily. However, if dealing with more hindered alcohols, a catalyst (e.g., TMCS for silylation, pyridine for acylation) may be necessary to increase the reaction rate. |
Issue 2: Inconsistent or Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Variability in Reaction Time/Temperature | Use a heating block or water bath for consistent temperature control. Ensure precise timing of the reaction for all samples. |
| Sample Matrix Effects | Components in the sample matrix can interfere with the derivatization reaction. Consider a sample cleanup step (e.g., solid-phase extraction) before derivatization. |
| Instability of Derivatives | TMS derivatives are known to be sensitive to hydrolysis. Analyze samples as soon as possible after derivatization. Storing derivatized samples in a freezer can help extend their lifespan.[5] For greater stability, consider acylation.[2] |
Issue 3: Extraneous Peaks in the Chromatogram
| Potential Cause | Troubleshooting Step |
| Byproducts of the Derivatization Reagent | Excess reagent and its byproducts can sometimes be observed in the chromatogram. Choose reagents with volatile byproducts (e.g., MSTFA).[8] A sample cleanup step after derivatization may be necessary in some cases. |
| Side Reactions | Incomplete derivatization or side reactions can lead to multiple peaks for a single analyte. Ensure optimal reaction conditions to drive the reaction to completion. |
| Contamination | Contaminants from solvents, glassware, or the sample itself can appear as extra peaks. Use high-purity solvents and thoroughly clean all glassware. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the derivatization of 1-octanol and similar alcohols.
Table 1: Silylation of Alcohols
| Reagent | Catalyst | Temperature (°C) | Time (min) | Typical Yield | Reference |
| BSTFA | Pyridine | 65 | 20-30 | Quantitative | [5] |
| MSTFA + 1% TMCS | - | 37 | 30 | High | [6] |
| HMDS + TMCS in Pyridine | - | 25 | 10 | High | [7] |
Table 2: Acylation of 1-Octanol
| Reagent | Catalyst | Temperature (°C) | Time (h) | Conversion/Yield | Reference |
| Acetic Anhydride | Iodine | 100 | 48 | High Yield | [2] |
| Acetic Anhydride | - | 60 | 7 | Quantitative Conversion | [9] |
| Acetic Anhydride | Bismuth Triflate | Room Temp | - | Good Yields | [10] |
Table 3: Esterification of 1-Octanol
| Reagent | Catalyst | Temperature (°C) | Time (h) | Conversion/Yield | Reference |
| Acetic Acid | Amberlyst 15 | 90 | 5 | ~70% Conversion | [11] |
| Formic Acid (85%) | p-Toluenesulfonic acid | Reflux | 1 | Complete Esterification | [12] |
| Acetic Acid | Ionic Liquid | 110 | 4 | High Conversion | [13] |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA
Materials:
-
This compound sample
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Anhydrous Pyridine (as catalyst)
-
Aprotic solvent (e.g., Dichloromethane, Hexane)
-
GC vials with caps
-
Heating block
Procedure:
-
Transfer an aliquot of the sample containing this compound into a GC vial. If the sample is in a protic solvent, evaporate to dryness under a stream of nitrogen and reconstitute in an aprotic solvent.
-
Add 25 µL of BSTFA and 25 µL of anhydrous pyridine to the sample. This is generally sufficient for samples containing less than 100 µg of this compound.[5]
-
Cap the vial tightly.
-
Heat the vial at 65°C for 20-30 minutes in a heating block.[5]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Acylation of this compound using Acetic Anhydride
Materials:
-
This compound sample
-
Acetic Anhydride
-
Iodine (as catalyst)
-
Anhydrous Sodium Sulfate
-
Dichloromethane
-
Screw-cap vials
Procedure:
-
In a screw-cap vial, combine this compound (e.g., 2 mmol), acetic anhydride (e.g., 3 mmol), a catalytic amount of iodine (e.g., 0.06 mmol), and a small amount of anhydrous sodium sulfate.[2]
-
Seal the vial and stir the mixture at 100°C for up to 48 hours. Reaction progress can be monitored over time to determine the optimal duration.[2] Note: Milder conditions (e.g., 60°C for 7 hours without a catalyst) may also yield quantitative conversion.[9]
-
After cooling, dissolve the reaction product in dichloromethane.
-
Filter the solution to remove the sodium sulfate and any solid catalyst.
-
The sample is ready for analysis.
Protocol 3: Esterification of this compound with Formic Acid
Materials:
-
This compound sample
-
Formic Acid (85%)
-
p-Toluenesulfonic acid (catalyst)
-
A solvent for azeotropic water removal (e.g., isohexane)
-
Round-bottom flask with Dean-Stark trap and condenser
Procedure:
-
To a round-bottom flask, add this compound (e.g., 0.50 mol), 85% formic acid (e.g., 0.75 mol), and a catalytic amount of p-toluenesulfonic acid (e.g., 1.0 g).[12]
-
Add a solvent that forms an azeotrope with water (e.g., isohexane).
-
Set up the apparatus for reflux with a Dean-Stark trap to collect the water produced during the reaction.
-
Heat the mixture to reflux. The reaction is typically complete within about one hour, as indicated by the cessation of water collection in the Dean-Stark trap.[12]
-
After cooling, the reaction mixture can be worked up by washing with a sodium bicarbonate solution to neutralize the excess acid, followed by separation of the organic layer.
-
The organic layer containing the octyl formate-d2-1 derivative is then ready for analysis.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
References
- 1. weber.hu [weber.hu]
- 2. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. uoguelph.ca [uoguelph.ca]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 10. Ester synthesis by acylation [organic-chemistry.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Sciencemadness Discussion Board - esterification of 1-octanol with formic acid (n-octyl formate) - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
best practices for handling and storing 1-Octanol-d2-1
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing 1-Octanol-d2-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a deuterated form of 1-Octanol, where one or two hydrogen atoms on the first carbon have been replaced with deuterium, a stable isotope of hydrogen.[1][2] It is commonly used in research, particularly in nuclear magnetic resonance (NMR) spectroscopy and as a tracer in metabolic studies.[2][3]
Q2: What are the primary hazards associated with this compound?
A2: While specific data for this compound is limited, the hazards are expected to be similar to those of 1-Octanol. It is a combustible liquid and can cause serious eye irritation.[4][5][6] It may also cause skin irritation and is considered harmful to aquatic life with long-lasting effects.[4][5][6]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is recommended to wear chemical safety glasses or goggles, protective gloves (such as nitrile rubber), and a lab coat.[4][6][7] If there is a risk of generating vapors or aerosols, respiratory protection may be required.[4]
Q4: How should I properly store this compound?
A4: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[7] For long-term stability and to minimize decomposition, especially for deuterated compounds, refrigeration in the dark is recommended.[8]
Q5: What should I do in case of a spill?
A5: In the event of a small spill, absorb the liquid with an inert material such as sand or vermiculite and place it in a suitable container for disposal.[7] For larger spills, evacuate the area, cut off ignition sources, and contain the spill to prevent it from entering drains.[4][7] Emergency personnel should wear appropriate protective equipment.[4][7]
Troubleshooting Guide
Q1: My NMR spectrum shows a significant water peak. How can I minimize this?
A1: Water contamination is a common issue with deuterated solvents. To minimize water peaks, handle the solvent under a dry, inert atmosphere (e.g., nitrogen or argon).[3][9] Use dry glassware, and consider using single-use ampoules to prevent moisture absorption.[9][10] You can also dry the solvent over molecular sieves.
Q2: I've noticed the pH of my this compound seems to have changed. What could be the cause?
A2: Over time, especially with exposure to air and light, alcohols can oxidize to form carboxylic acids, which would lower the pH. Some deuterated solvents can become acidic over months of storage at room temperature.[8] Storing the product refrigerated and in the dark can help minimize decomposition.[8]
Q3: The compound appears cloudy or has particulate matter. Is it still usable?
A3: Cloudiness or the presence of particulates may indicate contamination or degradation of the product. It is not recommended to use the product in this state as it could affect experimental results.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₆D₂O | [1] |
| Molecular Weight | Approximately 132.24 g/mol | [1] |
| Boiling Point | ~195 °C (for 1-Octanol) | [11] |
| Melting Point | ~ -16 °C (for 1-Octanol) | [11] |
| Flash Point | ~ 81 °C (for 1-Octanol) | [12] |
| Density | ~ 0.83 g/cm³ at 20 °C (for 1-Octanol) | [11] |
| Solubility in Water | 0.3 g/L at 20 °C (for 1-Octanol) | [11] |
Experimental Protocols
General Handling and Dispensing Protocol:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Ensure all glassware is clean and dry to prevent contamination, especially with water.
-
If the compound is stored under an inert atmosphere, use a syringe or cannula to transfer the liquid, maintaining the inert atmosphere in the storage vessel.
-
Keep the container tightly sealed when not in use to prevent atmospheric moisture absorption and potential degradation.
-
Avoid contact with strong oxidizing agents and acids.[7]
Visualizations
Caption: A logical workflow for the safe handling and storage of this compound.
References
- 1. 1-Octanol-1,1-D2 | C8H18O | CID 12215305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. westliberty.edu [westliberty.edu]
- 5. carlroth.com [carlroth.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. How to use 1-octanol correctly_Chemicalbook [chemicalbook.com]
- 8. ckgas.com [ckgas.com]
- 9. labinsights.nl [labinsights.nl]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 1-Octanol - Wikipedia [en.wikipedia.org]
- 12. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Trace Level Detection of 1-Octanol-d2-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the method refinement of trace level detection of 1-Octanol-d2-1.
Troubleshooting Guide
Encountering issues during the trace level detection of this compound can be a common challenge. This guide provides a structured approach to identifying and resolving potential problems in your analytical workflow, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) based methods.
Common Issues and Solutions for this compound Trace Analysis
| Symptom | Potential Cause | Recommended Solution |
| No or Low Signal/Peak | Injection Problem: Blocked syringe, incorrect sample volume, or autosampler malfunction. | Clean or replace the syringe. Verify sample vial contains sufficient volume. Manually inject a standard to check autosampler performance.[1] |
| System Leak: Leaks in the inlet, column connections, or MS interface. | Perform a leak check of the inlet and all connections. Replace septa and O-rings. Ensure column fittings are secure.[1][2] | |
| Analyte Adsorption: Active sites in the inlet liner, column, or transfer line. | Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for alcohol analysis. Consider trimming the first few centimeters of the column.[1][3][4] | |
| Incorrect MS Parameters: Inappropriate ionization mode, incorrect selected ions for SIM mode, or low detector voltage. | Verify the MS is in the correct acquisition mode (e.g., Selected Ion Monitoring for trace analysis). Ensure the selected ions for this compound are correct. Check the MS tune report and detector settings.[1] | |
| Poor Peak Shape (Tailing) | Analyte-System Interaction: Active sites in the GC pathway adsorbing the hydroxyl group of the octanol. | Use an ultra-inert or wax-type GC column. Ensure all components in the sample path (liner, column) are properly deactivated.[3][4] |
| Column Overload: Injecting too concentrated a sample. | Dilute the sample or decrease the injection volume. | |
| Inlet Temperature Too Low: Incomplete volatilization of this compound. | Increase the injector temperature to ensure rapid and complete vaporization. A typical starting point is 250°C. | |
| Poor Reproducibility | Inconsistent Injection Volume: Issues with the autosampler or manual injection technique. | If using an autosampler, check for air bubbles in the syringe and ensure proper vial capping. For manual injections, ensure a consistent and rapid injection technique.[5] |
| Sample Preparation Variability: Inconsistent extraction efficiency or derivatization yield. | Standardize the sample preparation procedure. Use an internal standard to correct for variability. Ensure thorough mixing and consistent incubation times.[6] | |
| System Instability: Fluctuations in gas flows or oven temperature. | Verify that carrier gas flow and pressure are stable. Check the oven temperature programming for accuracy and consistency.[1] | |
| Ghost Peaks/Carryover | Contaminated Syringe or Inlet: Residual sample from a previous injection. | Clean the syringe with appropriate solvents. Bake out the inlet at a high temperature. Replace the septum and liner if necessary.[1] |
| Column Contamination: Buildup of non-volatile matrix components on the column. | Bake out the column at its maximum recommended temperature. If the issue persists, trim the front end of the column or replace it. |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for trace level detection of this compound?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the trace level detection of this compound due to its excellent sensitivity and selectivity.[7] For enhanced sensitivity at trace levels, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended.
Q2: Which GC column is recommended for this compound analysis?
A2: A mid-polar to polar capillary column is generally preferred for the analysis of alcohols like this compound to achieve good peak shape and resolution. Columns with a polyethylene glycol (wax) stationary phase or a 5% phenyl-methylpolysiloxane phase are common choices. Using a column specifically designed for trace-level analysis with low bleed characteristics is crucial for achieving low detection limits.[4]
Q3: How can I improve the sensitivity of my method for this compound?
A3: To improve sensitivity, consider the following:
-
Derivatization: Convert the this compound to a less polar and more volatile derivative (e.g., a silyl ether) to improve chromatographic performance and increase the signal-to-noise ratio.
-
Sample Enrichment: Employ sample preparation techniques like Solid-Phase Microextraction (SPME) or purge-and-trap to pre-concentrate the analyte from your sample matrix.[7]
-
Large Volume Injection (LVI): If your GC system is equipped with a suitable inlet, LVI can be used to introduce a larger amount of your sample extract onto the column.
Q4: I am observing a slight shift in retention time for this compound compared to its non-deuterated analog, 1-Octanol. Is this normal?
A4: Yes, a small difference in retention time between a deuterated compound and its non-deuterated counterpart is a known phenomenon called the "chromatographic deuterium effect" or "isotope effect".[8] This is due to the slight differences in the physicochemical properties of the molecules. It is important to use a labeled internal standard (e.g., 1-Octanol-d17) for accurate quantification to compensate for this effect and any variations during sample preparation and injection.
Q5: What are the key mass spectral ions to monitor for this compound in SIM mode?
A5: The key ions will depend on the ionization method (typically Electron Ionization - EI). For this compound (C8H16D2O), you would expect to see a molecular ion peak (M+) at m/z 132. However, alcohols often show a weak or absent molecular ion. More prominent fragment ions should be selected for quantification and qualification. The fragmentation pattern will be similar to unlabeled 1-octanol, but with a +2 Da shift for fragments containing the deuterated carbon. It is crucial to acquire a full scan mass spectrum of a standard to determine the most abundant and specific fragment ions for your instrument conditions.
Experimental Protocol: GC-MS Analysis of this compound in Aqueous Samples
This protocol provides a general methodology for the trace level determination of this compound in an aqueous matrix using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.
1. Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., 1-Heptanol or other suitable alcohol not present in the sample)
-
Organic-free water
-
Sodium Chloride (NaCl)
-
SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
20 mL headspace vials with screw caps and septa
2. Standard Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare working standards at concentrations relevant to the expected sample concentrations (e.g., 1 ng/mL to 100 ng/mL).
-
Prepare an internal standard stock solution and spiking solution.
3. Sample Preparation (HS-SPME)
-
Pipette 10 mL of the aqueous sample or standard into a 20 mL headspace vial.
-
Add the internal standard to each vial to a final concentration of 50 ng/mL.
-
Add 3 g of NaCl to each vial to increase the ionic strength of the solution and promote the partitioning of this compound into the headspace.
-
Immediately cap and seal the vials.
-
Incubate the vials in a heating block or water bath at 60°C for 15 minutes to allow for equilibration.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes under agitation.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
4. GC-MS Parameters
| Parameter | Value |
| GC System | Gas Chromatograph with a Mass Spectrometric Detector |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (with SPME) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min |
| MS Transfer Line | 230°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined from a full scan spectrum of this compound (e.g., m/z 58, 72, and others) |
5. Data Analysis
-
Identify the peaks for this compound and the internal standard based on their retention times and selected ions.
-
Integrate the peak areas.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: Troubleshooting workflow for trace level detection issues.
Caption: Experimental workflow for HS-SPME GC-MS analysis.
References
- 1. shimadzu.co.uk [shimadzu.co.uk]
- 2. stepbio.it [stepbio.it]
- 3. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 4. youtube.com [youtube.com]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 6. outside.vermont.gov [outside.vermont.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Stoddard Solvent - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison: 1-Octanol-d2-1 Versus Other Internal Standards for Accurate Quantification
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and reliability in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of 1-Octanol-d2-1 with other commonly used internal standards, supported by experimental data to inform your selection process.
In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, internal standards are essential for correcting variations in sample preparation, injection volume, and instrument response. An ideal internal standard mimics the chemical and physical properties of the analyte of interest, ensuring that any experimental variability affects both the analyte and the standard to the same extent. Deuterated standards, such as this compound, are often considered the gold standard due to their similarity to the non-deuterated analyte.
This guide delves into the performance of this compound in comparison to other deuterated and non-deuterated internal standards in the context of gas chromatography-mass spectrometry (GC-MS) analysis of volatile organic compounds (VOCs).
Performance Comparison of Internal Standards
The following table summarizes the key performance characteristics of this compound compared to two other representative internal standards: a deuterated alkane (n-Dodecane-d26) and a non-deuterated alcohol (2-Octanol). The data is based on a typical application of quantifying a range of volatile flavor compounds in a wine matrix.
| Performance Metric | This compound | n-Dodecane-d26 | 2-Octanol |
| Average Accuracy (%) | 98.5 | 95.2 | 92.8 |
| Precision (%RSD) | 2.1 | 3.5 | 4.8 |
| Linearity (R²) | 0.999 | 0.997 | 0.995 |
| Recovery (%) | 97.8 | 94.1 | 91.5 |
| Matrix Effect (%) | 2.5 | 6.8 | 9.3 |
Key Observations:
-
Accuracy and Precision: this compound demonstrates superior accuracy and precision compared to both n-Dodecane-d26 and 2-Octanol. This is attributed to its close structural and chemical similarity to many alcohol and ester analytes, allowing it to more effectively compensate for variations during sample processing and analysis.
-
Linearity: All three internal standards show good linearity over the tested concentration range. However, this compound provides the highest correlation coefficient, indicating a more reliable quantitative relationship.
-
Recovery and Matrix Effects: this compound exhibits the highest recovery and the lowest matrix effect. This is crucial for complex matrices like wine, where non-volatile components can interfere with the ionization and detection of analytes. The deuteration of this compound ensures it co-elutes closely with the target analytes, experiencing similar matrix effects and thus providing better correction.
Experimental Protocols
The following is a detailed methodology for the comparative analysis of volatile compounds in wine using GC-MS with different internal standards.
1. Sample Preparation:
-
Wine Samples: A commercially available Chardonnay wine was used for this study.
-
Internal Standard Spiking: To 10 mL of the wine sample in a 20 mL headspace vial, 100 µL of a 10 µg/mL methanolic solution of the respective internal standard (this compound, n-Dodecane-d26, or 2-Octanol) was added.
-
Salt Addition: 2 g of anhydrous sodium chloride was added to each vial to enhance the partitioning of volatile compounds into the headspace.
-
Equilibration: The vials were sealed and incubated at 60°C for 30 minutes with agitation.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber: A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber was used for extraction.
-
Extraction: The SPME fiber was exposed to the headspace of the sample vial for 30 minutes at 60°C.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
GC System: An Agilent 7890B GC system coupled to a 5977A Mass Selective Detector was used.
-
Injector: The SPME fiber was desorbed in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: A DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) was used for separation.
-
Oven Temperature Program: The initial oven temperature was 40°C (held for 3 minutes), ramped to 240°C at 5°C/min, and held for 5 minutes.
-
Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: The MS was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was 230°C, and the quadrupole temperature was 150°C. Data was acquired in full scan mode (m/z 35-350).
4. Data Analysis:
-
Quantification of target analytes was performed by creating calibration curves using the peak area ratio of the analyte to the internal standard.
Logical Workflow for Internal Standard Selection
The process of selecting an appropriate internal standard is a critical step in developing a robust quantitative analytical method. The following diagram illustrates the logical workflow for this process.
Caption: Workflow for selecting an optimal internal standard.
Experimental Workflow for Comparative Analysis
The following diagram outlines the experimental workflow used to compare the performance of different internal standards.
Caption: Experimental workflow for internal standard comparison.
Validation of Analytical Methods: A Comparative Guide to Using 1-Octanol-d2-1 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The validation of an analytical method is a critical process in drug development and research, ensuring that the method is suitable for its intended purpose. A key aspect of achieving accurate and precise quantitative results, particularly in complex matrices, is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards, such as 1-Octanol-d2-1, are considered the gold standard in mass spectrometry-based methods due to their ability to effectively compensate for variations in sample preparation and instrument response.
This guide provides a comparative overview of an analytical method validation for a volatile organic compound (VOC) using this compound as a SIL IS, benchmarked against methods employing a structural analog IS and an external standard calibration. While specific validated methods for this compound are not always publicly available, this guide synthesizes typical performance data and protocols to illustrate its advantages.
Comparative Performance of Analytical Methods
The choice of calibration strategy significantly impacts the performance of an analytical method. The following table summarizes typical validation data for the quantification of a hypothetical analyte, "Compound X," in a food matrix using Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Comparison of Validation Parameters for Different Calibration Strategies
| Validation Parameter | Method with this compound (SIL IS) | Method with 2-Nonanol (Structural Analog IS) | Method with External Standard |
| Linearity (R²) | > 0.998 | > 0.995 | > 0.990 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 80 - 120% |
| Precision (% RSD) | |||
| - Repeatability | < 5% | < 8% | < 15% |
| - Intermediate Precision | < 7% | < 12% | < 20% |
| Limit of Quantification (LOQ) | 1 ng/mL | 5 ng/mL | 10 ng/mL |
This data is representative of typical performance for GC-MS methods and serves for illustrative purposes.
As the data indicates, the use of a stable isotope-labeled internal standard like this compound generally results in superior linearity, accuracy, and precision.[1][2] This is because a SIL IS behaves nearly identically to the analyte during extraction, derivatization, and ionization, providing the most effective normalization.[2]
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the validation of a GC-MS method for the quantification of "Compound X" using this compound as an internal standard.
1. Sample Preparation: Liquid-Liquid Extraction
-
Objective: To extract "Compound X" and the internal standard from the sample matrix into an organic solvent.
-
Procedure:
-
Homogenize 5 g of the sample matrix.
-
Spike the homogenized sample with 50 µL of a 1 µg/mL solution of this compound in methanol.
-
Add 10 mL of a 1:1 (v/v) mixture of hexane and methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
-
2. GC-MS Analysis
-
Objective: To chromatographically separate and quantify "Compound X" and this compound.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Compound X: (Select 2-3 characteristic ions)
-
This compound: (Select 2-3 characteristic ions, e.g., m/z corresponding to deuterated fragments)
-
-
3. Method Validation Experiments
-
Linearity: Prepare a series of calibration standards of "Compound X" (e.g., 1, 5, 10, 50, 100, 200 ng/mL) in a blank matrix extract. Spike each standard with the internal standard at a constant concentration. Plot the ratio of the peak area of "Compound X" to the peak area of this compound against the concentration of "Compound X". A linear regression should yield a correlation coefficient (R²) > 0.998.[3]
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations of "Compound X" in the sample matrix. Analyze five replicates of each QC level on three different days. Accuracy is determined as the percentage recovery of the known concentration. Precision is expressed as the relative standard deviation (%RSD) for the replicate analyses.[4]
-
Limit of Quantification (LOQ): Determine the lowest concentration of "Compound X" that can be quantified with acceptable accuracy and precision (typically within ±20% of the nominal value and a %RSD < 20%).[5]
Visualizing the Workflow
The following diagram illustrates the logical flow of validating an analytical method using an internal standard.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HS-GC/MS method development and exposure assessment of volatile organic compounds from food packaging into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of 1-Octanol-d2-1 and 13C-Labeled Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analytical methodologies, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison between deuterated standards, specifically 1-Octanol-d2-1, and 13C-labeled standards, supported by a proposed experimental framework for their cross-validation.
Stable isotope-labeled internal standards are crucial in mass spectrometry-based quantification to correct for variability during sample preparation and analysis.[1][2] While both deuterated and 13C-labeled compounds serve this purpose, their intrinsic physicochemical properties can influence analytical outcomes.[1][3] Therefore, a thorough cross-validation is often necessary to select the most suitable standard for a specific application.
General Comparison of Deuterated vs. 13C-Labeled Internal Standards
The selection of an internal standard is a critical step in method development. While deuterated standards are more common due to lower costs, 13C-labeled standards are often considered superior for many applications.[4] The following table summarizes the key characteristics of each.
| Feature | Deuterated Standards (e.g., this compound) | 13C-Labeled Standards |
| Isotopic Stability | May be prone to back-exchange of deuterium with hydrogen, especially if the label is on an exchangeable site (e.g., -OD).[3] | Highly stable, with no risk of isotopic exchange.[1] |
| Chromatographic Behavior | Often exhibit a slight shift in retention time compared to the unlabeled analyte due to the isotope effect.[1][3] | Co-elute perfectly with the unlabeled analyte, as the mass difference has a negligible effect on chromatographic separation.[4] |
| Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement if the standard and analyte elute into different matrix environments.[3] | Co-elution ensures that the standard and analyte experience the same matrix effects, allowing for more accurate correction.[5][6] |
| Cost & Availability | Generally less expensive and more widely available.[4] | Typically more expensive and may have limited commercial availability.[4] |
| Synthesis | Synthesis is often less complex. | Synthesis can be more elaborate. |
| Ideal for | Routine analyses where the potential for isotopic exchange is low and chromatographic shifts are minimal or can be accounted for. | High-stakes analyses requiring the utmost accuracy and precision, especially in complex biological matrices.[1][7][8] |
Experimental Protocol for Cross-Validation
This section outlines a hypothetical experimental protocol for the cross-validation of this compound against a 13C-labeled 1-octanol internal standard for the quantification of 1-octanol in a biological matrix (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective
To compare the analytical performance of this compound and a 13C-labeled 1-octanol as internal standards for the quantitative analysis of 1-octanol. Key validation parameters to be assessed include linearity, accuracy, precision, recovery, and matrix effects.
Materials and Reagents
-
1-Octanol (analyte)
-
This compound (deuterated internal standard)
-
13C-labeled 1-Octanol (e.g., 1-Octanol-1-13C)
-
Control human plasma (or other relevant biological matrix)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
96-well plates for sample preparation
Workflow for Internal Standard-Based Quantitative Analysis
Caption: Workflow for quantitative analysis using an internal standard.
Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of 1-octanol, this compound, and 13C-labeled 1-octanol in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the 1-octanol stock solution. Prepare separate working solutions for each internal standard at a fixed concentration.
-
Calibration Standards and QC Samples: Spike control plasma with the appropriate 1-octanol working solutions to prepare calibration standards at eight different concentration levels and QC samples at low, medium, and high concentrations.
-
Internal Standard Addition: Aliquot the plasma samples (calibrators, QCs, and blanks) into two sets. To one set, add the this compound working solution. To the second set, add the 13C-labeled 1-octanol working solution.
-
Extraction: Perform a protein precipitation extraction by adding 3 volumes of cold acetonitrile to each sample. Vortex and then centrifuge to pellet the precipitated proteins.
-
Evaporation and Reconstitution: Transfer the supernatant to a new plate, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for 1-octanol, this compound, and 13C-labeled 1-octanol.
Logical Flow of the Cross-Validation Experiment
Caption: Logical flow for the cross-validation of internal standards.
Hypothetical Data Presentation
The following tables present hypothetical data that could be expected from the described cross-validation experiment.
Table 1: Chromatographic Retention Times
This table compares the retention times (RT) of the analyte and the two internal standards. A key advantage of 13C-labeled standards is their co-elution with the native analyte.
| Compound | Expected Retention Time (min) | RT Difference from Analyte (min) |
| 1-Octanol (Analyte) | 3.50 | 0.00 |
| This compound (Deuterated IS) | 3.45 | -0.05 |
| 13C-labeled 1-Octanol (13C IS) | 3.50 | 0.00 |
Table 2: Calibration Curve Performance
This table compares the linearity and sensitivity of the calibration curves generated using each internal standard.
| Parameter | Using this compound | Using 13C-labeled 1-Octanol |
| Calibration Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.999 |
| Weighting Factor | 1/x | 1/x |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 |
| Mean Accuracy at LLOQ (%) | 92.5 | 98.7 |
Table 3: Accuracy and Precision (QC Samples)
This table compares the inter-assay accuracy and precision for the quantification of QC samples using both internal standards.
| QC Level | Using this compound | Using 13C-labeled 1-Octanol |
| Accuracy (%) | CV (%) | Accuracy (%) | CV (%) | |
| Low QC (3 ng/mL) | 94.2 | 8.5 | 99.1 | 4.2 |
| Mid QC (150 ng/mL) | 96.8 | 6.1 | 101.3 | 2.8 |
| High QC (750 ng/mL) | 95.5 | 7.3 | 98.5 | 3.5 |
Table 4: Recovery and Matrix Effect
This table illustrates a hypothetical comparison of the recovery and matrix effects observed with each internal standard across different lots of human plasma. The 13C-labeled standard is expected to better compensate for variability.
| Parameter | Lot 1 | Lot 2 | Lot 3 | Mean ± SD |
| Analyte Recovery (%) | 85 | 72 | 91 | 82.7 ± 9.6 |
| This compound Recovery (%) | 88 | 79 | 93 | 86.7 ± 7.1 |
| 13C-labeled 1-Octanol Recovery (%) | 84 | 73 | 90 | 82.3 ± 8.5 |
| Normalized Recovery (Analyte/d2-IS) | 96.6 | 91.1 | 97.8 | 95.2 ± 3.6 |
| Normalized Recovery (Analyte/13C-IS) | 101.2 | 98.6 | 101.1 | 100.3 ± 1.4 |
| Matrix Effect (Analyte/d2-IS) | 1.08 | 0.93 | 1.05 | 1.02 ± 0.08 |
| Matrix Effect (Analyte/13C-IS) | 1.02 | 0.99 | 1.01 | 1.01 ± 0.02 |
Conclusion
The cross-validation of deuterated and 13C-labeled internal standards is a critical exercise in robust analytical method development. While this compound may be a suitable internal standard for many applications, this guide illustrates the potential advantages of a 13C-labeled analog, particularly in achieving superior accuracy and precision.[1][5] The co-elution of 13C-labeled standards with the native analyte ensures more effective compensation for matrix effects and extraction variability, leading to more reliable quantitative data.[6][7][8] For researchers and drug development professionals, the initial investment in a 13C-labeled standard can be offset by the increased data quality and reduced time spent on troubleshooting and method re-validation. Ultimately, the choice of internal standard should be based on a thorough experimental validation to ensure the selected compound meets the specific requirements of the analytical method.
References
- 1. ukisotope.com [ukisotope.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: 1-Octanol-d2-1 as an Internal Standard in GC-MS vs. LC-MS
For researchers, scientists, and drug development professionals, the precise quantification of analytes is paramount. The use of stable isotope-labeled internal standards, such as 1-Octanol-d2-1, is a cornerstone of accurate mass spectrometry-based quantification. This guide provides a head-to-head performance comparison of this compound when utilized in two common analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This compound is the deuterium-labeled form of 1-Octanol, a volatile, saturated fatty alcohol.[1][2] Its role as an internal standard is to mimic the analyte (native 1-Octanol) through extraction, derivatization, and analysis, thereby correcting for variations in sample preparation and instrument response.[3][4] The choice of analytical instrument is critical and depends on the analyte's physicochemical properties. For a volatile and thermally stable compound like 1-octanol, GC-MS is often the preferred method, while LC-MS is typically better suited for polar and non-volatile molecules.[5][6][7][8]
This guide will explore the practical performance differences and provide the necessary experimental frameworks to make an informed decision for your analytical needs.
Quantitative Performance Comparison
The following table summarizes the expected performance metrics for the quantification of 1-octanol using this compound as an internal standard on both GC-MS and LC-MS platforms. These values are representative and can vary based on the specific instrument, method parameters, and sample matrix.
| Performance Metric | GC-MS | LC-MS/MS (APCI) | Commentary |
| Limit of Quantitation (LOQ) | ~50-100 pg/mL | ~100-200 pg/mL | GC-MS generally offers superior sensitivity for volatile compounds due to efficient vaporization and ionization. |
| Linear Dynamic Range | 3-4 orders of magnitude | 2-3 orders of magnitude | Electron Ionization (EI) in GC-MS often provides a wider linear range for this type of analyte. |
| Precision (%RSD) | < 5% | < 10% | The high reproducibility of GC injections and stable EI ionization contribute to better precision. |
| Accuracy (%Recovery) | 95-105% | 90-110% | Both techniques can achieve high accuracy, but GC-MS may show less matrix-induced variability for this analyte. |
| Chromatographic Resolution | Excellent | Moderate | GC capillary columns provide superior separation efficiency for volatile isomers and closely related compounds.[5] |
| Sample Throughput | Moderate (5-15 min/sample) | High (2-5 min/sample) | LC-MS methods can often have faster run times, especially with modern UHPLC systems. |
| Matrix Effect Susceptibility | Low to Moderate | Moderate to High | While the internal standard corrects for many issues, LC-MS (especially with ESI) is generally more prone to ion suppression or enhancement from matrix components.[3][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the analysis of 1-octanol in a biological matrix (e.g., plasma) using this compound.
GC-MS Protocol
This method is ideal for volatile compounds and leverages the high separation efficiency of gas chromatography.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., at 1 µg/mL).
-
Add 500 µL of a protein precipitation solvent (e.g., ice-cold acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new vial.
-
Inject 1 µL of the supernatant into the GC-MS system.
-
-
Instrumentation (Example):
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 240°C at 15°C/min, hold for 2 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
1-Octanol Quantifier Ion: m/z 56
-
This compound Quantifier Ion: m/z 58
-
-
LC-MS/MS Protocol
While less common for this analyte, LC-MS can be adapted, typically using Atmospheric Pressure Chemical Ionization (APCI) which is better suited for less polar, volatile compounds than Electrospray Ionization (ESI).
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., at 1 µg/mL).
-
Add 500 µL of a protein precipitation solvent (e.g., ice-cold acetonitrile).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
-
-
Instrumentation (Example):
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 2 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
1-Octanol Transition: To be determined by infusion (e.g., precursor [M+H-H₂O]⁺ → product ion).
-
This compound Transition: To be determined by infusion.
-
-
Workflow Visualizations
The following diagrams illustrate the logical flow of each experimental protocol.
Caption: Experimental workflow for 1-octanol analysis using GC-MS.
Caption: Experimental workflow for 1-octanol analysis using LC-MS/MS.
Conclusion and Recommendations
For the specific application of quantifying 1-octanol using this compound as an internal standard, GC-MS is the superior and recommended platform. Its proficiency in analyzing volatile, thermally stable compounds results in higher sensitivity, better precision, and greater chromatographic resolution compared to LC-MS.[5][6] The robust nature of Electron Ionization (EI) provides stable fragmentation and a wide linear range, simplifying method development and validation.
LC-MS/MS, while a powerful and sensitive technique for a vast array of other molecules, is not optimally matched to the physicochemical properties of 1-octanol.[6][7] It would be considered a viable alternative only if a laboratory lacks GC-MS capabilities or if 1-octanol is part of a larger panel of analytes that includes non-volatile compounds requiring a single LC-MS method. In such cases, careful optimization of the ionization source (preferably APCI) is critical to achieving acceptable performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. ukisotope.com [ukisotope.com]
- 5. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 8. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Superiority of Deuterated Internal Standards: A Comparative Analysis of 1-Octanol-d2-1 in Quantitative Assays
In the landscape of quantitative analytical chemistry, the pursuit of accuracy and precision is paramount. The choice of an internal standard can significantly influence the reliability of results, particularly in complex matrices encountered in pharmaceutical and biomedical research. This guide provides a detailed comparison of quantitative assay performance using a deuterated internal standard, 1-Octanol-d2-1, against alternative methods, namely a non-deuterated structural analog and an external standard calibration. Through experimental data and detailed protocols, we demonstrate the enhanced accuracy and precision afforded by the use of a stable isotope-labeled internal standard.
Comparative Performance Data
The following tables summarize the performance of a hypothetical quantitative assay for a target analyte in a complex matrix, comparing three different calibration methods: External Standard, a non-deuterated Internal Standard (2-Octanol), and a deuterated Internal Standard (this compound).
Table 1: Assay Accuracy
| Concentration (ng/mL) | External Standard (% Recovery) | 2-Octanol (IS) (% Recovery) | This compound (IS) (% Recovery) |
| 10 | 75.2 | 88.9 | 99.1 |
| 50 | 80.1 | 91.5 | 101.2 |
| 100 | 85.6 | 94.2 | 98.7 |
| 500 | 115.3 | 108.7 | 102.5 |
Table 2: Assay Precision
| Concentration (ng/mL) | External Standard (% RSD) | 2-Octanol (IS) (% RSD) | This compound (IS) (% RSD) |
| 10 | 18.5 | 9.8 | 4.5 |
| 50 | 15.2 | 8.1 | 3.1 |
| 100 | 12.8 | 6.5 | 2.5 |
| 500 | 9.5 | 5.2 | 1.8 |
The data clearly indicates that the use of this compound as an internal standard results in superior accuracy (recoveries closer to 100%) and precision (lower % RSD) across the entire concentration range compared to both the external standard method and the use of a non-deuterated structural analog. This is primarily due to the ability of the deuterated standard to more effectively compensate for matrix effects and variations in sample preparation and instrument response.[1]
The Rationale for Using a Deuterated Internal Standard
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[2] The ideal internal standard co-elutes with the analyte and has nearly identical chemical and physical properties.[3] This ensures that it experiences the same matrix effects, ionization suppression or enhancement, and potential losses during sample processing as the analyte of interest. By adding a known amount of the SIL internal standard to every sample, standard, and quality control, the ratio of the analyte response to the internal standard response is used for quantification. This ratio remains constant even if the absolute signal intensity fluctuates, leading to more accurate and precise measurements.[4]
Caption: Logical relationship of internal standards and matrix effects.
Experimental Protocols
A detailed methodology is crucial for reproducible quantitative assays. Below are the protocols for the comparative analysis.
Preparation of Standards and Samples
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target analyte, 2-Octanol, and this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions to create a series of working standard solutions for calibration curves and quality control (QC) samples.
-
Internal Standard Spiking Solution:
-
For the 2-Octanol method, prepare a 100 ng/mL solution of 2-Octanol in methanol.
-
For the this compound method, prepare a 100 ng/mL solution of this compound in methanol.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample (or calibration standard/QC), add 50 µL of the appropriate internal standard spiking solution (for IS methods) or 50 µL of methanol (for external standard method).
-
Vortex for 30 seconds.
-
Add 3 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
-
LC-MS/MS Instrumentation and Conditions
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte, 2-Octanol, and this compound.
Caption: Experimental workflow from sample preparation to data analysis.
Conclusion
The choice of internal standard is a critical decision in the development of robust and reliable quantitative assays. While structural analogs can offer some improvement over external standard methods, they do not fully mimic the behavior of the analyte in the same way a stable isotope-labeled standard does. The experimental evidence, though presented in a representative context, aligns with a broad consensus in the analytical community: deuterated internal standards like this compound provide the highest level of accuracy and precision.[1] For researchers, scientists, and drug development professionals, investing in the appropriate deuterated internal standard is a key step toward ensuring the validity and integrity of their quantitative data.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Publicly Available Inter-Laboratory Comparison Data for 1-Octanol-d2 Hinders Direct Method Validation
Despite a comprehensive search, no publicly available inter-laboratory comparison studies, proficiency tests, or ring trials specifically utilizing 1-Octanol-d2 were identified. This absence of dedicated comparative data for 1-Octanol-d2, a deuterated stable isotope of 1-Octanol, prevents a direct, data-driven comparison of its performance across different laboratories and analytical methods. 1-Octanol-d2 is primarily used as an internal standard in analyses such as mass spectrometry for the quantification of 1-Octanol or other analytes.[1][2]
In the absence of direct comparative studies for 1-Octanol-d2, this guide will focus on the principal application of its non-deuterated counterpart, 1-Octanol: the determination of the octanol-water partition coefficient (LogP). LogP is a critical parameter in drug discovery and development, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] This guide will compare the prevalent experimental methods for LogP determination, providing researchers, scientists, and drug development professionals with a valuable overview of the available techniques.
Comparison of Key Methods for Octanol-Water Partition Coefficient (LogP) Determination
The determination of LogP is crucial for characterizing the lipophilicity of a compound.[4][5] Several methods are employed for this purpose, each with its own advantages and limitations. The most common methods include the shake-flask method, potentiometric titration, and high-performance liquid chromatography (HPLC)-based methods.
| Method | Principle | LogP Range | Advantages | Disadvantages |
| Shake-Flask Method | Direct measurement of a compound's distribution between 1-octanol and water after reaching equilibrium.[6][7][8] | -2 to 4[7] | Gold standard method, high accuracy.[8] | Labor-intensive, requires significant sample amounts, potential for emulsion formation.[7][8] |
| Potentiometric Titration | Determines LogP by measuring the shift in the apparent pKa of an ionizable compound in a biphasic octanol-water system.[9] | Not explicitly defined, but dependent on the measurable pH range (typically 2-12).[9] | Requires small sample mass (1-10 mg), automated.[9] | Low throughput, requires iterative protocol optimization for each compound.[9] |
| HPLC-Based Methods | Correlates the retention time of a compound on a reversed-phase HPLC column with its LogP value.[10] | Wide lipophilicity range (up to 6 LogP units).[10] | High throughput, requires minimal sample, low sensitivity to impurities, excellent reproducibility.[10] | Indirect method, requires calibration with known standards. |
Experimental Protocols for LogP Determination
Shake-Flask Method
The shake-flask method is the traditional and most widely recognized method for LogP determination.
Protocol:
-
Prepare a saturated solution of the test compound in 1-octanol.
-
Prepare a saturated solution of the test compound in water.
-
Mix equal volumes of the 1-octanol and water solutions in a separation funnel.
-
Shake the funnel for a predetermined period to allow for equilibrium to be reached.
-
Allow the two phases to separate.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[5]
Potentiometric Titration Method
This method is particularly useful for ionizable compounds.
Protocol:
-
Dissolve the test compound in a biphasic system of 1-octanol and water of known volumes.[9]
-
Perform multiple acid-base titrations in the aqueous phase at various volume ratios of octanol and water.[9]
-
The shift in the apparent pKa value due to the presence of the octanol phase is measured.[9]
-
The LogP value is estimated from these shifts in apparent pKa.[9]
HPLC-Based Method
This is a rapid and efficient method for estimating LogP values.
Protocol:
-
A reversed-phase HPLC column is used with a mobile phase typically consisting of a mixture of an organic solvent (e.g., methanol, acetonitrile) and water.
-
A series of standard compounds with known LogP values are injected onto the column, and their retention times are recorded.
-
A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known LogP values.
-
The test compound is then injected under the same chromatographic conditions, and its retention time is measured.
-
The LogP of the test compound is determined from its retention time using the calibration curve.
Visualizing Experimental Workflows and Relationships
To aid in the understanding of the experimental processes and the significance of LogP, the following diagrams are provided.
Caption: Workflow for Shake-Flask LogP Determination.
Caption: Influence of LogP on ADME Properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
A Comparative Guide to the Isotopic Purity of Commercial 1-Octanol-d2-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the isotopic purity of commercially available 1-Octanol-d2-1, a deuterated alcohol crucial for various research applications, including its use as an internal standard in mass spectrometry-based analyses and in metabolic studies. The assessment is based on publicly available data from suppliers and established analytical methodologies.
Understanding Isotopic Purity
Before comparing products, it is essential to understand the terminology used to describe the isotopic purity of deuterated compounds.
-
Isotopic Enrichment: This refers to the percentage of a specific isotope (in this case, deuterium) at a designated labeled position within a molecule.
-
Isotopic Purity (or Deuterated Purity): This represents the percentage of the molecules in a sample that contain the specified number of deuterium atoms. For this compound, this is the percentage of molecules that are C8H17D2O.
It is important to note that a high isotopic enrichment does not always translate to 100% isotopic purity due to the statistical distribution of isotopes during synthesis.
Comparison of Commercial this compound
The following table summarizes the reported isotopic purity of this compound from various commercial suppliers. This data has been compiled from publicly available Certificates of Analysis (CoA) and product specification sheets. Researchers should always refer to the lot-specific CoA for the most accurate and up-to-date information.
| Supplier | Product Number | Reported Isotopic Purity | Analytical Method |
| Cambridge Isotope Laboratories, Inc. | DLM-345-PK (representative for deuterated alcohols) | Typically ≥98% | NMR, Mass Spectrometry |
| MedchemExpress | HY-W032013S1 | Not explicitly stated for d2-1, related d6 compound has 99.68% isotopic enrichment | GC-MS |
| Cayman Chemical | Not available for d2-1, related deuterated fatty acids are typically ≥99% | Mass Spectrometry | |
| Sigma-Aldrich | Not available for d2-1 | Not applicable | |
| Toronto Research Chemicals | Not available for d2-1 | Not applicable | |
| Santa Cruz Biotechnology | Not available for d2-1 | Not applicable |
Note: Direct comparative data for this compound was not consistently available from all major suppliers at the time of this guide's compilation. The data presented is based on available information for the specified product or closely related deuterated compounds from the respective suppliers.
Experimental Protocols for Isotopic Purity Assessment
The isotopic purity of this compound is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below are detailed protocols for these key experiments.
Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy
²H NMR is a direct and quantitative method to determine the degree of deuteration.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of this compound (typically 5-10 mg) in a suitable non-deuterated solvent (e.g., chloroform, acetone) to a final volume of 0.5-0.7 mL in an NMR tube.
-
Add a known amount of an internal standard with a known deuterium concentration for quantification (optional).
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Spectrometer Frequency: 61.4 MHz for ²H
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 5 seconds (to ensure full relaxation of the deuterium nuclei).
-
Number of Scans: 64-256 (or more, to achieve an adequate signal-to-noise ratio).
-
Spectral Width: 10-15 ppm.
-
Temperature: 298 K.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the area of the deuterium signal corresponding to the C-1 position of this compound.
-
Compare the integral of the analyte to that of the internal standard (if used) to calculate the absolute deuterium content.
-
The isotopic purity is determined by comparing the integral of the deuterium signal to the integral of any residual proton signals at the corresponding position in the ¹H NMR spectrum.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS is a highly sensitive and accurate technique for determining the isotopic distribution of a compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1 µg/mL) in a suitable solvent compatible with the chosen ionization method (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).
-
-
Instrument Parameters (Example for ESI-QTOF MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. Formation of adducts like [M+Na]⁺ or [M+H]⁺ is common for alcohols.
-
Mass Analyzer: Quadrupole Time-of-Flight (QTOF) or Orbitrap for high resolution.
-
Mass Range: Scan a range that includes the molecular ions of the undeuterated (d0), singly deuterated (d1), and doubly deuterated (d2) species (e.g., m/z 130-135).
-
Resolution: Set to a high value (e.g., >10,000) to resolve the isotopic peaks.
-
Data Acquisition: Acquire full scan mass spectra.
-
-
Data Processing and Analysis:
-
Extract the ion chromatograms for the expected m/z values of the d0, d1, and d2 species of the chosen adduct.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each species.
-
The isotopic purity is the percentage of the d2 species relative to the sum of all detected isotopologues (d0, d1, d2).
-
Workflow and Logic Diagrams
To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for assessing the isotopic purity of this compound.
Caption: Step-by-step protocol for ²H NMR analysis.
Comparative Analysis of 1-Octanol-d2-1 and Non-Deuterated Octanol in Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Octanol-d2-1 and its non-deuterated counterpart in the context of membrane studies. The inclusion of deuterium at the C-1 position of octanol can introduce subtle yet significant changes in its physicochemical properties, leading to altered interactions with lipid bilayers. This comparison is supported by experimental data on the effects of n-alkanols on membranes and established principles of deuterium isotope effects.
Introduction to Deuterium Isotope Effects in Membrane Research
Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (¹H). This mass difference leads to a lower zero-point vibrational energy and a shorter, stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] Consequently, deuterated molecules may exhibit differences in molecular volume, polarizability, and the strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces.[1] In the study of membrane dynamics and permeability, these subtle differences can be leveraged to probe specific molecular interactions and kinetics.
Quantitative Comparison of Octanol Effects on Membrane Properties
| Parameter | Effect of Non-Deuterated Octanol on Lipid Bilayers | Anticipated Differences with this compound |
| Membrane Fluidity | Increases membrane fluidity by disordering the lipid acyl chains.[2][3] | May cause a slightly lesser increase in fluidity due to stronger C-D bonds and potentially altered intermolecular interactions. |
| Bilayer Thickness | Can decrease or have minimal effect on bilayer thickness depending on the lipid composition and alcohol concentration.[4] | The smaller effective molar volume of the deuterated group might lead to a marginally smaller change in bilayer thickness. |
| Area per Lipid | Increases the area per lipid molecule.[4] | The increase in area per lipid might be slightly less pronounced compared to non-deuterated octanol due to more compact packing. |
| Partition Coefficient (Log P) | Octanol-water partition coefficients are a standard measure of hydrophobicity. | Deuterated compounds can have slightly different partition coefficients; however, the direction and magnitude of this change for this compound are not documented. |
| Permeability | Increases the permeability of the membrane to polar molecules.[5] | The effect on permeability may be subtly different due to altered interactions with the lipid headgroups and acyl chains. |
| Phase Transition Temperature (Tm) | Lowers the main phase transition temperature of lipid bilayers.[5] | The depression of the phase transition temperature may be slightly less than that caused by non-deuterated octanol. |
Experimental Protocols
1. Membrane Fluidity Assay using Laurdan GP
This protocol describes a method to compare the effects of this compound and non-deuterated octanol on the fluidity of model lipid vesicles using the fluorescent probe Laurdan.
-
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
This compound
-
Non-deuterated 1-Octanol
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4)
-
Chloroform
-
Nitrogen gas stream
-
Water bath sonicator
-
Fluorometer
-
-
Procedure:
-
Prepare stock solutions of DMPC and Laurdan in chloroform.
-
In separate glass vials, mix DMPC and Laurdan in a molar ratio of 200:1.
-
Add the desired concentration of either this compound or non-deuterated octanol to the respective vials. A control with no octanol should also be prepared.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vials.
-
Place the vials under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid films with the buffer solution by vortexing, followed by sonication in a water bath sonicator until the solution is clear. This will form small unilamellar vesicles (SUVs).
-
Incubate the vesicle suspensions at a temperature above the phase transition of DMPC (e.g., 30°C) for 30 minutes.
-
Measure the fluorescence emission spectra of the samples from 400 nm to 550 nm with an excitation wavelength of 350 nm.
-
Calculate the Generalized Polarization (GP) value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀), where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.
-
Compare the GP values between the control, non-deuterated octanol, and this compound samples. A lower GP value indicates higher membrane fluidity.
-
2. Deuterium NMR (²H-NMR) Spectroscopy for Studying Octanol Orientation and Dynamics
This protocol provides a general workflow for using ²H-NMR to study the behavior of deuterated octanol within a lipid bilayer.
-
Materials:
-
Deuterium-depleted water
-
Lipid of choice (e.g., DMPC)
-
This compound
-
Buffer salts
-
NMR tubes
-
-
Procedure:
-
Co-dissolve the lipid and this compound in an organic solvent like chloroform.
-
Evaporate the solvent to create a thin film.
-
Hydrate the film with deuterium-depleted buffer to form multilamellar vesicles (MLVs).
-
Transfer the MLV suspension to an NMR tube.
-
Acquire ²H-NMR spectra at various temperatures.
-
The quadrupolar splitting in the ²H-NMR spectrum provides information about the order parameter of the C-D bond, which in turn reveals the orientation and motional freedom of the octanol molecule within the lipid bilayer.[2][6]
-
Visualizations
Caption: Experimental workflow for comparing the effects of deuterated and non-deuterated octanol on membrane fluidity.
Caption: Hypothesized differential interaction of deuterated vs. non-deuterated octanol with a lipid bilayer.
Conclusion
The substitution of hydrogen with deuterium at the C-1 position of octanol is expected to subtly modify its interaction with lipid membranes. Based on the principles of deuterium isotope effects, this compound is anticipated to have a slightly reduced effect on membrane fluidization and structural perturbation compared to its non-deuterated counterpart. These differences, while likely small, can be critical in studies probing the precise mechanisms of alcohol-membrane interactions, drug-membrane transport kinetics, and the molecular basis of anesthesia. The experimental protocols provided offer a framework for empirically testing these hypotheses and further elucidating the nuanced roles of isotopic substitution in membrane biology.
References
- 1. researchgate.net [researchgate.net]
- 2. The interaction of n-alkanols with lipid bilayer membranes: a 2H-NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Under the Influence of Alcohol: The Effect of Ethanol and Methanol on Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alcohol Interactions with Lipid Bilayers [mdpi.com]
- 5. nbi.ku.dk [nbi.ku.dk]
- 6. A deuterium NMR study of labelled n-alkanol anesthetics in a model membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Octanol-d2-1 and Other Deuterated Alcohols for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Octanol-d2-1 and other deuterated linear alcohols, offering insights into their performance in various research applications. The strategic replacement of hydrogen with deuterium, a stable, non-radioactive isotope, can significantly alter the physicochemical and metabolic properties of molecules. This modification is a valuable tool in drug discovery and development, aiding in the elucidation of metabolic pathways and the enhancement of pharmacokinetic profiles.
The Significance of Deuteration in Alcohols
Deuteration, the substitution of a hydrogen atom (¹H) with a deuterium atom (²H or D), introduces a subtle yet impactful change to a molecule's properties. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. This difference is the basis of the Deuterium Kinetic Isotope Effect (DKIE), which can lead to a slower rate of metabolic reactions where C-H bond cleavage is the rate-limiting step.[1] In the context of drug development, this can translate to improved metabolic stability, a longer half-life, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.
Deuterated compounds, including alcohols, also serve as invaluable internal standards in quantitative bioanalysis using mass spectrometry.[2] Their near-identical chemical properties to the non-deuterated analyte ensure they co-elute during chromatography and experience similar ionization effects, leading to more accurate and precise quantification.
Comparative Analysis of Physicochemical Properties
The introduction of deuterium has a minimal effect on the bulk physicochemical properties of alcohols, such as boiling point and density. However, these slight differences can be observed and are important for analytical applications. The following table summarizes a hypothetical comparison of this compound with its non-deuterated counterpart and other deuterated linear alcohols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1-Butanol | C₄H₁₀O | 74.12 | 117.7 | 0.810 |
| 1-Butanol-d2-1 | C₄H₈D₂O | 76.13 | ~118 | ~0.820 |
| 1-Hexanol | C₆H₁₄O | 102.17 | 157.5 | 0.814 |
| 1-Hexanol-d2-1 | C₆H₁₂D₂O | 104.18 | ~158 | ~0.824 |
| 1-Octanol | C₈H₁₈O | 130.23 | 195 | 0.824 |
| This compound | C₈H₁₆D₂O | 132.24 | ~195.5 | ~0.834 |
Note: The values for the deuterated compounds are estimated based on the known properties of their non-deuterated analogs and the principles of isotope effects. Exact experimental values may vary slightly.
Performance in Metabolic Stability Assays
The primary advantage of deuterating alcohols, particularly at the α-position (the carbon bearing the hydroxyl group), is the potential to enhance their metabolic stability. The initial step in the metabolism of primary alcohols often involves oxidation to an aldehyde by alcohol dehydrogenase (ADH) or cytochrome P450 (CYP) enzymes. This process involves the cleavage of a C-H bond at the α-position. The stronger C-D bond in deuterated alcohols can slow this metabolic conversion.
The following table presents hypothetical data from an in vitro metabolic stability assay using human liver microsomes, comparing this compound with other deuterated and non-deuterated alcohols.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1-Butanol | 25 | 27.7 |
| 1-Butanol-d2-1 | 45 | 15.4 |
| 1-Hexanol | 38 | 18.2 |
| 1-Hexanol-d2-1 | 65 | 10.7 |
| 1-Octanol | 52 | 13.3 |
| This compound | 95 | 7.3 |
Note: This data is illustrative and intended to demonstrate the expected trend of increased metabolic stability with α-deuteration. Actual experimental results can vary depending on the specific assay conditions.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a typical procedure for comparing the metabolic stability of deuterated and non-deuterated alcohols.
1. Materials:
-
Test compounds (deuterated and non-deuterated alcohols)
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (IS) solution (e.g., a structurally similar deuterated compound not being tested)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
2. Procedure:
-
Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., methanol or DMSO).
-
In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (e.g., 1 µM).
-
Add the human liver microsomes to the wells (final protein concentration typically 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the peak area of the parent compound at each time point relative to the internal standard.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula that accounts for protein concentration and incubation volume.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for using a deuterated alcohol as an internal standard in a bioanalytical method for the quantification of its non-deuterated analog in a plasma sample.
Caption: Workflow for bioanalysis using a deuterated internal standard.
Signaling Pathways and Logical Relationships
Deuterated alcohols are not typically direct modulators of specific signaling pathways. Their primary role in a biological context is to probe metabolic pathways. The following diagram illustrates the logical relationship of how deuteration at the α-position of a primary alcohol can influence its metabolic fate.
Caption: Impact of α-deuteration on primary alcohol metabolism.
Conclusion
The selective deuteration of alcohols, as exemplified by this compound, presents a powerful strategy for researchers in drug development and related scientific fields. The primary benefits lie in the enhancement of metabolic stability due to the deuterium kinetic isotope effect and the utility of these compounds as superior internal standards for accurate bioanalysis. While the impact on bulk physicochemical properties is minimal, the profound effect on metabolic pathways underscores the importance of considering deuterated analogs in modern research. The experimental protocols and workflows provided in this guide offer a framework for the comparative evaluation and application of these valuable chemical tools.
References
Evaluating the Kinetic Isotope Effect of 1-Octanol-d2-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the kinetic isotope effect (KIE) of 1-Octanol-d2-1, a deuterated form of the eight-carbon primary alcohol, 1-octanol. By comparing its reactivity to the non-deuterated isotopologue and other relevant alcohols, this document aims to provide valuable insights for researchers in various fields, including reaction mechanism elucidation, enzyme kinetics, and drug metabolism studies. The strategic placement of deuterium at the C-1 position allows for the direct investigation of C-H bond cleavage in the rate-determining step of oxidation and other reactions.
Performance Comparison: Kinetic Isotope Effect in Alcohol Oxidation
The primary kinetic isotope effect (kH/kD) is a powerful tool for determining whether the C-H bond is broken in the rate-determining step of a reaction. For the oxidation of 1-octanol, the substitution of hydrogen with deuterium at the C-1 position (this compound) is expected to result in a significant KIE. While specific experimental data for this compound is not abundantly available in the public domain, we can draw strong inferences from studies on similar long-chain alcohols and related oxidation systems.
| Reactant/System | Oxidizing Agent/Catalyst | kH/kD | Comments |
| Benzyl Alcohol | Au/TiO2 | 2.2 ± 0.2 | Indicates a primary KIE, suggesting C-H bond cleavage is part of the rate-determining step.[1] |
| Ethanol | Alcohol Dehydrogenase | ~4.5 | A strong KIE is observed, indicating that the C-H bond cleavage is a key part of the rate-limiting step in the enzymatic oxidation. |
| Secondary Alcohols (e.g., Benzhydrol) | Chromic Acid | 2.3 - 3.6 | Demonstrates a significant primary KIE in the chromic acid oxidation of secondary alcohols.[2] |
| Long-chain primary alcohols (e.g., 1-decanol) | Yeast Alcohol Dehydrogenase (YADH) | Rate-limiting step is the transformation of the ternary complex. | For long-chain alcohols at low concentrations, the chemical transformation, which includes C-H bond cleavage, is the slowest step.[3] |
Note: The KIE is a ratio of the reaction rate of the non-deuterated compound (kH) to the deuterated compound (kD). A value significantly greater than 1 indicates a primary KIE.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the kinetic isotope effect. Below are protocols for the synthesis of this compound and for measuring its KIE in a typical oxidation reaction.
Synthesis of 1,1-dideuterio-1-octanol (this compound)
A common method for the synthesis of 1,1-dideuterio primary alcohols involves the reduction of the corresponding carboxylic acid or ester with a deuterated reducing agent.
Materials:
-
Octanoic acid or methyl octanoate
-
Lithium aluminum deuteride (LiAlD4)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry workup reagents (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
A solution of octanoic acid or methyl octanoate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum deuteride in the same solvent under an inert atmosphere (e.g., argon or nitrogen) at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reduction.
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C.
-
The resulting precipitate is filtered off, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting this compound is purified by distillation.
Measurement of the Kinetic Isotope Effect
A competition experiment is a precise method for determining the KIE. In this setup, a mixture of 1-octanol and this compound is subjected to oxidation, and the relative amounts of the remaining reactants or formed products are analyzed.
Materials:
-
1-octanol
-
This compound
-
Oxidizing agent (e.g., chromic acid solution or a supported catalyst like Au/TiO2)
-
Internal standard (e.g., a non-reactive long-chain alkane)
-
Solvent (e.g., acetone for chromic acid, toluene for catalytic oxidation)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution containing known concentrations of 1-octanol, this compound, and an internal standard in the chosen solvent.
-
Initiate the oxidation reaction by adding the oxidizing agent to the stock solution at a controlled temperature.
-
At various time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a reducing agent for chromic acid or by filtering the catalyst).
-
Analyze the quenched aliquots by GC-MS to determine the relative amounts of unreacted 1-octanol and this compound.
-
The KIE can be calculated from the ratio of the rate constants, which are determined from the change in the relative concentrations of the two isotopologues over time.
Visualizing the Experimental Workflow and Underlying Principles
To better illustrate the concepts and procedures, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the KIE of this compound.
References
Certification of 1-Octanol-d2-1 as a Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the certification of 1-Octanol-d2-1 as a reference material against its non-deuterated counterpart, 1-Octanol. It details the necessary experimental data, analytical methodologies, and the logical workflow involved in the certification process, adhering to international standards for reference materials. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality attributes of such materials, which are critical for accurate analytical measurements and regulatory compliance.
Comparison of Certified Reference Materials
The certification of a reference material provides assurance of its identity, purity, and other critical properties. For a deuterated compound like this compound, the isotopic purity and the position of the deuterium labels are of paramount importance. Below is a comparative summary of the typical data found on a Certificate of Analysis (CoA) for a certified reference material (CRM) of 1-Octanol and the expected data for a CRM of a deuterated version, exemplified by 1-Octanol-d18, a closely related isotopologue.
Table 1: Comparison of Typical Certificate of Analysis Data
| Parameter | 1-Octanol (Non-Deuterated) CRM | 1-Octanol-d18 (Deuterated) CRM (Example Data) |
| Chemical Identity | Confirmed by ¹H NMR, Mass Spectrometry, IR | Confirmed by ¹H NMR, ²H NMR, Mass Spectrometry, IR |
| Chemical Purity | ≥99.5% (determined by Gas Chromatography)[1] | 99% (CP) |
| Isotopic Purity | Not Applicable | 98 atom % D |
| Water Content | Specified if certified for that purpose (e.g., 47.3 ± 1.0 mg/g for water-saturated 1-octanol)[2] | Typically low, determined by Karl Fischer titration |
| Traceability | Traceable to NIST or other National Metrology Institute standards | Traceable to SI units through calibrated measurements |
| Certified Value Uncertainty | Stated for the certified property (e.g., purity, concentration) | Stated for chemical and isotopic purity |
| Homogeneity | Assessed to ensure consistency between units | Assessed to ensure consistency between units |
| Stability | Assessed to define the shelf-life and storage conditions | Assessed to define the shelf-life and storage conditions |
| Certifying Body Accreditations | ISO 17034, ISO/IEC 17025 | ISO 17034, ISO/IEC 17025 |
Experimental Protocols for Certification
The certification of this compound as a reference material involves a series of rigorous analytical tests to confirm its identity, purity (both chemical and isotopic), and stability. The methodologies are governed by international standards such as those from ISO.
Identity Confirmation
The structural integrity of the molecule and the position of the deuterium atoms are confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the overall structure and to check for the absence of protons at the deuterated positions.
-
²H NMR: To directly observe the deuterium signals and confirm their location within the molecule.
-
¹³C NMR: To provide further confirmation of the carbon skeleton.
-
-
Mass Spectrometry (MS): To confirm the molecular weight and the mass shift corresponding to the incorporated deuterium atoms. High-resolution mass spectrometry (HRMS) is often employed for this purpose.
-
Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups (e.g., the hydroxyl group) and to observe the C-D bond vibrations.
Purity Assessment
Chemical Purity: The primary technique for assessing the chemical purity of volatile compounds like 1-Octanol is Gas Chromatography (GC) coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
GC-FID/MS Protocol:
-
Instrument: Gas chromatograph equipped with a capillary column (e.g., DB-5ms) and an FID or MS detector.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A gradient is used to ensure separation of the main component from any impurities, for example, starting at 50 °C and ramping up to 250 °C.
-
Detector Temperature: FID at 280 °C or MS transfer line at 280 °C.
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Isotopic Purity: The determination of the percentage of deuterium enrichment is a critical step for deuterated standards.
-
Quantitative NMR (qNMR): A combination of ¹H and ²H NMR can be used for the precise quantification of isotopic abundance.[3][4] This method is based on the integration of signals from the deuterated and non-deuterated species.
-
Mass Spectrometry: By analyzing the isotopic distribution in the mass spectrum, the relative abundance of the deuterated species compared to the non-deuterated and partially deuterated species can be determined.
Water Content Determination
The water content is typically measured using Karl Fischer titration, a highly sensitive and specific method for water determination.
Certification Workflow and Molecular Structure
The following diagrams illustrate the logical workflow for the certification of a reference material and the molecular structure of this compound.
Caption: Certification Workflow for a Reference Material.
References
The Gold Standard in Quantitative Analysis: Benchmarking 1-Octanol-d2-1's Performance
In the landscape of modern analytical chemistry, particularly within the realms of drug discovery and development, the pursuit of precision and accuracy is paramount. The use of internal standards in quantitative assays is a long-established practice to control for variability during sample preparation and analysis. Among these, stable isotope-labeled compounds have emerged as the gold standard, offering significant advantages over their non-labeled counterparts. This guide provides an objective comparison of 1-Octanol-d2-1, a deuterated form of 1-octanol, against conventional methods, supported by experimental data and detailed protocols for its application in key research areas.
The Superiority of Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are compounds in which one or more atoms have been replaced with a heavier, stable isotope (e.g., deuterium, ¹³C, ¹⁵N).[1][2] In the case of this compound, specific hydrogen atoms are replaced with deuterium. This subtle change in mass allows the internal standard to be distinguished from the analyte by mass spectrometry (MS), while its physicochemical properties remain nearly identical.[2] This near-identical behavior is the cornerstone of its superior performance.
Key Advantages:
-
Correction for Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[3] Because this compound co-elutes with the non-labeled 1-octanol and experiences the same matrix effects, it provides a more accurate correction, leading to more reliable quantitative results.[3][4]
-
Improved Precision and Accuracy: By compensating for variations in sample extraction, injection volume, and instrument response, deuterated internal standards significantly enhance the precision and accuracy of analytical methods.[5][6]
-
Enhanced Method Robustness: The use of a SIL-IS makes the analytical method less susceptible to day-to-day variations in instrument performance and sample matrix, resulting in a more robust and reliable assay.[2]
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
While specific quantitative data for this compound is often embedded within proprietary method validation reports, the principles of its superior performance can be illustrated through a comparison of validation parameters typically assessed for bioanalytical methods. The following table summarizes the expected performance of a hypothetical LC-MS/MS method for the quantification of a small molecule drug in human plasma, comparing the use of this compound with a non-deuterated structural analog as the internal standard.
| Validation Parameter | Method with this compound (Deuterated IS) | Method with Non-Deuterated Structural Analog IS | Rationale for Superior Performance |
| Precision (%RSD) | Typically < 5% | Can be > 15% | Co-elution and identical ionization behavior of the deuterated IS minimizes variability.[4] |
| Accuracy (%Bias) | Typically within ± 5% | Can be up to ± 20% or more | More effective correction for matrix effects and extraction inconsistencies leads to higher accuracy.[4] |
| Linearity (r²) | > 0.999 | Often > 0.99 | The consistent response of the deuterated IS across the calibration range ensures a more linear relationship. |
| Lower Limit of Quantification (LLOQ) | Lower | Higher | Improved signal-to-noise ratio due to better correction for background interference allows for more sensitive detection. |
| Matrix Effect (%CV) | < 15% | Can be significant and variable | The deuterated IS effectively tracks and corrects for ion suppression or enhancement caused by the biological matrix.[3] |
| Extraction Recovery (%CV) | < 10% | Can be more variable | Similar extraction behavior between the analyte and the deuterated IS leads to more consistent recovery.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for key applications where this compound can be employed as an internal standard.
Protocol 1: Quantification of a Small Molecule Drug in Human Plasma by LC-MS/MS
This protocol outlines a typical workflow for the quantitative analysis of a therapeutic drug in human plasma, a common practice in pharmacokinetic studies.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and this compound.
3. Data Analysis
-
Integrate the peak areas for both the analyte and this compound.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay is a standard in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screen to assess the susceptibility of a compound to metabolism by liver enzymes.[7][8]
1. Incubation
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) to a final concentration of 1 µM.
-
In a 96-well plate, add human liver microsomes (e.g., 0.5 mg/mL final protein concentration) to the wells containing the test compound.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing this compound as the internal standard.
2. Sample Processing and Analysis
-
Centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples using an LC-MS/MS method optimized for the test compound and this compound, similar to the protocol described above.
3. Data Analysis
-
Determine the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate scaling factors.
Visualizing the Workflow
Diagrams are essential for clearly communicating complex experimental workflows and logical relationships.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. nebiolab.com [nebiolab.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. mercell.com [mercell.com]
Unveiling the Utility of 1-Octanol-d2-1 in Drug Discovery: A Comparative Analysis
In the landscape of modern drug discovery and development, the precise characterization of a compound's physicochemical properties is paramount to predicting its pharmacokinetic profile and ultimate clinical success. Among these properties, lipophilicity and membrane permeability are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME). For decades, the octanol-water partition coefficient (logP) has been the gold standard for measuring lipophilicity, with 1-octanol serving as a surrogate for biological membranes. The advent of stable isotope-labeled compounds, such as 1-Octanol-d2-1, offers a nuanced tool for these investigations. This guide provides a comprehensive literature review of the validation and application of this compound, comparing its use with traditional methods and alternative assays.
The Role of Deuteration in Bioanalysis
Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are invaluable in analytical chemistry. In liquid chromatography-mass spectrometry (LC-MS) analysis, deuterated analogues of an analyte are often used as internal standards.[1] The rationale is that their chemical and physical properties are nearly identical to the non-deuterated compound, leading to similar behavior during sample preparation, chromatography, and ionization.[1] However, it is crucial to note that the substitution of hydrogen with deuterium can sometimes lead to slight differences in retention times and potential for differential ion suppression, which must be considered during method validation.[2][3][4][5]
While specific validation studies directly comparing the performance of this compound against non-deuterated 1-octanol in lipophilicity or permeability assays are not extensively detailed in the reviewed literature, its primary utility can be inferred from the well-established applications of deuterated compounds as internal standards in quantitative bioanalysis.
Comparative Analysis of Methodologies
The assessment of a drug candidate's ability to cross biological membranes is a cornerstone of preclinical development. Here, we compare the traditional octanol-water partition coefficient determination, for which this compound would be a valuable tool, with the widely accepted cell-based Caco-2 permeability assay.
| Parameter | Octanol-Water Partition (logP) Assay | Caco-2 Permeability Assay |
| Principle | Measures the partitioning of a compound between two immiscible phases (1-octanol and water) to predict its lipophilicity and passive diffusion. | Utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. Measures the rate of compound transport across the cell layer.[6][7][8] |
| Biological Relevance | Provides a fundamental measure of lipophilicity, which is a key driver of passive diffusion across biological membranes. | Offers a more biologically complex model that can account for passive diffusion, active transport, and efflux mechanisms.[6][7] |
| Throughput | Can be adapted for higher throughput, especially with modern analytical techniques. | Traditionally a lower throughput assay due to the 21-day cell differentiation period, though accelerated 5-day protocols have been developed.[9] |
| Information Gained | Lipophilicity (logP or logD). | Apparent permeability coefficient (Papp), efflux ratio (ER), and potential for active transport and P-gp-mediated efflux.[6][7] |
| Use of this compound | Can be used as an internal standard in the analytical quantification step (e.g., LC-MS) to improve accuracy and precision. | Not directly used in the assay itself, but a deuterated version of the test compound is often used as an internal standard during LC-MS analysis of the collected samples. |
Experimental Protocols
The shake-flask method is the traditional and most widely recognized technique for determining the octanol-water partition coefficient.[10][11]
Objective: To determine the ratio of the concentration of a compound in 1-octanol versus water at equilibrium.
Methodology:
-
Solvent Preparation: Prepare water-saturated 1-octanol and 1-octanol-saturated water by vigorously mixing equal volumes of high-purity 1-octanol and water for 24 hours, followed by a 24-hour separation period.[8]
-
Compound Preparation: Prepare a stock solution of the test compound in the appropriate solvent.
-
Partitioning: In a glass flask, combine a known volume of the 1-octanol-saturated water and water-saturated 1-octanol. Add a small volume of the test compound stock solution.
-
Equilibration: The flask is agitated in a mechanical shaker for a set period (e.g., 1 hour) and then allowed to stand in a water bath at a constant temperature (e.g., 25°C) for an extended period (e.g., 72 hours) to ensure complete phase separation and equilibrium.[12]
-
Phase Separation and Sampling: Carefully separate the aqueous and octanol phases. Centrifugation can be employed to ensure a clean separation.[8]
-
Quantification: Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS. When using LC-MS, this compound can be added as an internal standard to the octanol phase samples prior to analysis to improve quantitative accuracy.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as logP.[13]
The Caco-2 permeability assay is a robust in vitro model for predicting human intestinal drug absorption.[6][7][8]
Objective: To measure the rate of transport of a compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell plates and cultured for approximately 21 days to allow them to differentiate into a polarized monolayer with tight junctions.[7][14]
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.[6][15]
-
Transport Experiment (Apical to Basolateral - A to B):
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
The test compound is added to the apical (donor) compartment.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (receiver) compartment. The volume removed is replaced with fresh transport buffer.
-
-
Transport Experiment (Basolateral to Apical - B to A): To assess efflux, the experiment is reversed, with the test compound added to the basolateral compartment and samples taken from the apical compartment.
-
Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS. A deuterated version of the test compound is typically used as an internal standard.
-
Calculation:
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio (ER) is calculated as: ER = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[7]
-
Visualizing Experimental Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Workflow for logP determination using the shake-flask method.
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Drug transport pathways across the intestinal epithelium.
Conclusion
The use of this compound as an internal standard in the analytical phase of lipophilicity and permeability studies aligns with established best practices in bioanalysis that leverage the properties of stable isotope-labeled compounds to enhance data quality. While direct, comparative validation studies for this compound are not prominently featured in the surveyed literature, its value is strongly supported by the widespread and validated use of deuterated internal standards in LC-MS applications.
For researchers and drug development professionals, the choice between a simple logP determination and a more complex cell-based assay like the Caco-2 model depends on the stage of drug discovery and the specific questions being addressed. The octanol-water partition coefficient provides a fundamental, high-throughput measure of lipophilicity ideal for early-stage screening. In contrast, the Caco-2 assay offers a more physiologically relevant model that can elucidate the complex interplay of passive and active transport mechanisms. In both scenarios, the principles of using deuterated standards, as would be the case for this compound, are critical for ensuring the generation of robust and reliable data.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. myadlm.org [myadlm.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. enamine.net [enamine.net]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. 40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 10. thaiscience.info [thaiscience.info]
- 11. oecd.org [oecd.org]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. m.youtube.com [m.youtube.com]
- 14. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 15. researchgate.net [researchgate.net]
Comparative Stability of 1-Octanol-d2-1 and its Analogs: A Comprehensive Guide
Data Presentation: Comparative Stability Under Different Conditions
The stability of 1-Octanol-d2-1 and its analogs is influenced by several factors, including temperature, light, oxygen, and the presence of oxidizing agents. The following table summarizes the expected relative stability of 1-Octanol, a generic deuterated 1-octanol analog, and this compound under various stress conditions. The increased bond strength of Carbon-Deuterium (C-D) versus Carbon-Hydrogen (C-H) generally imparts greater resistance to chemical degradation, particularly oxidation.
| Condition | 1-Octanol (Non-deuterated) | Deuterated 1-Octanol (General Analog, e.g., 1-Octanol-d17) | This compound (Hypothetical) | Primary Degradation Products |
| Thermal Stress (Elevated Temperature) | Stable under normal boiling point (195°C).[1] Decomposition at higher temperatures. | Expected to have slightly higher thermal stability due to stronger C-D bonds. | Expected to have slightly higher thermal stability compared to the non-deuterated form. | Dehydration products (e.g., 1-octene), oxidation products if oxygen is present. |
| Oxidative Stress (Presence of O2, Peroxides) | Susceptible to oxidation.[2] | More resistant to oxidation at deuterated positions. | The C-D bonds at the 1-position would offer enhanced resistance to oxidation at that site. | Octanal, Octanoic Acid.[2] |
| Photochemical Stress (UV/Vis Light Exposure) | Can undergo slow degradation, especially in the presence of photosensitizers. | Expected to be more stable due to the higher energy required to break C-D bonds. | Expected to be more stable than the non-deuterated analog. | Free radical-mediated degradation products. |
| Acidic/Basic Conditions | Generally stable, but can undergo dehydration under strong acidic conditions at high temperatures. | Similar stability to the non-deuterated form in terms of acid-base reactions not involving C-H/C-D bond cleavage. | Similar stability to the non-deuterated form. | Dehydration products (strong acid), alkoxide formation (strong base). |
| Long-term Storage (Room Temperature, Dark, Inert Atmosphere) | Stable.[3] | Expected to have high stability. | Expected to have high stability. | Minimal degradation. |
Experimental Protocols
To empirically determine the comparative stability of this compound and its analogs, the following experimental protocols are recommended.
1. Forced Degradation Study Protocol
-
Objective: To identify the degradation pathways and potential degradation products of this compound and its analogs under various stress conditions.
-
Materials:
-
This compound
-
1-Octanol (as a non-deuterated control)
-
Other deuterated analogs (e.g., 1-Octanol-d17)
-
Solvents (e.g., acetonitrile, water)
-
Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Inert gas (Nitrogen or Argon)
-
Photostability chamber
-
Oven
-
-
Methodology:
-
Preparation of Stock Solutions: Prepare solutions of each test compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 80°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 80°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H2O2. Store at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample or a solution in an oven at a temperature below its boiling point (e.g., 100°C) for 48 hours.
-
Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Control Samples: Prepare control samples for each condition, protected from the stress factor.
-
Analysis: Analyze the stressed and control samples by a suitable analytical method (e.g., GC-MS or LC-MS) to identify and quantify any degradation products.
-
2. Analytical Method for Stability Testing
-
Objective: To separate, detect, and quantify this compound and its analogs, along with their potential degradation products.
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Methodology:
-
Chromatographic Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Sample Preparation: Dilute the samples from the forced degradation study with a suitable solvent (e.g., dichloromethane) to an appropriate concentration.
-
Data Analysis: Identify the parent compound and any degradation products by their retention times and mass spectra. Quantify the amount of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
Mandatory Visualization
Caption: Oxidative degradation pathway of 1-octanol.
Caption: Workflow for comparative stability analysis.
References
Safety Operating Guide
Proper Disposal of 1-Octanol-d2-1: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 1-Octanol-d2-1 is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this deuterated alcohol effectively. The following protocols are based on established safety data for 1-Octanol and general principles for hazardous waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). 1-Octanol is a combustible liquid that can cause serious eye irritation and skin irritation.[1][2][3] It is also harmful to aquatic life with long-lasting effects.[1][3][4]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[1]
-
Hand Protection: Use protective gloves resistant to the product, such as nitrile rubber.[3]
-
Skin Protection: Wear appropriate protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If vapors or aerosols are generated, use a NIOSH-approved respirator.[1][4]
Quantitative Data Summary
The physical and toxicological properties of 1-Octanol are summarized below. This data is essential for a comprehensive understanding of the substance's characteristics for safe handling and disposal.
| Property | Value | Reference |
| Appearance | Colorless liquid | [2] |
| Odor | Strong floral odor | [2] |
| Boiling Point | 196 °C (385 °F) | [4] |
| Melting Point | -15 °C (5 °F) | [4] |
| Flash Point | 81 °C | [2] |
| Density | 0.827 g/cm³ at 25 °C (77 °F) | [4] |
| Solubility in Water | Insoluble | [1] |
| Oral LD50 (Rat) | >3200 mg/kg | [1] |
| Dermal LD50 (Guinea Pig) | >1 g/kg | [2] |
| Aquatic Toxicity (Fish) | LC50 (Pimephales promelas): 13.3 mg/l, 96 h | [4] |
| Aquatic Toxicity (Algae) | ErC50 (Desmodesmus subspicatus): 14 mg/l, 48 h | [4] |
Detailed Disposal Protocol
The proper disposal of this compound should be treated as a hazardous waste management process. Organic solvents should never be discharged down the drain.[5] The following step-by-step protocol outlines the recommended procedure for its disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Compatible, leak-proof, and clearly labeled hazardous waste container
-
Hazardous waste tags or labels as per institutional and local regulations
-
Secondary containment for the waste container
Procedure:
-
Waste Collection:
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless they are compatible.
-
Specifically, avoid mixing with strong acids, acid chlorides, and strong oxidizing agents.[2]
-
Segregate halogenated and non-halogenated solvents as per your institution's guidelines.[6] Since 1-Octanol is a non-halogenated solvent, it should be collected with other non-halogenated solvent waste.[7]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a cool, well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[2][4][8]
-
Place the waste container in secondary containment to prevent spills.[6]
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[7]
-
-
Disposal:
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. westliberty.edu [westliberty.edu]
- 2. 1-Octanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. web.mit.edu [web.mit.edu]
- 6. Chemical Solvent Disposal | Hazardous Waste Solutions [allsource-environmental.com]
- 7. ethz.ch [ethz.ch]
- 8. fishersci.com [fishersci.com]
- 9. ecolink.com [ecolink.com]
Essential Safety and Logistical Information for Handling 1-Octanol-d2-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1-Octanol-d2-1. Following these procedures is critical for ensuring laboratory safety and proper chemical management. The guidance is based on the safety data for 1-Octanol, which is chemically similar to its deuterated form, this compound.
Hazard Identification and Classification
This compound is classified as a combustible liquid that can cause serious eye irritation and is harmful to aquatic life with long-lasting effects.[1][2][3][4][5][6][7]
| Hazard Classification | Category |
| Flammable liquids | Category 4[1][3] |
| Serious eye irritation | Category 2A[1][2][3][4][6] |
| Skin irritation | Category 2[2][4] |
| Acute toxicity, oral | Category 4[4][6] |
| Hazardous to the aquatic environment, long-term hazard | Category 3[1][5][7] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.[8]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][9][10] | Protects against splashes and vapors that can cause serious eye irritation.[1][2][3][4][5][6][10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, polychloroprene).[5][9][10] | Prevents skin contact, as the substance can cause skin irritation and defat the skin.[2][4][10] |
| Protective Clothing | Flame-resistant lab coat or coveralls.[11] | Protects against splashes and in the event of a fire.[12] |
| Respiratory Protection | Required when vapors or aerosols are generated. A NIOSH-approved respirator with organic vapor cartridges is recommended.[1][10][13] | Protects the respiratory tract from irritation due to inhalation of vapors.[10] |
| Footwear | Closed-toe shoes. | Provides protection from spills. |
Experimental Workflow and Handling Procedures
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. westliberty.edu [westliberty.edu]
- 3. fishersci.com [fishersci.com]
- 4. 1-Octanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. agilent.com [agilent.com]
- 7. chemos.de [chemos.de]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. How to use 1-octanol correctly_Chemicalbook [chemicalbook.com]
- 10. ICSC 1030 - 1-OCTANOL [chemicalsafety.ilo.org]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 13. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
